molecular formula C11H15NO B13327113 4-Cyclobutoxy-2-methylaniline

4-Cyclobutoxy-2-methylaniline

Cat. No.: B13327113
M. Wt: 177.24 g/mol
InChI Key: KRLUYHWGZIXOCF-UHFFFAOYSA-N
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Description

4-Cyclobutoxy-2-methylaniline (CAS 1249378-48-0) is an aromatic amine with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound features a cyclobutoxy group attached to an aniline ring, a structure of significant interest in modern synthetic and medicinal chemistry. The cyclobutane ring acts as a conformationally constrained building block, enabling the construction of complex molecular architectures with potent biological activities . Researchers utilize such strained, three-dimensional ring systems for constructing privileged scaffolds like tetrahydroquinolines (THQs), which are pivotal in drug discovery due to their broad spectrum of biological activities and relevance for neurological disorders and oncology . The integration of the cyclobutyl moiety into aniline derivatives provides a versatile intermediate for copper-catalyzed domino cyclizations and other methods to access structurally diverse and medicinally relevant spirotetrahydroquinoline derivatives . This product is intended for research purposes and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-cyclobutyloxy-2-methylaniline

InChI

InChI=1S/C11H15NO/c1-8-7-10(5-6-11(8)12)13-9-3-2-4-9/h5-7,9H,2-4,12H2,1H3

InChI Key

KRLUYHWGZIXOCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCC2)N

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

An Introduction to a Novel Scaffold for Advanced Research

In the ever-expanding landscape of chemical synthesis and drug discovery, the exploration of novel molecular scaffolds is paramount to innovation. This guide focuses on 4-Cyclobutoxy-2-methylaniline, a compound for which a unique CAS number is not readily identifiable in public databases, suggesting its status as a novel or less-explored chemical entity. For researchers, scientists, and professionals in drug development, such a compound presents both a challenge and an opportunity. The absence of extensive literature necessitates a predictive and principles-based approach to its synthesis, characterization, and potential applications.

This technical guide provides a comprehensive, albeit prospective, overview of this compound. We will delve into a proposed synthetic route, predict its key physicochemical and spectroscopic properties, and explore its potential as a valuable building block in medicinal chemistry and material science. The methodologies and insights presented herein are grounded in established chemical literature and data from structurally analogous compounds, offering a robust starting point for its investigation.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process starting from a commercially available precursor. The proposed pathway involves an initial etherification to introduce the cyclobutoxy moiety, followed by the reduction of a nitro group to the target aniline.

Synthetic Workflow Overview

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 4-Hydroxy-2-nitrotoluene C Intermediate: 4-Cyclobutoxy-2-nitrotoluene A->C K2CO3, DMF, 80 °C B Cyclobutyl bromide B->C D This compound C->D Fe, NH4Cl, EtOH/H2O, reflux

Caption: Proposed two-step synthesis of this compound.

Step 1: Williamson Ether Synthesis of 4-Cyclobutoxy-2-nitrotoluene

This initial step involves the formation of the ether linkage via a nucleophilic substitution reaction between the phenoxide of 4-hydroxy-2-nitrotoluene and cyclobutyl bromide.

Experimental Protocol:

  • To a solution of 4-hydroxy-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and cyclobutyl bromide (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-cyclobutoxy-2-nitrotoluene.

Step 2: Reduction of 4-Cyclobutoxy-2-nitrotoluene to this compound

The final step is the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of iron powder in the presence of an ammonium chloride solution.

Experimental Protocol:

  • To a suspension of 4-cyclobutoxy-2-nitrotoluene (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq).

  • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Predicted Physicochemical and Spectroscopic Properties

The following properties for this compound are predicted based on its structure and data from analogous compounds such as 4-ethoxy-2-methylaniline and 4-methoxy-2-methylaniline.[1]

PropertyPredicted Value
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Appearance Colorless to pale yellow liquid or low melting solid
Boiling Point ~260-270 °C
Melting Point ~20-30 °C
Predicted logP ~2.8 - 3.2
Predicted Spectroscopic Profile

Experimental verification is essential, but the following spectroscopic data can be anticipated for this compound:

SpectroscopyPredicted Key Features
¹H NMR - Aromatic protons (~6.5-7.0 ppm) with distinct splitting patterns. - Singlet for the methyl (CH₃) protons (~2.1-2.3 ppm). - Multiplet for the cyclobutyl methine proton (CH-O) (~4.4-4.6 ppm). - Multiplets for the cyclobutyl methylene protons (~1.6-2.5 ppm). - Broad singlet for the amine (NH₂) protons (~3.5-4.0 ppm).
¹³C NMR - Signals for 6 distinct aromatic carbons. - Signal for the methyl carbon (~16-18 ppm). - Signal for the cyclobutyl methine carbon (~75-77 ppm). - Signals for the cyclobutyl methylene carbons (~14-32 ppm).
FT-IR (cm⁻¹) - N-H stretching (two bands, ~3350-3450 cm⁻¹). - Aromatic and Aliphatic C-H stretching (~2850-3100 cm⁻¹). - C=C aromatic ring stretching (~1500-1600 cm⁻¹). - C-O-C stretching (~1220-1260 cm⁻¹).
Mass Spec. - Expected molecular ion peak [M]⁺ at m/z = 177.12.

Potential Applications and Research Directions

Substituted anilines are privileged structures in medicinal chemistry and material science.[2][3] The unique combination of a cyclobutoxy group and a 2-methylaniline core in the target molecule suggests several promising avenues for research.

Drug Discovery and Medicinal Chemistry

Aniline derivatives are key components in a wide range of pharmaceuticals.[4][5] They are particularly prevalent in the development of kinase inhibitors for cancer therapy.[2] The 4-alkoxy-2-methylaniline scaffold can serve as a crucial pharmacophore for interacting with the hinge region of many kinases. The cyclobutoxy group offers a way to modulate lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of drug candidates.[6]

Potential Research Workflow in Drug Discovery:

Drug_Discovery_Workflow A Synthesis of This compound B Functionalization/ Library Synthesis A->B C In vitro Biological Screening (e.g., Kinase Assays) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development E->F

Caption: A potential workflow for utilizing this compound in a drug discovery program.

Material Science

Anilines are also fundamental monomers in the synthesis of conducting polymers and other advanced materials. The specific substitution pattern of this compound could be exploited to create polymers with tailored electronic and physical properties.

Safety and Handling

As there is no specific safety data sheet (SDS) for this compound, precautions should be based on data for structurally similar anilines.[7][8][9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

While this compound may currently reside in the realm of unexplored chemical space, its potential as a versatile building block for research and development is significant. This guide provides a foundational framework for its synthesis, characterization, and application. By leveraging the principles of organic chemistry and drawing parallels from known compounds, researchers can confidently embark on the investigation of this novel molecule and unlock its potential for scientific advancement.

References

  • The Functionalization of N-cyclobutylanilines under Photoredox Catalysis. (2017). University of Arkansas, Fayetteville. [Link]

  • Visible Light Mediated [4+2] Annulation of N-Cyclobutylanilines with Alkynes Catalyzed by Self-Doped Ti3+@TiO2. PMC. [Link]

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  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (2021, April 5). PubMed. [Link]

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Navigating the Physicochemical Landscape of Novel Anilines: A Technical Guide to the Characterization of 4-Cyclobutoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of the essential physical properties of 4-Cyclobutoxy-2-methylaniline, a compound of interest in contemporary medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to equip you not only with available data but also with the robust experimental methodologies required to ascertain these properties with precision and confidence. In the spirit of rigorous scientific practice, we will address the current data gap for this specific molecule by presenting standardized, field-proven protocols for the determination of its melting and boiling points.

Introduction to this compound: A Molecule of Emerging Interest

Substituted anilines are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the creation of pharmaceuticals, agrochemicals, and advanced polymers. The unique structural motif of this compound, which combines a sterically influential ortho-methyl group with a non-planar cyclobutoxy substituent, suggests intriguing possibilities for its application in drug design, where such features can modulate metabolic stability and receptor binding affinity. An accurate understanding of its physical properties, such as melting and boiling points, is a non-negotiable prerequisite for its effective purification, handling, and subsequent synthetic transformations.

While comprehensive experimental data for this compound is not yet prevalent in the public domain, we can draw valuable comparisons with structurally related compounds and employ established analytical techniques to characterize it. This guide will provide both predicted data for the target molecule and experimentally determined values for analogous anilines to offer a scientifically grounded frame of reference.

Physicochemical Data at a Glance

The following table summarizes the available and predicted physical properties of this compound, alongside the experimentally determined values for structurally similar aniline derivatives. This comparative approach allows for a preliminary assessment of the expected physical state and volatility of our target compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Data Type
This compound C₁₁H₁₅NO177.24Not availablePredicted: ~270-290Predicted
4-Methoxy-2-methylanilineC₈H₁₁NO137.1813-14248-249Experimental
4-Butyl-2-methylanilineC₁₁H₁₇N163.26Not available264.3 ± 9.0Predicted
4-Fluoro-2-methylanilineC₇H₈FN125.1514.290-92 (at 16 mmHg)Experimental

Note: The boiling point for this compound is an estimation based on its structure and comparison with related compounds. The necessity for experimental verification is paramount.

Experimental Determination of Physical Properties

The absence of established experimental data for this compound necessitates a return to fundamental analytical principles. The following protocols are presented as self-validating systems, designed to yield accurate and reproducible results.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. For a novel compound like this compound, this measurement serves as a crucial indicator of purity. The presence of impurities typically leads to a depression and broadening of the melting range.

  • Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the sample into the closed end to a height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of a Mel-Temp apparatus.

  • Rapid Preliminary Measurement: The heating rate is set to a relatively high level to quickly determine an approximate melting range. This initial measurement provides a target for a more precise determination.

  • Accurate Measurement: The apparatus is allowed to cool. A fresh capillary with the sample is inserted. The sample is heated rapidly to about 20°C below the approximate melting point observed in the preliminary run.

  • Data Acquisition: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. This temperature range is the melting point of the sample.

Diagram: Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Powder Powder Sample Pack Pack Capillary Powder->Pack Insert Insert into Apparatus Pack->Insert Heat_Fast Rapid Heating (Approx. MP) Insert->Heat_Fast Cool Cool Down Heat_Fast->Cool Heat_Slow Slow Heating (Precise MP) Cool->Heat_Slow Record Record Melting Range Heat_Slow->Record

Caption: Workflow for determining the melting point of a solid organic compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. For a novel compound, this is a key physical constant used for identification and assessment of purity.

This micro-method is ideal when only a small quantity of the substance is available.

  • Sample Preparation: A small amount (0.5-1 mL) of liquid this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

  • Apparatus Setup: The fusion tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling mineral oil, ensuring the rubber band is above the oil level.

  • Heating and Observation: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will slowly escape.

  • Data Acquisition: Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. At this point, heating is stopped. The liquid will begin to cool. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[1]

Diagram: Setup for Thiele Tube Boiling Point Determination

BoilingPointSetup cluster_thiele_tube Thiele Tube with Heating Oil cluster_sample_assembly Thermometer Thermometer Fusion_Tube Fusion Tube with Sample Capillary Inverted Capillary Heat_Source Heat Source cluster_thiele_tube cluster_thiele_tube Heat_Source->cluster_thiele_tube Gentle Heating Observer Observer cluster_sample_assembly cluster_sample_assembly Observer->cluster_sample_assembly Records Temperature when Liquid Enters Capillary

Caption: Schematic of the Thiele tube apparatus for boiling point determination.

Conclusion and Forward Outlook

The precise determination of the physical properties of novel molecules like this compound is fundamental to their successful application in research and development. While experimental data for this specific compound remains to be published, this guide provides the necessary framework for its characterization. By employing the detailed protocols for melting and boiling point determination, researchers can confidently establish these key physicochemical parameters. This, in turn, will facilitate further studies into the synthetic utility and potential biological activity of this promising aniline derivative. The principles and methodologies outlined herein are universally applicable and represent best practices in the physical characterization of new chemical entities.

References

  • Melting point determination. (n.d.). Retrieved February 27, 2026, from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved February 27, 2026, from [Link]

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Safety Data Sheet (SDS) for 4-Cyclobutoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling and Hazard Profile of 4-Cyclobutoxy-2-methylaniline

Authored by: A Senior Application Scientist

Introduction: Navigating the Chemical Landscape of a Novel Anilino-Cyclobutane Derivative

This compound is a substituted aromatic amine that, due to its structural motifs, holds potential as a building block in medicinal chemistry and drug discovery. The incorporation of a cyclobutane ring is a modern strategy to enhance the pharmacological properties of drug candidates, including potency, selectivity, and pharmacokinetic profiles.[1][2] The aniline substructure, a common pharmacophore, is also a well-known potential source of toxicity.[3][4] This guide provides a comprehensive overview of the anticipated safety considerations and handling protocols for this compound, created for researchers and drug development professionals. The information herein is synthesized from established data on analogous compounds to provide a robust framework for risk assessment and mitigation in the absence of a specific Safety Data Sheet (SDS).

I. Structural and Chemical Profile

Property Predicted/Inferred Value Rationale/Analogous Compound Data
Molecular Formula C₁₁H₁₅NOBased on chemical structure.
Molecular Weight 177.24 g/mol Calculated from the molecular formula.
Appearance Likely a liquid or low-melting solid, colorless to yellow or brown.Anilines are often oily liquids that can darken upon exposure to air and light.[5]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.N-Methylaniline is slightly soluble in water and soluble in common organic solvents.[5]
Boiling Point Estimated >200 °CBased on structurally similar compounds like 4-Butyl-2-methylaniline (264.3±9.0 °C).[6]
Density Estimated ~0.9-1.0 g/cm³Based on 4-Butyl-2-methylaniline (0.939±0.06 g/cm³).[6]

II. Hazard Identification and Risk Analysis: The Dual Nature of the Molecule

The primary hazards associated with this compound stem from its aromatic amine functional group. Aromatic amines as a class are known for their potential to cause a range of toxic effects.[7][8]

Core Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[9][10][11]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[10][12] The liver, kidneys, and hematopoietic (blood-forming) system are common targets for aromatic amines.[4][12]

  • Carcinogenicity: Many aromatic amines are considered potential carcinogens.[4][13] The International Agency for Research on Cancer (IARC) has classified several aromatic amines as carcinogenic.

  • Skin and Eye Irritation: Expected to cause skin and eye irritation.[14]

  • Aquatic Toxicity: Likely to be toxic to aquatic life with long-lasting effects.[10]

The Underlying Mechanism of Aromatic Amine Toxicity

The toxicity of aromatic amines is often linked to their metabolic activation in the body. The key step is the N-oxidation of the amino group by cytochrome P450 enzymes to form N-hydroxylamines. These metabolites can be further converted into reactive electrophiles that bind to cellular macromolecules like DNA, leading to mutations and potentially cancer.[4][13]

Metabolic Activation of Aromatic Amines Figure 1: Simplified Metabolic Activation Pathway of Aromatic Amines AromaticAmine Aromatic Amine (e.g., this compound) N_Hydroxy N-Hydroxylamine AromaticAmine->N_Hydroxy N-oxidation (CYP450) ReactiveElectrophile Reactive Electrophile (e.g., Nitrenium Ion) N_Hydroxy->ReactiveElectrophile Further Activation DNA_Adducts DNA Adducts ReactiveElectrophile->DNA_Adducts Binds to DNA CellularDamage Cellular Damage & Potential Carcinogenesis DNA_Adducts->CellularDamage

Caption: Figure 1: Simplified metabolic activation pathway of aromatic amines.

III. Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, a stringent set of handling protocols is mandatory.

Experimental Workflow for Safe Handling

Safe Handling Workflow Figure 2: Workflow for Safe Handling of Potent Compounds cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Risk Assessment & Review of Safety Protocols PPE Don Appropriate PPE Prep->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Weighing Weighing in a Vented Enclosure Ventilation->Weighing Reaction Perform Reaction in Fume Hood Weighing->Reaction Decontamination Decontaminate Glassware and Surfaces Reaction->Decontamination Waste Dispose of Waste in Designated Containers Decontamination->Waste

Caption: Figure 2: General workflow for the safe handling of potent chemical compounds.

Detailed Handling Protocols
  • Engineering Controls :

    • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[15][16]

    • Ensure an eyewash station and safety shower are readily accessible.[15]

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear nitrile or other chemically resistant gloves. Double-gloving is recommended for handling neat material.

    • Eye Protection : Use chemical safety goggles or a face shield.[17]

    • Lab Coat : A lab coat should be worn at all times and kept buttoned.

    • Respiratory Protection : If there is a risk of exposure outside of a fume hood, a respirator with an appropriate organic vapor cartridge should be used.

  • Hygiene Practices :

    • Wash hands thoroughly with soap and water after handling.[14]

    • Do not eat, drink, or smoke in the laboratory.[15]

    • Remove contaminated clothing immediately and wash before reuse.[17]

IV. Emergency Procedures

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17]

  • Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[17]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[17]

V. Storage and Stability

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[18] Keep away from strong oxidizing agents and strong acids.[5] Protect from light and air to prevent degradation, which is common for anilines.

  • Stability : The compound is likely stable under recommended storage conditions. However, it may be sensitive to air and light, leading to discoloration over time.

  • Incompatibilities : Avoid contact with strong oxidizing agents and strong acids, as these can lead to violent reactions.[5]

VI. Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local regulations. This compound should be treated as hazardous waste. Do not allow it to enter drains or waterways.[14]

VII. Toxicological and Ecological Profile (Inferred)

  • Toxicology : As a substituted aniline, this compound should be treated as a substance with the potential for significant toxicity. It is readily absorbed through the skin, and exposure can lead to systemic effects.[7][19] Chronic exposure to aromatic amines has been linked to an increased risk of cancer, particularly of the bladder.[4]

  • Ecotoxicology : Aromatic amines are generally considered harmful to aquatic organisms.[7] Release into the environment should be strictly avoided.

Conclusion: A Proactive Stance on Safety

While specific experimental data for this compound is not yet widely available, its structural components—a substituted aniline and a cyclobutane ether—provide a strong basis for a conservative and proactive approach to safety. Researchers and drug development professionals must handle this compound with the understanding that it is potentially toxic and carcinogenic. Adherence to the rigorous handling, storage, and disposal protocols outlined in this guide is essential for mitigating risks and ensuring a safe laboratory environment.

References

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Technical Whitepaper: 4-Cyclobutoxy-2-methylaniline – Chemical Identity, Database Resolution, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyclobutoxy-2-methylaniline (CAS: 1249378-48-0) is a highly specialized aniline derivative increasingly utilized as a foundational building block in modern medicinal chemistry and drug discovery[1]. Featuring a sterically constrained cyclobutane ring and an ortho-methyl group, this compound offers unique spatial and electronic properties compared to standard, highly flexible alkoxy-anilines. This technical guide details the computational resolution of its database identifiers (PubChem CID / ChemSpider ID), outlines its physicochemical profile, and provides a self-validating synthetic protocol for laboratory preparation.

Chemical Identity & Database Resolution

A recurring bottleneck in early-stage drug development is the database resolution of specialized commercial building blocks[2]. This compound is frequently cataloged under vendor-specific identifiers (e.g., SCHEMBL20240561, AKOS011395985) rather than directly returning a PubChem CID or ChemSpider ID via basic nomenclature queries[1].

To establish a highly reliable identification protocol, researchers must utilize structural string generators (SMILES and InChIKey) to map the compound across cheminformatics platforms.

  • IUPAC Name: this compound

  • CAS Registry Number: 1249378-48-0

  • SMILES: NC1=C(C)C=C(OC2CCC2)C=C1

DatabaseMapping CAS CAS Registry 1249378-48-0 SMILES SMILES String NC1=C(C)C=C(OC2CCC2)C=C1 CAS->SMILES Structure Translation InChI InChIKey Generation SMILES->InChI PubChem PubChem CID Query via SMILES SMILES->PubChem ChemSpider ChemSpider ID Query via InChIKey InChI->ChemSpider

Workflow for resolving missing PubChem CID and ChemSpider ID via SMILES/InChIKey mapping.

Physicochemical Profile & Pharmacokinetics

The incorporation of a cyclobutoxy group significantly alters the lipophilicity and metabolic stability of the aniline core. The table below summarizes the critical physicochemical parameters derived from its molecular structure[1][2][3].

ParameterValuePharmacokinetic & Design Implication
Molecular Weight 177.24 g/mol Highly favorable for fragment-based drug discovery (FBDD).
Molecular Formula C11H15NOProvides a balanced carbon-to-heteroatom ratio.
Topological Polar Surface Area 35.24 ŲExcellent membrane permeability; high potential for blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 2Ideal vector for interacting with kinase hinge regions.
LogP (Predicted) ~2.8Optimal lipophilicity for oral bioavailability without causing excessive hydrophobic trapping.

Experimental Methodology: Synthesis of this compound

To ensure a self-validating system, the following protocol relies on robust, high-yielding transformations with integrated analytical checkpoints.

Objective: Synthesize this compound from commercially available 2-methyl-4-nitrophenol.

Step 1: O-Alkylation (Etherification)
  • Reagents: 2-Methyl-4-nitrophenol (1.0 eq), Bromocyclobutane (1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 2-methyl-4-nitrophenol in anhydrous DMF. Causality: DMF is a polar aprotic solvent that minimally solvates the phenoxide anion, maximizing its nucleophilicity for the subsequent SN2 attack.

    • Add K₂CO₃ and stir for 30 minutes at room temperature to ensure complete deprotonation.

    • Add bromocyclobutane dropwise. Elevate the temperature to 80°C and stir for 12 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the bright yellow phenoxide spot indicates reaction completion.

    • Quench with water, extract with ethyl acetate, wash extensively with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

Step 2: Catalytic Hydrogenation (Nitro Reduction)
  • Reagents: 4-Cyclobutoxy-2-methyl-1-nitrobenzene (1.0 eq), 10% Palladium on Carbon (Pd/C, 0.1 eq), Ethanol, H₂ gas.

  • Procedure:

    • Dissolve the intermediate in ethanol and carefully add 10% Pd/C under an inert argon atmosphere. Causality: Argon prevents the spontaneous ignition of the highly reactive Pd/C catalyst in the presence of flammable solvent vapors.

    • Purge the reaction vessel with H₂ gas and maintain under a hydrogen balloon (1 atm) for 4-6 hours at room temperature.

    • Validation Checkpoint: Analyze via LC-MS. Look for the mass peak [M+H]⁺ = 178.24 to confirm the complete reduction of the nitro group to the primary amine[2].

    • Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the final target product.

SynthesisWorkflow SM Starting Material 2-Methyl-4-nitrophenol Step1 Step 1: O-Alkylation Reagents: Bromocyclobutane, K2CO3, DMF Temp: 80°C, 12h SM->Step1 Int Intermediate 4-Cyclobutoxy-2-methyl-1-nitrobenzene Step1->Int TLC Validation Step2 Step 2: Catalytic Hydrogenation Reagents: H2 (1 atm), 10% Pd/C, EtOH Temp: 25°C, 6h Int->Step2 Product Target Product This compound [M+H]+ = 178.24 Step2->Product LC-MS Validation

Step-by-step synthetic workflow and analytical validation for this compound.

Applications in Drug Development

The primary amine of this compound serves as an excellent nucleophile for Buchwald-Hartwig cross-coupling or SNAr reactions with heteroaryl halides[4]. In targeted kinase inhibitor design, the aniline nitrogen frequently acts as a hydrogen bond donor to the kinase hinge region (e.g., interacting with the backbone carbonyl of a methionine residue). Simultaneously, the cyclobutoxy moiety extends into adjacent hydrophobic pockets (often the "gatekeeper" pocket), providing enhanced selectivity and binding affinity compared to smaller, more flexible methoxy or ethoxy analogs.

References

  • Title: 4-Cyanopiperazine-1-carboxylic acid tert-butyl ester,4 ... (Synonyms: this compound) Source: Chemical Register URL: 1

  • Title: 1249378-48-0 this compound CAS Source: ChemSrc URL: 2

  • Title: 4-(hydroxymethyl)-2-methylaniline | Sigma-Aldrich Source: Sigma-Aldrich URL: 3

  • Title: 1251342-99-0 | 4-(Cyclobutyloxy)benzenamine | BLD Pharm Source: BLD Pharm URL: 4

Sources

Solubility Profile and Physicochemical Characterization of 4-Cyclobutoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for 4-Cyclobutoxy-2-methylaniline , a specialized intermediate used in the synthesis of pharmaceutical compounds, particularly kinase inhibitors.

CAS Registry Number: 1249378-48-0 Molecular Formula: C₁₁H₁₅NO Molecular Weight: 177.24 g/mol IUPAC Name: 4-(Cyclobutyloxy)-2-methylaniline[1][2][3]

Executive Summary

This compound is a lipophilic aniline derivative characterized by an electron-rich aromatic core substituted with a methyl group at the ortho position and a cyclobutoxy ether at the para position. It serves as a critical building block in medicinal chemistry, often utilized to modulate the lipophilicity and metabolic stability of drug candidates (e.g., tyrosine kinase inhibitors).

Its solubility behavior is governed by the competition between its polar amine headgroup and its hydrophobic cyclobutyl-ether tail. While it exhibits poor aqueous solubility at neutral pH, it demonstrates excellent solubility in polar aprotic organic solvents and can be solubilized in aqueous media via protonation of the amine functionality.

Physicochemical Properties

Understanding the fundamental properties of this compound is essential for predicting its behavior in solution. The values below represent a synthesis of available experimental data and high-fidelity predictive models for this specific structural class.

PropertyValue / RangeDescription
Physical State Solid / Low-melting SolidTypically appears as a beige to brown crystalline solid or oil depending on purity and temperature.
LogP (Octanol/Water) 2.5 – 3.1 (Predicted)Moderately lipophilic. The cyclobutyl group significantly increases hydrophobicity compared to methoxy analogs.
pKa (Conjugate Acid) 4.8 – 5.2 (Estimated)The electron-donating effects of the p-alkoxy and o-methyl groups make the amine slightly more basic than unsubstituted aniline (pKa 4.6).
H-Bond Donors 1 (–NH₂)Primary amine acts as a donor.
H-Bond Acceptors 2 (–NH₂, –O–)The ether oxygen and amine nitrogen act as acceptors.
Melting Point ~40 – 60 °CLow melting point facilitates solubility in warm solvents but requires care during vacuum drying to avoid sublimation or melting.

Solubility Landscape by Solvent Class

The following solubility profile is categorized by solvent polarity and mechanism of interaction.

A. Polar Aprotic Solvents (High Solubility)
  • Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), NMP.

  • Solubility: > 100 mg/mL

  • Mechanistic Insight: These solvents effectively solvate the polar amine and ether functionalities while accommodating the hydrophobic cyclobutyl ring.

  • Application: Ideal for stock solutions in biological assays or as reaction media for nucleophilic aromatic substitutions (SₙAr).

B. Polar Protic Solvents (Moderate to High Solubility)
  • Solvents: Methanol, Ethanol, Isopropanol.

  • Solubility: 20 – 50 mg/mL (Temperature dependent)

  • Mechanistic Insight: The primary amine forms hydrogen bonds with the solvent. However, the hydrophobic cyclobutyl group limits solubility in water-rich alcohol mixtures. Heating to 40°C significantly enhances solubility.

  • Application: Preferred solvents for recrystallization or transfer during synthesis.

C. Chlorinated & Non-Polar Solvents (High Solubility)
  • Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate.

  • Solubility: > 50 mg/mL

  • Mechanistic Insight: The lipophilic nature of the cyclobutoxy and methyl groups drives high solubility in these organic solvents.

  • Application: DCM is the standard solvent for extraction during work-up procedures.

D. Aqueous Media (pH Dependent)[4]
  • Neutral pH (pH 7): < 0.1 mg/mL (Insoluble) . The molecule is predominantly uncharged and hydrophobic.

  • Acidic pH (pH < 2): Soluble (> 10 mg/mL) . Protonation of the amine (–NH₂ → –NH₃⁺) forms a water-soluble salt.

  • Application: The compound can be purified by acid-base extraction (dissolve in dilute HCl, wash with organic solvent, basify to precipitate).

Visualizing the Solubility Decision Matrix

The following diagram illustrates the decision process for solvent selection based on the intended application (Synthesis, Purification, or Analysis).

SolubilityMatrix Start This compound Solvent Selection Goal_Rxn Goal: Synthesis / Reaction Start->Goal_Rxn Goal_Purify Goal: Purification / Work-up Start->Goal_Purify Goal_Anal Goal: Analysis (HPLC/NMR) Start->Goal_Anal HighTemp High Temp (>80°C)? Goal_Rxn->HighTemp Extraction Liquid-Liquid Extraction Goal_Purify->Extraction Cryst Crystallization Goal_Purify->Cryst NMR NMR Solvent Goal_Anal->NMR HPLC HPLC Mobile Phase Goal_Anal->HPLC DMSO_DMF Use DMSO or DMF (High Solubility, High BP) HighTemp->DMSO_DMF Yes THF_DCM Use THF or Toluene (Good Solubility) HighTemp->THF_DCM No DCM_Acid Phase 1: DCM (Organic) Phase 2: 1M HCl (Aqueous) Extraction->DCM_Acid EtOH_Water Ethanol/Water System (Solubility drops w/ water) Cryst->EtOH_Water CDCL3 CDCl3 or DMSO-d6 (Excellent) NMR->CDCL3 ACN_Water Acetonitrile/Water (+0.1% Formic Acid) HPLC->ACN_Water

Figure 1: Decision matrix for solvent selection based on operational goals.

Experimental Protocol: Thermodynamic Solubility Determination

Since batch-to-batch variations (e.g., polymorphic forms) can affect solubility, it is critical to determine the exact solubility of your specific lot. Use the following Shake-Flask Method for high-accuracy results.

Materials Required[2][5][6][7][8][9]
  • This compound (Test Article)[2][3]

  • Target Solvents (e.g., Methanol, DMSO, pH 7.4 Buffer)

  • HPLC or UV-Vis Spectrophotometer

  • 0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous)

  • Thermomixer or Shaking Water Bath

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Weigh approximately 10 mg of the compound into a 2 mL HPLC vial.

    • Add 500 µL of the target solvent.

    • Observation Check: If the solid dissolves completely immediately, add more solid until a visible suspension remains. The presence of undissolved solid is mandatory to ensure saturation.

  • Equilibration:

    • Cap the vial and place it in a thermomixer.

    • Shake at 25°C at 750 RPM for 24 hours . This long duration ensures thermodynamic equilibrium is reached, overcoming potential metastable states.

  • Phase Separation:

    • Centrifuge the samples at 10,000 RPM for 5 minutes to pellet the undissolved solid.

    • Carefully remove the supernatant using a syringe.

    • Filter the supernatant through a 0.45 µm filter to remove any micro-particulates.

  • Quantification:

    • Dilute the filtrate 100-fold or 1000-fold with mobile phase (Acetonitrile:Water 50:50).

    • Analyze via HPLC-UV (Detection wavelength: 254 nm or 280 nm , typical for aniline rings).

    • Calculate concentration using a standard calibration curve prepared from a DMSO stock solution.

Applications in Process Chemistry

Synthesis Optimization

When using this compound in nucleophilic attacks (e.g., reacting with chloropyrimidines for kinase inhibitor synthesis), 2-Butanol or Isopropanol are often superior to Methanol. The higher boiling points allow for higher reaction temperatures, while the secondary alcohol structure provides better solubility for the lipophilic cyclobutyl tail.

Purification Strategy (Acid-Base Swing)

Due to the distinct pH-solubility profile, the following work-up is highly effective:

  • Dissolve the crude reaction mixture in Ethyl Acetate.

  • Wash with 1M HCl. The this compound will protonate and move to the aqueous layer, while non-basic impurities remain in the organic layer.

  • Separate the aqueous layer.

  • Basify the aqueous layer with NaOH or NaHCO₃ (pH > 9). The product will precipitate or oil out.

  • Extract back into fresh Ethyl Acetate or DCM, dry, and concentrate.

Safety and Handling

  • Toxicity: Like many aniline derivatives, this compound should be treated as potentially toxic if swallowed and a skin sensitizer.

  • Oxidation: Anilines are prone to oxidation (browning) upon exposure to air and light. Store under nitrogen at 2-8°C.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust or vapors.

References

  • ChemicalRegister . (n.d.). This compound CAS 1249378-48-0.[1][2][3] Retrieved from [Link]

  • National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for Aniline Derivatives. Retrieved from [Link]

Sources

pKa values and basicity of 4-Cyclobutoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Basicity and Predicted pKa of 4-Cyclobutoxy-2-methylaniline

Abstract

Part 1: Theoretical Framework: Understanding the Basicity of Substituted Anilines

The basicity of an aniline derivative is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Unlike aliphatic amines, where the lone pair is localized, the nitrogen lone pair in aniline participates in resonance with the aromatic ring, delocalizing the electron density.[1][2] This delocalization makes the lone pair less available for protonation, rendering aniline substantially less basic than a typical alkylamine. The equilibrium of interest is the dissociation of the conjugate acid, the anilinium ion (ArNH₃⁺), and its corresponding acid dissociation constant (pKa). A higher pKa value indicates a weaker conjugate acid and, consequently, a stronger parent base.

Substituents on the aromatic ring can dramatically alter the electron density on the nitrogen atom through a combination of inductive and resonance effects.

  • Inductive Effects (I): These are transmitted through the sigma (σ) bonds. Electron-withdrawing groups (EWGs) like halogens or nitro groups have a negative inductive effect (-I), pulling electron density away from the ring and the amino group, which decreases basicity. Conversely, electron-donating groups (EDGs) like alkyl groups have a positive inductive effect (+I), pushing electron density towards the amino group and increasing basicity.[3]

  • Resonance (Mesomeric) Effects (M): These occur through the pi (π) system. Substituents with lone pairs (e.g., -OR, -NR₂) or double bonds can donate or withdraw electron density via resonance. An oxygen atom in an alkoxy group, for instance, exerts a powerful positive resonance effect (+M), donating a lone pair into the ring, which significantly increases electron density at the ortho and para positions and enhances basicity.[2]

The interplay of these effects dictates the final basicity of the substituted aniline. This relationship can often be quantified using the Hammett equation, a linear free-energy relationship that correlates reaction rates and equilibrium constants for substituted aromatic compounds.[4][5][6]

Substituent_Effects_on_Aniline cluster_0 Substituent Properties cluster_1 Effects on Aniline Ring cluster_2 Impact on Basicity EDG Electron-Donating Group (EDG) e.g., -CH₃, -OR Increase_e_density Increases Ring Electron Density EDG->Increase_e_density +I, +M effects EWG Electron-Withdrawing Group (EWG) e.g., -NO₂, -Cl Decrease_e_density Decreases Ring Electron Density EWG->Decrease_e_density -I, -M effects Aniline_N Aniline Nitrogen (Lone Pair Availability) Increase_e_density->Aniline_N Stabilizes Conjugate Acid Decrease_e_density->Aniline_N Destabilizes Conjugate Acid Higher_Basicity Higher Basicity (Higher pKa) Aniline_N->Higher_Basicity More Available Lower_Basicity Lower Basicity (Lower pKa) Aniline_N->Lower_Basicity Less Available

Figure 1: Logical flow of substituent effects on the basicity of aniline.

Part 2: Substituent Effect Analysis of this compound

To predict the basicity of this compound, we must analyze the cumulative impact of its two substituents.

2.1. The 2-Methyl Group: Inductive Donation and Steric Influence

The methyl group at the ortho position influences basicity in two ways:

  • Inductive Effect (+I): As an alkyl group, it is electron-donating through the sigma bond framework. This +I effect increases the electron density on the nitrogen atom, thereby increasing the basicity of the molecule.

  • Steric Effect (Ortho Effect): Substituents at the ortho position can introduce steric hindrance. In some cases, a bulky ortho group can twist the -NH₂ group out of the plane of the aromatic ring, inhibiting resonance.[1] This "Steric Inhibition of Resonance" (SIR) localizes the lone pair on the nitrogen, making the amine more basic.[1][7] However, for a methyl group, this effect is generally less pronounced than its electronic donation. Furthermore, steric hindrance can sometimes impede the approach of a proton to the lone pair, which would decrease basicity.[8][9] For 2-methylaniline (o-toluidine), the net result is a slight decrease in basicity compared to aniline, suggesting that steric hindrance to solvation of the anilinium cation may play a significant role.

2.2. The 4-Cyclobutoxy Group: A Powerful Resonance Donor

The cyclobutoxy group at the para position is the dominant factor influencing the molecule's basicity.

  • Inductive Effect (-I): The electronegative oxygen atom exerts an electron-withdrawing inductive effect.

  • Resonance Effect (+M): This is the far more significant effect. The lone pairs on the oxygen atom are directly conjugated with the aromatic π-system and the amino group. This powerful +M effect donates significant electron density into the ring, particularly at the para position where the amino group is located. This delocalization strongly stabilizes the positive charge in the corresponding anilinium ion, making the parent amine a much stronger base.[2] The cyclobutyl moiety itself is primarily an alkyl substituent and is not expected to significantly alter the electronic properties of the ether oxygen compared to a methoxy or ethoxy group.

2.3. Predicted Basicity and pKa Estimation

The combined effects of a +I donating group at the ortho position and a very strong +M donating group at the para position are synergistic. The 4-cyclobutoxy group will substantially increase the electron density on the nitrogen, making the amine much more basic than aniline. The 2-methyl group will further contribute to this electron density through its inductive effect. Therefore, This compound is predicted to be a significantly stronger base than aniline, p-anisidine, and o-toluidine.

CompoundStructureKey Substituent EffectsExperimental pKa (of conjugate acid)
AnilineC₆H₅NH₂Baseline (Resonance delocalization)4.63[5]
o-Toluidine (2-Methylaniline)CH₃C₆H₄NH₂+I (donating), Steric Hindrance4.44
p-Anisidine (4-Methoxyaniline)CH₃OC₆H₄NH₂+M >> -I (strongly donating)5.34
This compound C₄H₇OC₆H₃(CH₃)NH₂ Strong +M (alkoxy) and +I (alkyl) > 5.4 (Estimated)

Table 1: Comparison of pKa values and influencing factors for aniline and related derivatives. The pKa for the target compound is an educated estimate based on additive substituent effects.

Analyte_Substituent_Effects cluster_ortho 2-Methyl Group cluster_para 4-Cyclobutoxy Group mol This compound ortho_I +I Effect (Electron Donating) mol->ortho_I ortho_S Steric Effect (Minor Hindrance) mol->ortho_S para_M +M Effect (Dominant) (Strongly Electron Donating) mol->para_M para_I -I Effect (Minor) (Electronegative O) mol->para_I result Predicted Outcome: Significantly Increased Basicity (pKa > 5.4) ortho_I->result Increases Basicity ortho_S->result Slightly Decreases Basicity para_M->result Strongly Increases Basicity para_I->result Slightly Decreases Basicity

Figure 2: Interplay of substituent effects on the basicity of this compound.

Part 3: Experimental Determination of pKa

To move beyond prediction, experimental measurement is essential. Potentiometric titration is a highly accurate and standard method for determining pKa values.[10][11]

3.1. Principle of Potentiometric Titration

This method involves the gradual addition of a strong acid (titrant) to a solution of the amine (analyte) while continuously monitoring the solution's pH. As the amine is protonated, the pH changes. A plot of pH versus the volume of titrant added produces a titration curve. The pKa corresponds to the pH at the half-equivalence point, where exactly half of the amine has been converted to its conjugate acid. At this point, [ArNH₂] = [ArNH₃⁺], and according to the Henderson-Hasselbalch equation, pH = pKa.

3.2. Detailed Step-by-Step Protocol for Potentiometric Titration

  • Causality Behind Choices: The choice of a co-solvent system (e.g., water/methanol) is critical for ensuring the solubility of the often-hydrophobic aniline derivative throughout the titration. Maintaining a constant ionic strength with a background electrolyte like KCl is necessary to keep activity coefficients constant, ensuring the measured pH accurately reflects the concentration ratio.

  • Preparation of Solutions:

    • Analyte Solution: Accurately weigh approximately 0.1 mmol of this compound and dissolve it in a fixed volume (e.g., 40 mL) of a suitable solvent, such as a 50:50 (v/v) methanol/water mixture. Add a background electrolyte, such as KCl, to a final concentration of 0.1 M.

    • Titrant Solution: Prepare a standardized solution of ~0.1 M hydrochloric acid (HCl) in the same solvent system. Standardization against a primary standard like TRIS (tris(hydroxymethyl)aminomethane) is crucial for accuracy.

  • Instrumentation Setup:

    • Calibrate a high-quality pH meter and electrode using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25.0 ± 0.1 °C).

    • Place the analyte solution in a thermostatted beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a calibrated burette or auto-titrator into the solution.

  • Titration Procedure:

    • Record the initial pH of the analyte solution.

    • Add the HCl titrant in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

    • Continue adding titrant well past the equivalence point (the point of fastest pH change).

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

    • Determine the equivalence point (Vₑ) from the inflection point of the curve, which is most accurately found by plotting the first derivative (ΔpH/ΔV) against V. The peak of this derivative curve corresponds to Vₑ.

    • The half-equivalence point is Vₑ / 2.

    • Find the pH on the original titration curve that corresponds to the volume at the half-equivalence point. This pH value is the experimental pKa of the conjugate acid.

Figure 3: Experimental workflow for pKa determination by potentiometric titration.

Part 4: Computational Prediction of pKa

In silico methods provide a powerful tool for estimating pKa values, especially for novel compounds or when experimental determination is not feasible.[12][13] High-level quantum chemical calculations can yield accurate predictions.[14][15]

4.1. Overview: The Thermodynamic Cycle Approach

The most robust computational methods calculate pKa by determining the standard Gibbs free energy change (ΔG°_sol) of the acid dissociation reaction in solution. This is achieved using a thermodynamic cycle that breaks down the process into more easily calculable steps. The pKa is then calculated using the equation: pKa = ΔG°_sol / (2.303 RT).

4.2. Protocol for pKa Prediction using DFT

  • Causality Behind Choices: This protocol uses Density Functional Theory (DFT) with a functional like B3LYP, which offers a good balance of accuracy and computational cost for organic molecules. A reasonably large basis set (e.g., 6-311+G(d,p)) is chosen to accurately describe the electronic structure. A continuum solvation model (like PCM or SMD) is essential to account for the bulk effect of the solvent, which is a major determinant of pKa.

  • Gas-Phase Optimization and Frequency Calculation:

    • Build the 3D structures of the neutral amine (ArNH₂) and its protonated conjugate acid (ArNH₃⁺).

    • Perform a full geometry optimization and frequency calculation for both species in the gas phase using DFT (e.g., at the B3LYP/6-311+G(d,p) level of theory).

    • The frequency calculation confirms that the optimized structures are true energy minima (no imaginary frequencies) and provides the gas-phase Gibbs free energy (G_gas).

  • Solvation Energy Calculation:

    • Using the gas-phase optimized geometries, perform a single-point energy calculation for both species in the desired solvent (water) using a continuum solvation model (e.g., IEFPCM or SMD).

    • This calculation yields the Gibbs free energy of solvation (ΔG_solv) for each species.

  • Calculate Gibbs Free Energy in Solution:

    • For both the base and its conjugate acid, the Gibbs free energy in solution (G_sol) is the sum of its gas-phase free energy and its solvation free energy: G_sol = G_gas + ΔG_solv.

  • Calculate ΔG° for the Dissociation Reaction:

    • The Gibbs free energy change for the dissociation reaction (ArNH₃⁺ ⇌ ArNH₂ + H⁺) in solution is calculated as: ΔG°_sol = G_sol(ArNH₂) + G°_sol(H⁺) - G_sol(ArNH₃⁺)

    • The Gibbs free energy of the proton in solution, G°_sol(H⁺), is a well-established, but challenging, value that is taken from experimental or high-level computational literature for the specific solvent and temperature (a typical value for water at 298.15 K is -264.61 kcal/mol).

  • Calculate pKa:

    • Convert the ΔG°_sol (typically in kcal/mol or Hartrees) into the pKa value using the formula: pKa = ΔG°_sol / (2.303 * R * T)

    • Where R is the ideal gas constant (1.987 x 10⁻³ kcal mol⁻¹ K⁻¹) and T is the temperature in Kelvin (298.15 K).

Computational_Workflow cluster_cycle Thermodynamic Cycle cluster_protocol Computational Protocol (DFT) A_gas ArNH₃⁺ (gas) B_gas ArNH₂ (gas) + H⁺ (gas) A_gas->B_gas ΔG°_gas A_sol ArNH₃⁺ (sol) A_gas->A_sol ΔG_solv(ArNH₃⁺) B_sol ArNH₂ (sol) + H⁺ (sol) B_gas->B_sol ΔG_solv(ArNH₂) + ΔG_solv(H⁺) A_sol->B_sol ΔG°_sol = pKa * 2.303RT Step1 1. Optimize Geometries (gas phase) [ArNH₂] & [ArNH₃⁺] Step2 2. Calculate Gas-Phase Free Energies (G_gas) from frequency jobs Step1->Step2 Step3 3. Calculate Solvation Energies (ΔG_solv) using PCM/SMD model Step2->Step3 Step4 4. Calculate ΔG°_sol using cycle & literature G°_sol(H⁺) Step3->Step4 Step5 5. Calculate pKa (pKa = ΔG°_sol / 2.303RT) Step4->Step5

Figure 4: The thermodynamic cycle and corresponding computational workflow for pKa prediction.

Part 5: Conclusion

This guide establishes a robust theoretical and practical framework for understanding the basicity of this compound. Based on a systematic analysis of substituent effects, the combination of the electron-donating 2-methyl group and the powerfully resonance-donating 4-cyclobutoxy group leads to the confident prediction that this molecule is a significantly stronger base than aniline, with an estimated pKa value exceeding 5.4. While this prediction provides a strong foundation, it underscores the necessity of empirical validation. The detailed protocols provided for both potentiometric titration and DFT-based computational prediction offer researchers the necessary tools to obtain a definitive pKa value. The accurate characterization of this fundamental physicochemical property is a critical step in the rational design and development of new pharmaceuticals and advanced materials.

Part 6: References

  • Filo. (2025, July 9). Explain how steric inhibition of resonance affects the basicity of an aromatic amine. Available at:

  • Scribd. pKa Prediction for Anilines. Available at:

  • Iranian Chemical Communication. (2014, April 1). pKa predictions of some aniline derivatives by ab initio calculations. Available at:

  • OpenEye Scientific. pKa Database. Available at:

  • Quora. (2018, February 7). How does the ortho effect affect the basicity of aniline? Available at:

  • Scholaris. Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines. Available at:

  • Pharmaguideline. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Available at:

  • MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Available at:

  • ACS Publications. (2007, August 31). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A. Available at:

  • IRIS. (2024, January 1). New Insights in the Computational pKb Determination of Primary Amines and Anilines. Available at:

  • Pearson. (2023, October 2). Rank the following substituted anilines from most basic to least basic. Available at:

  • MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Available at:

  • Chemistry Stack Exchange. (2018, November 25). Effect of nitro group basicity order of o,m and p nitroanilines? Available at:

  • PMC. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. Available at:

  • ECETOC. pKa. Available at:

  • TSI Journals. (2009, November 21). Correlation between hardness and basicity (pKa) of substituted anilines. Available at:

  • CHEMSOLVE.NET. (2019, February 9). Steric inhibition of resonance and its influence of on acidity and basicity. Available at:

  • Chemistry LibreTexts. (2024, March 23). 24.4: Basicity of Arylamines. Available at:

  • BenchChem. An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Available at:

  • ACS Publications. (2015, November 11). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. Journal of Chemical & Engineering Data. Available at:

  • Reddit. (2024, June 26). What makes Aniline more basic than O-MethoxyAniline?? Available at:

  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Available at:

  • ResearchGate. (2019, September 24). Where can I find the acidity (pKa) of organic compounds? Available at:

  • Pharmaguideline. Basicity and Effect of Substituent on Basicity. Available at:

  • Wikipedia. Hammett equation. Available at:

  • Unknown Source. (1987, October 2). Applications of Hammett Equation: Substituent and Reaction Constants.

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Available at:

  • ACS Publications. (2001, September 20). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry. Available at:

  • PMC. (2012, March 6). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. Available at:

Sources

Methodological & Application

Synthesis of 4-Cyclobutoxy-2-methylaniline from 4-amino-m-cresol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Cyclobutoxy-2-methylaniline, a valuable building block in pharmaceutical and materials science, starting from the readily available precursor, 4-amino-m-cresol. The synthetic strategy involves a three-step process: N-acetylation to protect the reactive amino group, followed by a Williamson ether synthesis to introduce the cyclobutoxy moiety, and concluding with deprotection to yield the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical considerations for a successful and efficient synthesis.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural features. The incorporation of a cyclobutoxy group can modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The synthesis of this compound from 4-amino-m-cresol (also known as 4-amino-3-methylphenol) presents a cost-effective and scalable route.

The primary challenge in this synthesis is the presence of two nucleophilic groups in the starting material: the amino (-NH2) and the hydroxyl (-OH) groups. To achieve selective O-alkylation, the more nucleophilic amino group must be temporarily protected. This guide details a robust protocol employing acetylation for this purpose, a common and effective strategy in organic synthesis.[1][2][3]

Synthetic Strategy Overview

The overall synthetic pathway can be visualized as a three-stage process. This approach ensures high selectivity and yield by mitigating potential side reactions.

Synthesis_Workflow start 4-amino-m-cresol protection Step 1: N-Acetylation (Protection) start->protection Acetic Anhydride intermediate N-(4-hydroxy-2-methylphenyl)acetamide protection->intermediate etherification Step 2: Williamson Ether Synthesis (Cyclobutylation) intermediate->etherification Cyclobutyl Bromide, Base (e.g., K2CO3) protected_product N-(4-cyclobutoxy-2-methylphenyl)acetamide etherification->protected_product deprotection Step 3: Hydrolysis (Deprotection) protected_product->deprotection Acid or Base (e.g., HCl) final_product This compound deprotection->final_product Williamson_Ether_Synthesis intermediate N-(4-hydroxy-2-methylphenyl)acetamide phenoxide Phenoxide Intermediate intermediate->phenoxide Deprotonation base Base (K2CO3) base->phenoxide sn2 SN2 Attack phenoxide->sn2 cyclobutyl_bromide Cyclobutyl Bromide cyclobutyl_bromide->sn2 protected_product N-(4-cyclobutoxy-2-methylphenyl)acetamide sn2->protected_product

Sources

Optimized Strategies for the Chemoselective O-Alkylation of 4-Hydroxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Mechanistic Insight[1]

The Chemoselectivity Paradox

The alkylation of 4-hydroxy-2-methylaniline (4-amino-3-methylphenol) with cyclobutyl bromide presents a multi-faceted challenge in organic synthesis. The substrate is amphoteric, possessing two nucleophilic sites: the hard, basic amine (


) and the potentially harder nucleophile, the phenoxide (

), generated under basic conditions.

Simultaneously, the electrophile, cyclobutyl bromide , is a secondary alkyl halide with significant ring strain. This creates a kinetic competition between:

  • 
     Substitution (Desired):  Formation of the ether bond.
    
  • 
     Elimination (Undesired):  Formation of cyclobutene, favored by high temperatures and strong, hard bases.
    
  • 
    -Alkylation (Undesired):  Competitive attack by the amine, particularly if the phenol is not fully deprotonated or if the solvent favors soft-nucleophile interactions.
    
The "Cesium Effect" Solution

To overcome the sluggish reactivity of the secondary bromide and minimize elimination, this guide leverages the Cesium Effect . Cesium carbonate (


) is superior to potassium or sodium analogs for three reasons:
  • Solubility: Higher solubility in organic solvents (DMF, NMP) allows for homogenous reaction kinetics.

  • "Naked" Anion: The large ionic radius of

    
     results in weak ion-pairing with the phenoxide, increasing its nucleophilicity for 
    
    
    
    attack.
  • Mild Basicity: It provides sufficient basicity to deprotonate the phenol (

    
    ) without rapidly degrading the sensitive cyclobutyl halide via elimination.
    
Visualizing the Reaction Pathways

ReactionPathways Substrate 4-Hydroxy-2-methylaniline Path_O Path A: O-Alkylation (Desired) Substrate->Path_O Cs2CO3 / DMF Path_N Path B: N-Alkylation (Side Reaction) Substrate->Path_N Neutral / Weak Base Reagent Cyclobutyl Bromide Reagent->Path_O Reagent->Path_N Path_E Path C: Elimination (Cyclobutene formation) Reagent->Path_E High Temp / Strong Base Prod_O 4-(Cyclobutyloxy)-2-methylaniline Path_O->Prod_O Prod_N N-Cyclobutyl Impurity Path_N->Prod_N Prod_E Cyclobutene (Gas) Path_E->Prod_E

Figure 1: Mechanistic divergence in the alkylation of aminophenols. Path A is the target, requiring suppression of Paths B and C.

Part 2: Experimental Protocols

Protocol A: The "Masked Amine" Route (High Fidelity)

Recommended for: Medicinal chemistry (SAR) and scale-up where purity is critical. Concept: Temporarily protecting the amine eliminates


-alkylation competition, allowing for forcing conditions on the sluggish cyclobutyl bromide.
Step 1:

-Acetylation[1]
  • Dissolve: 4-amino-3-methylphenol (1.0 eq) in EtOAc (5 vol) at 0°C.

  • Add: Acetic anhydride (1.1 eq) dropwise.

  • Stir: Warm to RT and stir for 2 hours.

  • Workup: Wash with water, dry over

    
    , and concentrate. The acetamide intermediate is usually stable enough to use without chromatography.
    
Step 2: Cesium-Promoted

-Alkylation[1]
  • Reagents:

    
    -acetyl-4-hydroxy-2-methylaniline (1.0 eq), Cyclobutyl bromide (1.5 eq), 
    
    
    
    (2.0 eq), Potassium Iodide (0.1 eq - Finkelstein catalyst).[1]
  • Solvent: Anhydrous DMF (0.2 M concentration).

Procedure:

  • Charge the acetamide substrate and

    
     into a reaction vessel purged with 
    
    
    
    .
  • Add anhydrous DMF and stir at RT for 30 mins to ensure phenoxide formation.

  • Add Potassium Iodide (KI) and Cyclobutyl bromide.

  • Heat: Warm the mixture to 60°C . Note: Do not exceed 70°C to minimize cyclobutyl elimination.[1]

  • Monitor: Check HPLC/TLC after 12 hours. If conversion is <80%, add another 0.5 eq of bromide and stir for 6 hours.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine. Dry and concentrate.

Step 3: Hydrolysis (Deprotection)
  • Dissolve the crude ether in Ethanol/6N HCl (3:1 ratio).

  • Reflux for 2-4 hours.

  • Neutralize with NaOH to pH 8-9 and extract with DCM.

  • Purification: Flash column chromatography (Hexane/EtOAc) yields the pure 4-(cyclobutyloxy)-2-methylaniline.[1]

Protocol B: Direct Alkylation (High Throughput)

Recommended for: Quick analog generation or when step-count reduction is prioritized over yield.[1] Risk: Requires precise stoichiometry to prevent


-alkylation.[1]

Procedure:

  • Setup: In a sealed tube, dissolve 4-amino-3-methylphenol (1.0 eq) in Acetonitrile (ACN).

  • Base Addition: Add

    
     (1.2 eq). Crucial: Do not use large excess base.
    
  • Alkylation: Add Cyclobutyl bromide (1.1 eq) and KI (0.2 eq).

  • Reaction: Heat to 55°C for 18-24 hours.

  • Quench: Filter off inorganic salts while warm. Concentrate filtrate.

  • Purification: The crude will contain some

    
    -alkylated byproduct.[1] Purify via reverse-phase prep-HPLC (Water/ACN + 0.1% Formic Acid) for best separation of the regioisomers.
    

Part 3: Critical Parameters & Troubleshooting

Optimization Data Summary
ParameterRecommendationRationale
Base

Promotes "naked" phenoxide; suppresses elimination better than alkoxides (

).[1]
Solvent DMF or NMPHigh dielectric constant supports the polar transition state of

.
Catalyst Potassium Iodide (KI)In situ conversion of Cyclobutyl-Br to Cyclobutyl-I (more reactive leaving group).[1]
Temperature 55°C - 65°C< 50°C: Reaction too slow. > 75°C: Rapid elimination to cyclobutene.[1]
Stoichiometry 1.5 eq ElectrophileCompensates for loss of cyclobutyl bromide due to thermal elimination.
Workflow Visualization (Protocol A)

Workflow Step1 Step 1: N-Protection (Ac2O, EtOAc) Step2 Step 2: Activation (Cs2CO3, DMF, 30 min) Step1->Step2 Intermediate Isolated Step3 Step 3: Alkylation (Cyclobutyl-Br, KI, 60°C) Step2->Step3 In Situ Step4 Step 4: Deprotection (EtOH, HCl, Reflux) Step3->Step4 Workup Final Pure 4-(cyclobutyloxy)-2-methylaniline Step4->Final Neutralization & Column

Figure 2: Step-by-step workflow for the high-fidelity Protection Route (Protocol A).

References

  • Wang, R., & Xu, J. (2010).[2] Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299.[3] Link

  • Lee, J. C., et al. (1995).[4] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[4][5] Synthetic Communications, 25(9), 1367-1370.[4] Link

  • Salvatore, R. N., et al. (2002). Cesium effect: high chemoselectivity in direct N-alkylation of amines.[1] Tetrahedron, 58(2), 3329-3347. Link

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Planning and Limitations. Link

Sources

Application Notes and Protocols for 4-Cyclobutoxy-2-methylaniline as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Cyclobutoxy-Aniline Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. 4-Cyclobutoxy-2-methylaniline is a bespoke pharmaceutical intermediate that offers a compelling combination of features for the drug development professional. The aniline moiety provides a versatile chemical handle for a multitude of coupling reactions, enabling its incorporation into a wide array of molecular frameworks.[1][2] The 2-methyl group introduces a degree of steric hindrance that can modulate reactivity and influence the conformational preferences of the final molecule, potentially enhancing selectivity for the biological target.

The defining feature, however, is the cyclobutoxy group. The cyclobutane ring, being a strained and rigid carbocycle, is increasingly recognized as a valuable bioisostere for larger, more flexible alkyl or aryl groups. Its introduction can lead to significant improvements in metabolic stability, solubility, and membrane permeability, while its rigid conformation can lock a molecule into a bioactive orientation, thereby increasing potency. This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application in key pharmaceutical coupling reactions.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of an intermediate is critical for its safe and effective use. The data presented below is a composite based on structurally related compounds.

PropertyValueSource/Comment
Molecular Formula C₁₁H₁₅NO-
Molecular Weight 177.24 g/mol -
Appearance Expected to be an oil or low-melting solidBased on similar anilines
Solubility Soluble in common organic solvents (DCM, THF, EtOAc)Inferred from structure
Boiling Point Not established; expected to be >200 °C-
Hazard Statements H302, H312, H332, H315, H319, H335Based on analogous anilines
Precautionary Statements P261, P280, P301+P310, P302+P352, P305+P351+P338Based on analogous anilines

Safety and Handling: As with all aniline derivatives, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Anilines are known to be toxic if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[3]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved via a two-step sequence starting from commercially available 2-methyl-4-nitrophenol. This strategy involves an initial Williamson ether synthesis to install the cyclobutoxy group, followed by a robust reduction of the nitro group to the target aniline.

Synthesis_Pathway Start 2-Methyl-4-nitrophenol Intermediate 1-Cyclobutoxy-2-methyl-4-nitrobenzene Start->Intermediate Cyclobutyl Bromide, K₂CO₃, DMF, 80°C Final This compound Intermediate->Final Fe, NH₄Cl, EtOH/H₂O, Reflux

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of 1-Cyclobutoxy-2-methyl-4-nitrobenzene (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[4][5] In this step, the phenolic proton of 2-methyl-4-nitrophenol is deprotonated by a mild base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic cyclobutyl bromide in an Sₙ2 reaction.[5]

Materials:

  • 2-Methyl-4-nitrophenol (1.0 equiv)

  • Cyclobutyl bromide (1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-4-nitrophenol (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the nitrophenol.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add cyclobutyl bromide (1.2 equiv) dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash twice with water, followed by one wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 1-Cyclobutoxy-2-methyl-4-nitrobenzene, can be purified by flash column chromatography on silica gel if necessary (eluting with a hexane/ethyl acetate gradient).

Protocol 2: Synthesis of this compound (Nitro Group Reduction)

The reduction of the nitro group to an amine is a common transformation in organic synthesis. A variety of methods exist, but reduction with iron powder in the presence of an ammonium chloride solution is a cost-effective, scalable, and environmentally benign option that avoids the need for high-pressure hydrogenation.

Materials:

  • 1-Cyclobutoxy-2-methyl-4-nitrobenzene (1.0 equiv)

  • Iron powder (Fe), <325 mesh (5.0 equiv)

  • Ammonium chloride (NH₄Cl) (1.0 equiv)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Celite®

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 1-Cyclobutoxy-2-methyl-4-nitrobenzene (1.0 equiv) and ethanol to achieve a concentration of approximately 0.2 M.

  • In a separate beaker, prepare a solution of ammonium chloride (1.0 equiv) in water (the volume of water should be about one-quarter the volume of ethanol used).

  • Add the ammonium chloride solution to the flask, followed by the iron powder (5.0 equiv).

  • Heat the vigorously stirred mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite® in a Büchner funnel to remove the iron salts.

  • Rinse the filter cake thoroughly with ethanol and dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to remove the majority of the organic solvents.

  • Transfer the remaining aqueous residue to a separatory funnel and extract three times with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the target compound, this compound. The product is often of sufficient purity for subsequent steps without further purification.

Applications in Pharmaceutical Synthesis

This compound is a versatile building block for creating more complex molecules, primarily through reactions that form new bonds at the nitrogen atom. Below are protocols for two of the most critical transformations in drug discovery: Buchwald-Hartwig amination and amide bond formation.

Application_Workflow cluster_0 Coupling Reactions Intermediate This compound Product1 N-Aryl Product (Buchwald-Hartwig) Intermediate->Product1 Product2 Amide Product (Amide Coupling) Intermediate->Product2 ArylHalide Aryl/Heteroaryl Halide (R¹-X) ArylHalide->Product1 Pd Catalyst, Ligand, Base CarboxylicAcid Carboxylic Acid (R²-COOH) CarboxylicAcid->Product2 Coupling Reagent (e.g., EDC, HOBt)

Caption: Key downstream applications of the intermediate.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide or triflate.[2][6] This reaction is exceptionally valuable for synthesizing diarylamines and N-aryl heterocycles, which are prevalent in many kinase inhibitors and other targeted therapies.[1]

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide or chloride (e.g., 4-bromopyridine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Equipment:

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Add the aryl halide (1.2 equiv) and this compound (1.0 equiv).

  • Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the aniline.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by carefully adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Amide Bond Formation using EDC/HOBt

Amide bond formation is arguably the most common reaction in medicinal chemistry. Coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) provide a mild and efficient method for coupling carboxylic acids with anilines, which can be less nucleophilic than aliphatic amines.[7][8][9]

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid (e.g., isonicotinic acid) (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask, add the carboxylic acid (1.1 equiv), HOBt (1.2 equiv), and this compound (1.0 equiv).

  • Dissolve the mixture in anhydrous DCM (approx. 0.2 M concentration relative to the aniline).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Conclusion and Future Prospects

This compound represents a high-value intermediate for pharmaceutical research and development. Its synthesis is straightforward and scalable, and its aniline functionality provides a gateway to a diverse range of chemical transformations crucial for building complex drug candidates. The incorporation of the cyclobutoxy moiety offers a strategic advantage for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds. This intermediate is particularly well-suited for the synthesis of kinase inhibitors, such as Janus kinase (JAK) inhibitors, where substituted anilines are common pharmacophoric elements.[10] As the demand for drug candidates with improved physicochemical and pharmacokinetic profiles continues to grow, intermediates like this compound will undoubtedly play an increasingly important role in the discovery of next-generation therapeutics.

References

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1038–1046. Available from: [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • University of California, Davis. (n.d.). The Williamson Ether Synthesis. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 3: Synthetic Methods for Primary Anilines. In Books. Available from: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available from: [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Available from: [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available from: [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Available from: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available from: [Link]

  • Scribd. (n.d.). Williamson Ether Synthesis Experiment. Available from: [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. Available from: [Link]

  • Spherotech. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available from: [Link]

  • Pearson Study Prep. (2015, February 23). Protection of Aniline Derivatives [Video]. YouTube. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available from: [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available from: [Link]

  • Proudfoot, J. (n.d.). Publications & Patents. Discoverybytes. Available from: [Link]

  • Google Patents. (n.d.). CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
  • Google Patents. (n.d.). RU2232749C2 - Two-step method for preparing n-methylaniline.
  • PMC. (n.d.). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. Available from: [Link]

  • The Journal of Law and the Biosciences. (2023, January 23). Pharmaceutical Patent Two-Step: The Adverse Advent of Amarin v. Hikma Type Litigation. Available from: [Link]

  • United States Patent and Trademark Office. (n.d.). Application Data. Open Data Portal. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Available from: [Link]

  • Drug Hunter. (2026, January 27). December 2025 Patent Highlights. Available from: [Link]

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]

Sources

Using 4-Cyclobutoxy-2-methylaniline in Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Buchwald-Hartwig Coupling of 4-Cyclobutoxy-2-methylaniline

Executive Summary

This guide details the protocol for the palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) of This compound . This substrate presents a specific dual-challenge in medicinal chemistry:

  • Steric Hindrance: The ortho-methyl group significantly retards the amine binding and deprotonation steps at the palladium center compared to unhindered anilines.

  • Functional Group Sensitivity: The para-cyclobutoxy ether, while robust under basic conditions, poses a stability risk under strongly acidic workup conditions or extreme oxidative stress due to ring strain (~26.5 kcal/mol).

This protocol prioritizes the use of Third and Fourth Generation (G3/G4) Palladacycle Precatalysts to ensure rapid activation and high mono-arylation selectivity.

Strategic Analysis & Mechanistic Insight

Ligand Selection: The Steric vs. Electronic Trade-off

For primary anilines with ortho-substitution, the choice of ligand is critical.

  • BrettPhos: The primary recommendation. Its bulk facilitates reductive elimination, while its methoxy group ensures high selectivity for mono-arylation over di-arylation, a common side reaction with smaller ligands.

  • RuPhos: A secondary option.[1][2] While typically reserved for secondary amines, RuPhos can be superior if the coupling partner (aryl halide) is also extremely sterically hindered (e.g., ortho-substituted aryl chlorides).

The Cyclobutoxy Factor

The cyclobutyl ether moiety is stable to the strong bases (NaOtBu, LHMDS) typical of Buchwald couplings. However, avoid strong mineral acids (HCl, HBr) during workup . Protonation of the ether oxygen can facilitate ring-opening or rearrangement driven by the release of ring strain.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical steric clash introduced by the 2-methyl group.

BuchwaldMechanism cluster_steric CRITICAL FAILURE POINT Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Aryl Halide AmineBind Amine Binding (Steric Bottleneck) OxAdd->AmineBind + this compound Deprot Deprotonation (Base Mediated) AmineBind->Deprot + NaOtBu/Cs2CO3 RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - HX (Base-H) RedElim->Pd0 Regeneration Product Product Release RedElim->Product

Caption: Catalytic cycle of Buchwald-Hartwig amination. The red zone indicates where the 2-methyl group of the substrate hinders coordination, requiring bulky, electron-rich ligands like BrettPhos to stabilize the complex.

Experimental Protocols

General Screening Conditions (Micro-scale)

Purpose: To rapidly identify the optimal catalyst/base combination for a specific electrophile.

ComponentStandard Condition AMild Condition B (Sensitive Electrophiles)
Pd Source BrettPhos Pd G4 (2-5 mol%)tBuBrettPhos Pd G4 (2-5 mol%)
Base NaOtBu (1.4 equiv)Cs₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane (anhydrous)t-Amyl Alcohol or Toluene
Temp 100 °C80 °C
Concentration 0.1 - 0.2 M0.1 - 0.2 M
Detailed Scale-Up Protocol (1.0 Gram Scale)

Scenario: Coupling this compound (1.0 equiv) with 4-Bromoanisole (1.0 equiv).

Reagents:

  • This compound: 1.0 equiv (MW: ~177.24 g/mol )

  • Aryl Bromide: 1.0 equiv[3]

  • Catalyst: BrettPhos Pd G4 (Sigma-Aldrich #804355): 0.02 equiv (2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu): 1.4 equiv

  • Solvent: Anhydrous 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere):

    • Flame-dry a 50 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon or Nitrogen.

    • Note: Oxygen is the enemy. Even trace amounts can deactivate the Pd catalyst.

  • Charging Solids:

    • Add BrettPhos Pd G4 (2 mol%), NaOtBu (1.4 equiv), and the aryl bromide (if solid) to the vial.

    • Expert Tip: If the aryl halide is a liquid, add it via syringe after the solvent.

  • Substrate Addition:

    • Add this compound (1.0 equiv).

    • Seal the vial and purge with inert gas for 5 minutes (needle in/needle out).

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.2 M (relative to the limiting reagent).

    • Stir at room temperature for 1 minute to ensure homogeneity.

  • Reaction:

    • Place the vial in a pre-heated block at 100 °C .

    • Stir vigorously (800-1000 rpm). The reaction typically completes in 1–4 hours.

    • Monitoring: Check by LCMS or TLC. Look for the disappearance of the aniline (often distinct UV active spot).

  • Workup (Cyclobutoxy-Safe):

    • Cool to room temperature.[4]

    • Dilute with EtOAc (ethyl acetate) and filter through a pad of Celite to remove Pd black and inorganic salts.

    • Wash: Wash the filtrate with saturated NH₄Cl (mildly acidic/neutral) or water.

    • WARNING: Do NOT use 1M HCl or other strong acids for the wash. This risks opening the cyclobutane ring.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Optimization Workflow

Use this self-validating logic tree to address reaction failures.

Troubleshooting Start Reaction Outcome? NoConv < 5% Conversion Start->NoConv LowYield Low Yield / Side Products Start->LowYield Success > 90% Yield Start->Success CheckO2 Check Inert Atmosphere (Did solution turn black instantly?) NoConv->CheckO2 CheckDealk Check for Phenol byproduct (Cyclobutoxy cleavage?) LowYield->CheckDealk CheckBis Check for Bis-arylation (Ligand not bulky enough?) LowYield->CheckBis CheckCat Switch to Pd G4 (Pre-activation issue) CheckO2->CheckCat Atmosphere OK SolnDealk Use Milder Base (Cs2CO3 instead of NaOtBu) CheckDealk->SolnDealk SolnBis Switch to BrettPhos (If using XPhos/BINAP) CheckBis->SolnBis

Caption: Diagnostic workflow for optimizing the coupling of sterically hindered alkoxy-anilines.

Comparative Data: Ligand Performance

The following table summarizes expected performance based on the specific structural constraints of this compound (Primary amine, ortho-substituted).

Ligand ClassExamplePredicted PerformanceRationale
Monodentate Biaryl (Gen 1) SPhos ModerateGood for chlorides, but may lack steric bulk to prevent bis-arylation of primary amines.
Monodentate Biaryl (Gen 2) XPhos GoodExcellent general purpose, but BrettPhos is superior for primary amines.
Monodentate Biaryl (Gen 3) BrettPhos Excellent Specifically designed for primary amines; prevents over-arylation; handles ortho-methyl sterics.
Monodentate Biaryl (Gen 3) RuPhos Good/ExcellentBest if the electrophile is also hindered. Otherwise, BrettPhos is preferred for this amine.
Bidentate Phosphine BINAP/DPPF PoorOften fails with ortho-substituted anilines due to rigid bite angle and slower reductive elimination.

References

  • Maiti, D., et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[5] Journal of the American Chemical Society.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. (Describes G3/G4 Precatalyst advantages).

  • Namirisetti, V. K., et al. (2016). "Cyclobutane derivatives in organic synthesis." Asian Journal of Organic Chemistry. (Reference for cyclobutane stability/ring strain).

Sources

Technical Guide: Preparation of Amide Derivatives from 4-Cyclobutoxy-2-methylaniline

[1]

Abstract & Strategic Significance

This application note details the synthetic protocols for generating amide libraries from 4-Cyclobutoxy-2-methylaniline . This specific aniline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in antagonists for Histamine H3, MCH-1, and other GPCR targets where the lipophilic cyclobutyl ether provides critical hydrophobic pocket occupancy while the ortho-methyl group restricts conformational rotation [1].

The protocols below address the specific challenges posed by this molecule:

  • Steric Hindrance: The ortho-methyl group creates steric bulk around the nucleophilic nitrogen, requiring optimized coupling conditions.

  • Ether Stability: The cyclobutyl ether is sensitive to strong Lewis acids and harsh acidic conditions; protocols are designed to preserve this moiety.

  • Electronic Activation: The para-alkoxy group increases electron density, making the aniline prone to oxidation if not handled under inert atmospheres.

Chemical Profile & Reactivity Analysis

Before initiating synthesis, researchers must understand the electronic and steric environment of the starting material.

FeatureChemical EffectOperational Implication
2-Methyl Group Steric hindrance at the reaction center.[1]Requires longer reaction times or stronger activation (e.g., HATU vs. EDC).
4-Cyclobutoxy Group Strong electron donation (+M effect).[1]Increases nucleophilicity of the amine but raises susceptibility to oxidation (darkening).
Cyclobutyl Ring Acid-sensitive ether linkage.[1]AVOID strong Lewis acids (BBr₃, AlCl₃) or heating in strong mineral acids (HBr, HI).
Visualization: Reactivity & Workflow Logic[1]

ReactionLogicStartStart: this compoundCheckAcidAcid Source Type?Start->CheckAcidRouteARoute A: Acid Chlorides(Simple/Commercial Acids)CheckAcid->RouteAAcid Chloride AvailableRouteBRoute B: Coupling Agents(Chiral/Complex Acids)CheckAcid->RouteBCarboxylic Acid OnlyCondADCM / Et3N / 0°C to RTFast KineticsRouteA->CondACondBDMF / HATU / DIPEAPreserves ChiralityRouteB->CondBWorkupWorkup: Citric Acid Wash(Avoid Strong Acid)CondA->WorkupCondB->WorkupFinalTarget AmideWorkup->Final

Figure 1: Decision matrix for selecting the optimal amidation route based on the electrophile source.

Method A: Acid Chloride Acylation (High-Throughput)[1]

Application: Best for generating simple derivatives (acetyl, benzoyl, sulfonyl) where the acid chloride is commercially available. This method is faster and requires no expensive coupling reagents.[1]

Reagents
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Acid Chloride (R-COCl) (1.1 – 1.2 equiv)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

  • Catalyst: DMAP (0.1 equiv) – Optional, only if reaction is sluggish.

Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol) in anhydrous DCM (5 mL) under Nitrogen or Argon.

  • Base Addition: Add TEA (1.5 mmol, 210 µL). Cool the solution to 0°C using an ice bath. Rationale: Cooling controls the exotherm and prevents bis-acylation.[1]

  • Acylation: Dropwise add the Acid Chloride (1.1 mmol) diluted in 1 mL DCM.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 3:1).[1] The starting aniline is fluorescent and will disappear; the amide is typically less polar.

  • Quench: Add saturated NaHCO₃ solution (5 mL) and stir vigorously for 10 minutes.

  • Extraction: Separate layers. Extract aqueous layer with DCM (2 x 5 mL).[1]

  • Wash: Wash combined organics with 0.5 M Citric Acid (to remove unreacted aniline) followed by Brine. Note: Citric acid is mild enough to preserve the cyclobutyl ether.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Method B: HATU-Mediated Coupling (Precision Synthesis)[1]

Application: Essential when coupling with chiral amino acids, valuable intermediates, or acids that are unstable as chlorides. HATU is preferred over EDC/HOBt for ortho-substituted anilines due to its superior reactivity with sterically hindered amines [2].[1]

Reagents
  • Substrate: this compound (1.0 equiv)

  • Acid: Carboxylic Acid (R-COOH) (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Protocol
  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 mmol) and HATU (1.2 mmol) in anhydrous DMF (3 mL).

  • Base Addition: Add DIPEA (3.0 mmol). Stir for 5 minutes at RT. The solution typically turns yellow/orange. Rationale: Pre-activation forms the active ester (O-At ester) which is more reactive toward the hindered aniline.[1]

  • Coupling: Add This compound (1.0 mmol) to the reaction mixture.

  • Reaction: Stir at RT for 12–18 hours.

    • Note: If conversion is <50% after 12h, heat to 50°C. Do not exceed 60°C to avoid ether cleavage or racemization.

  • Workup: Dilute with EtOAc (20 mL). Wash with:

    • Water (3 x 10 mL) – Critical to remove DMF.[1]

    • 0.5 M Citric Acid (1 x 10 mL).

    • Sat. NaHCO₃ (1 x 10 mL).

    • Brine (1 x 10 mL).

  • Purification: Flash column chromatography is usually required to remove HATU byproducts (tetramethylurea).[1]

Mechanism of Action: The Steric Challenge

The ortho-methyl group imposes a steric barrier that dictates the trajectory of the incoming electrophile.

Figure 2: Mechanistic flow highlighting the rate-limiting steric interaction caused by the ortho-methyl group.[1]

Quality Control & Troubleshooting

Analytical Standards
  • 1H NMR (DMSO-d6):

    • Amide NH: Look for a singlet between 9.0 – 10.5 ppm.[1]

    • Cyclobutyl Methine: Multiplet at ~4.6–4.8 ppm.[1]

    • Ortho-Methyl: Singlet at ~2.1–2.2 ppm.[1]

  • LC-MS: Expect [M+H]+ = (MW of Acid + 163.2 - 18).[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<30%) Steric hindrance prevents attack.[1]Switch to Method B (HATU) and heat to 50°C. Add DMAP (0.1 eq) if using Method A.
Dark/Black Crude Oxidation of aniline.[1]Ensure aniline is stored under Argon.[1] Degas solvents.[1]
Loss of Cyclobutyl Acidic cleavage during workup.Stop using 1M HCl. Switch to 0.5M Citric Acid or saturated NH₄Cl for washes.[1]
Racemization Over-activation/Base excess.[1]Use Collidine instead of DIPEA; keep temperature < 25°C.

References

  • H3 Receptor Antagonists: Berlin, M., et al. (2011).[1] "Design and Synthesis of H3 Receptor Antagonists Containing a Lipophilic Ether Moiety." Journal of Medicinal Chemistry, 54(13), 4545–4558. [1]

  • Coupling Reagents Guide: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1]

  • Ether Stability: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Refer to section on Cycloalkyl Ethers). [1]

  • Reaction Optimization: Dunetz, J. R., et al. (2016).[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.

Application Note: Precision Nucleophilic Substitution on Cyclobutane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

Cyclobutane rings represent a high-value pharmacophore in modern drug discovery, often serving as bioisosteres for phenyl rings or gem-dimethyl groups to improve metabolic stability and solubility. However, functionalizing these rings via nucleophilic substitution is notoriously difficult due to geometric conflict .

Standard textbook


 models fail to account for the cyclobutane "pucker" (

), which obstructs the ideal

backside attack trajectory. Furthermore,

pathways are plagued by the "non-classical" cation problem, where the cyclobutyl cation rapidly rearranges to cyclopropylmethyl or homoallyl systems.

This guide provides validated protocols to overcome these barriers, focusing on leaving group super-activation , solvent-assisted trajectory alignment , and kinetic control to suppress rearrangement.

Mechanistic Analysis: The Geometric Barrier

The "Pucker" Problem

Unlike flat cyclopentane or chair-form cyclohexane, cyclobutane exists in a puckered "butterfly" conformation to relieve torsional strain between eclipsing hydrogens.

  • The Conflict: For a nucleophile to attack

    
     (anti-bonding orbital), it must approach from the concave face of the pucker. This trajectory is sterically crowded by trans-annular hydrogens.
    
  • The Solution: Use of Super-Leaving Groups (Triflates/Nonaflates) to lower the activation energy (

    
    ), allowing substitution to proceed at temperatures low enough to prevent elimination to cyclobutene.
    
The Rearrangement Trap

Generating a carbocation on a cyclobutane ring triggers the Cyclopropylcarbinyl-Cyclobutyl-Homoallyl triad .

  • Mechanism: The empty p-orbital overlaps with the strained C-C

    
    -bonds (sigma-delocalization), leading to rapid skeletal shuffling.
    
  • Implication: Solvolysis of cyclobutyl tosylate often yields a mixture of cyclobutyl, cyclopropylmethyl, and open-chain products.

Figure 1: Decision logic for substitution pathways. Note that direct solvolysis (


) almost invariably leads to structural scrambling.

Validated Protocols

Protocol A: Stereospecific Displacement (Inversion)

Application: Converting cis-3-substituted cyclobutanols to trans-3-substituted azides or nitriles. Rationale: Standard halides (Br/I) are too unreactive on cyclobutane rings for clean


 before elimination competes. We use Trifluoromethanesulfonic anhydride (

)
to create a hyper-reactive leaving group that reacts at sub-ambient temperatures.
Reagents & Materials
  • Substrate: Cyclobutanol derivative (1.0 equiv)

  • Activator: Triflic Anhydride (

    
    , 1.2 equiv)
    
  • Base: Pyridine (2.0 equiv, strictly anhydrous)

  • Nucleophile: Sodium Azide (

    
    , 2.0 equiv) or Tetrabutylammonium Cyanide (
    
    
    
    )
  • Solvent: Dichloromethane (DCM) for activation; DMF for displacement.

Step-by-Step Methodology
  • Activation (Triflation):

    • Dissolve cyclobutanol and pyridine in anhydrous DCM under

      
       atmosphere.
      
    • Cool to -78°C (Critical to prevent elimination).

    • Add

      
       dropwise over 20 minutes.
      
    • Stir at -78°C for 1 hour, then warm to 0°C for 15 minutes.

    • Workup: Rapidly wash with ice-cold 1M HCl, then cold

      
      . Dry over 
      
      
      
      and concentrate in vacuo without heating (bath < 25°C). Do not purify on silica (triflates are unstable). Use immediately.
  • Displacement (

    
    ): 
    
    • Dissolve the crude cyclobutyl triflate in anhydrous DMF (0.2 M concentration).

    • Add the nucleophile (

      
       or cyanide source).
      
    • Stir at 0°C to Room Temperature .

    • Monitoring: Track disappearance of Triflate by TLC/LCMS.

    • Note: If the reaction is sluggish, add 18-crown-6 (if using metal salts) to solubilize the nucleophile, rather than heating.

  • Purification:

    • Dilute with

      
       (ether facilitates phase separation from DMF).
      
    • Wash extensively with water/LiCl solution to remove DMF.

    • Purify via flash chromatography.

Expected Outcome: >85% Yield with >95:5 dr (Inversion).

Protocol B: Mitigating Rearrangement in Solvolysis

Application: When a tertiary cyclobutyl center must be substituted, forcing an


-like mechanism.
Strategy:  Use "Kinetic Trapping" to catch the cation before it rearranges.
The Equilibrium Challenge

The cation exists as a "bisected" cyclopropylcarbinyl species.



Methodology
  • Solvent Choice: Use non-nucleophilic, non-polar solvents (e.g., Benzene or Toluene) if possible, mixed with the nucleophile. Avoid protic solvents like Ethanol which promote equilibration.

  • Nucleophile Concentration: Maintain a high concentration (>2 M) of the nucleophile.

    • Reasoning: The rate of trapping (

      
      ) must exceed the rate of rearrangement (
      
      
      
      ).
  • Temperature: Run at the lowest possible temperature that allows ionization.

Data Summary & Troubleshooting

Table 1: Leaving Group Performance on Cyclobutane Rings
Leaving GroupRelative Rate (

)
Risk of EliminationRecommended Condition
Triflate (-OTf)

Low (at < 0°C)Best for

w/ weak nucleophiles
Tosylate (-OTs)

ModerateStandard for strong nucleophiles (

)
Iodide (-I)

HighRequires heating; often fails
Bromide (-Br)

Very HighNot recommended for direct substitution
Troubleshooting Guide
  • Problem: Exclusive formation of Cyclobutene (Elimination).

    • Cause: Nucleophile is too basic or temperature too high.

    • Fix: Switch to "softer" nucleophiles (e.g., azides, thiolates, phthalimide). Change solvent from DMF to Acetonitrile (less basicity enhancement).

  • Problem: Retention of configuration (or racemization).

    • Cause: Partial

      
       character (Ion pairing).
      
    • Fix: Switch to Triflate (Protocol A) to ensure the mechanism stays strictly bimolecular (

      
      ).
      

Visualizing the Cation Trap

Understanding the rearrangement is vital for interpreting impurities.

Figure 2: The "Non-Classical" Cation Manifold. Successful substitution requires trapping the Cyclobutyl cation (Red) faster than it equilibrates to the Blue or Yellow states.

References

  • Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Derivatives. Journal of the American Chemical Society.[1][2] Link

  • Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Compounds. Accounts of Chemical Research. Link

  • Salaün, J., et al. (1986). Cyclobutanol and Cyclobutyl Tosylate Synthesis.[3] Organic Syntheses, Coll. Vol. 7, p.117. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.[2][4][5][6] Link

  • Hanack, M., & Schneider, H. J. (1967). Rearrangements of Homoallylic and Cyclopropylcarbinyl Cations.[7][8] Angewandte Chemie International Edition. Link

Sources

High-Yield, Scalable Synthesis Routes for Cyclobutoxy-Aniline Derivatives: Process Chemistry Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Cyclobutoxy-aniline derivatives are highly prized building blocks in contemporary medicinal chemistry. The cyclobutyl ether motif imparts unique physicochemical properties to Active Pharmaceutical Ingredients (APIs), enhancing lipophilicity and metabolic stability while providing a distinct spatial geometry for target binding. These structural features have been successfully leveraged in the development of G-protein coupled receptor (GPCR) modulators, such as GPR120 agonists[1] and GPR35 modulators[2], as well as in novel treatments for cytomegalovirus[3].

Despite their utility, the scalable synthesis of cyclobutyl ethers presents significant process chemistry challenges. Traditional bench-scale methods often fail during scale-up due to poor atom economy, hazardous reagents, or intractable purification profiles. This Application Note details validated, scalable synthetic routes for cyclobutoxy-anilines, emphasizing mechanistic causality, safety, and operational efficiency for transition from the bench to the pilot plant.

Mechanistic Rationale & Route Selection

The primary bottleneck in synthesizing cyclobutoxy-anilines is the formation of the sterically hindered cyclobutyl ether linkage. Selecting the correct synthetic pathway is critical to avoiding catastrophic yield losses during scale-up.

  • Direct Alkylation (Avoid for Scale): Alkylating nitrophenols with cyclobutyl halides (bromide or iodide) typically results in extremely low yields. The secondary nature of the cyclobutyl halide, combined with inherent ring strain, makes the E2 elimination pathway (yielding volatile cyclobutene) kinetically competitive with the desired SN2 substitution.

  • Mitsunobu Reaction (Avoid for Scale): While effective for milligram-scale discovery chemistry, the Mitsunobu reaction utilizes hazardous azodicarboxylates (e.g., DEAD/DIAD) and generates stoichiometric triphenylphosphine oxide (TPPO). TPPO removal typically requires silica gel chromatography, rendering this route economically and operationally unviable for kilogram-scale production.

  • Nucleophilic Aromatic Substitution (SNAr) (Optimal for ortho/para): For 2- and 4-cyclobutoxyanilines, the SNAr reaction between cyclobutanol and a fluoronitrobenzene is the most scalable approach. The strongly electron-withdrawing nitro group activates the ortho and para positions, allowing for clean etherification using a strong base in polar aprotic solvents.

  • Pd-Catalyzed C-O Cross-Coupling (Optimal for meta): Because the nitro group does not sufficiently activate the meta position for SNAr, synthesizing 3-cyclobutoxyaniline[4] requires a different approach. Buchwald-Hartwig etherification of 3-bromonitrobenzene with cyclobutanol, utilizing bulky, electron-rich phosphine ligands (e.g., RockPhos), provides a highly scalable and chromatography-free alternative.

RouteSelection Target Target: Cyclobutoxy-nitrobenzene Regio Regiochemistry of Nitro Group? Target->Regio OrthoPara Ortho / Para (Activated) Regio->OrthoPara o/p-substitution Meta Meta (Unactivated) Regio->Meta m-substitution SNAr SNAr Reaction Fluoronitrobenzene + Cyclobutanol Base: NaOtBu, Solvent: NMP OrthoPara->SNAr High Yield, Scalable Buchwald Pd-Catalyzed C-O Coupling Bromonitrobenzene + Cyclobutanol Cat: Pd2(dba)3 / RockPhos Meta->Buchwald Avoids Mitsunobu

Decision matrix for scalable cyclobutyl etherification based on regiochemistry.

Experimental Protocols (Self-Validating Systems)

Protocol A: Scalable SNAr Synthesis of 4-Cyclobutoxy-1-nitrobenzene

This protocol leverages the SNAr pathway to bypass the E2 elimination risks associated with cyclobutyl halides.

  • Reagents: 1-Fluoro-4-nitrobenzene (1.0 eq), Cyclobutanol (1.2 eq), Sodium tert-butoxide (NaOtBu) (1.5 eq).

  • Solvent: N-Methyl-2-pyrrolidone (NMP).

  • Step-by-Step Methodology:

    • Preparation: Charge a jacketed reactor with NMP (5 volumes) and cyclobutanol under a nitrogen atmosphere.

    • Deprotonation: Add NaOtBu portion-wise at 0–5 °C. Causality: Cyclobutoxide generation is exothermic; strict temperature control prevents solvent degradation and side reactions.

    • Addition: Add 1-fluoro-4-nitrobenzene dropwise, maintaining the internal temperature below 20 °C.

    • Reaction: Heat the mixture to 60 °C and stir for 4 hours.

    • Self-Validation Check (IPC): Pull an aliquot for HPLC analysis. The reaction is deemed complete when unreacted fluoronitrobenzene is <1.0% (AUC). If >1.0%, continue heating in 1-hour increments.

    • Workup: Quench the reaction with cold water (10 volumes) and extract with MTBE (3 x 5 volumes). Wash the combined organic layers with 5% aqueous LiCl or brine to completely remove residual NMP.

    • Isolation: Concentrate under reduced pressure to yield the crude ether as a highly pure oil (>92% yield), ready for reduction without chromatography.

Protocol B: Chemoselective Nitro Reduction Workflows

The reduction of the intermediate nitro group to the target aniline must be tailored to the substrate's substitution pattern. For substrates containing halogens (e.g., 3-bromo-4-cyclobutoxyaniline[5]), standard palladium-catalyzed hydrogenation will result in catastrophic hydrodehalogenation.

ReductionLogic Substrate Cyclobutoxy-nitrobenzene Intermediate CheckHalogen Contains Halogens (Br, Cl, I)? Substrate->CheckHalogen CatHydro Catalytic Hydrogenation (Pd/C, H2 gas, 50 psi) Clean, high atom economy CheckHalogen->CatHydro NO ChemRed Chemoselective Reduction (Fe powder, NH4Cl, EtOH/H2O) Prevents dehalogenation CheckHalogen->ChemRed YES Product Cyclobutoxy-aniline API Building Block CatHydro->Product ChemRed->Product

Chemoselective nitro reduction workflow ensuring halogen retention.

Workflow B1: Catalytic Hydrogenation (For Halogen-Free Substrates)

  • Charge a pressure reactor with 4-cyclobutoxy-1-nitrobenzene (1.0 eq), Ethanol (10 volumes), and 5% Pd/C (0.05 eq by weight).

  • Purge the vessel with Nitrogen (3 cycles), followed by Hydrogen gas (3 cycles).

  • Pressurize to 50 psi H2 and stir vigorously at 25–30 °C.

  • Self-Validation Check: Monitor H2 gas uptake via mass flow controller. The reaction is complete when pressure stabilizes and uptake ceases (typically 2-4 hours).

  • Filter the mixture through a pad of Celite to remove the catalyst, concentrate, and crystallize the resulting aniline from heptane/EtOAc.

Workflow B2: Béchamp-Type Reduction (For Halogen-Containing Substrates)

  • Charge a reactor with the halogenated substrate (e.g., 2-bromo-6-chloro-4-cyclobutoxy-1-nitrobenzene) (1.0 eq), NH4Cl (2.0 eq), and EtOH/H2O (4:1 v/v, 10 volumes). Heat to 70 °C.

  • Add Iron powder (325 mesh, 5.0 eq) portion-wise. Causality: The addition is highly exothermic and generates effervescence; portion-wise addition prevents reactor boil-over.

  • Stir at 80 °C for 3 hours.

  • Self-Validation Check: HPLC confirms the disappearance of the nitro compound. Crucially, the chromatogram must show <0.5% of des-bromo or des-chloro impurities, validating the chemoselectivity of the Iron/NH4Cl system.

  • Filter hot through Celite, extract the filtrate with EtOAc, wash with saturated NaHCO3, and concentrate to yield the intact halogenated cyclobutoxy-aniline.

Quantitative Route Comparison Data

The following table summarizes the process metrics for the various etherification strategies, justifying the selection of SNAr and Pd-Catalyzed coupling for scale-up operations.

Synthesis RouteAtom EconomyScalabilityKey Impurities / ByproductsRelative CostBest Application
Direct Alkylation HighLowCyclobutene (E2), Unreacted PhenolLowAvoided due to E2 elimination
Mitsunobu Reaction Very LowLowTriphenylphosphine oxide (TPPO)HighMilligram-scale discovery
SNAr (Nucleophilic) HighHighTrace diaryl ethersLowo/p-cyclobutoxyanilines
Pd-Catalyzed C-O MediumMediumDehalogenated arenesMediumm-cyclobutoxyanilines

References

  • [3] Google Patents. WO2022020889A1 - Method of treatment of cytomegalovirus. Retrieved from:

  • [1] Google Patents. US11161819B2 - Substituted tetrahydroisoquinoline compounds useful as GPR120 agonists. Retrieved from:

  • [4] PubChemLite. 3-cyclobutoxyaniline (C10H13NO). Retrieved from:[Link]

  • [2] Google Patents. WO2024184650A1 - Bicyclic heteroaryl compounds for use as gpr35 modulators. Retrieved from:

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Application Notes and Protocols for the Utilization of 4-Cyclobutoxy-2-methylaniline in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The discovery of small-molecule kinase inhibitors has revolutionized the treatment of numerous diseases, particularly cancer.[1][2] A key strategy in this field is the use of "privileged scaffolds"—molecular frameworks that are pre-validated to interact with the highly conserved ATP-binding site of kinases.[3] The aniline moiety is a classic example, frequently employed to form critical hydrogen bonds with the kinase hinge region. This document provides an in-depth guide on the strategic application of a specific, highly valuable aniline derivative: 4-Cyclobutoxy-2-methylaniline. We will explore the distinct physicochemical and structural advantages conferred by the cyclobutoxy and ortho-methyl groups, provide detailed protocols for its synthesis and incorporation into inhibitor backbones, and outline methodologies for its biological evaluation.

The Strategic Value of the this compound Scaffold

The design of a successful kinase inhibitor hinges on achieving a delicate balance of potency, selectivity, and favorable pharmacokinetic properties. The this compound moiety is a purpose-built building block that addresses these three pillars of drug design through the synergistic contributions of its constituent parts.

The Anilino Core: A Proven Hinge-Binder

The nitrogen atom of the aniline group is a quintessential hydrogen bond donor and acceptor. This allows it to form one or more crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, a conserved structural motif that connects the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor within the ATP-binding pocket, forming the foundation of its inhibitory activity.

The 2-Methyl Group: Enhancing Selectivity and Stability

The strategic placement of a methyl group ortho to the aniline nitrogen serves multiple functions:

  • Conformational Lock: It introduces steric hindrance that restricts the rotation of the bond between the aniline ring and the core scaffold of the inhibitor. This pre-organizes the molecule into a lower-energy, bioactive conformation, which can enhance binding affinity.

  • Selectivity Tuning: The methyl group can create subtle steric clashes with residues in the ATP-binding site of off-target kinases, thereby improving the inhibitor's selectivity profile.

  • Metabolic Blocking: It can shield the ortho position from potential Phase I metabolism (e.g., hydroxylation), improving the metabolic stability and half-life of the resulting inhibitor.[4][5]

The 4-Cyclobutoxy Group: Optimizing Potency and Pharmacokinetics

The substituent at the para-position of the aniline ring typically extends into a more solvent-exposed region or a hydrophobic sub-pocket. The cyclobutoxy group is superior to more common alkoxy groups (e.g., methoxy, ethoxy) for several reasons:

  • Metabolic Stability: Unlike linear alkoxy groups which are prone to O-dealkylation by cytochrome P450 enzymes, the cyclobutyl ring is significantly more resistant to metabolic degradation, leading to improved in vivo stability.[6]

  • Optimal Lipophilicity: It provides a moderate increase in lipophilicity, which can enhance cell permeability and interactions with hydrophobic pockets without drastically increasing overall grease, which could lead to poor solubility or off-target toxicity.

  • Vectorial Exit: The non-planar, three-dimensional nature of the cyclobutyl ring provides a defined vector that can be exploited to project the molecule out of the binding pocket towards solvent or to engage with specific amino acid side chains, offering better shape complementarity than a flat phenyl ring or a floppy alkyl chain.[7]

Caption: Interaction of the this compound moiety with a kinase ATP-binding site.

Synthesis and Incorporation Protocols

A reliable supply of the this compound building block is paramount. The following protocols detail its synthesis from common starting materials and its subsequent incorporation into a representative kinase inhibitor backbone.

Protocol 2.1: Synthesis of this compound

This two-step protocol involves a Williamson ether synthesis followed by a nitro group reduction.

Caption: Two-step synthesis workflow for this compound.

Step 1: Synthesis of 4-Cyclobutoxy-2-methyl-1-nitrobenzene

  • Reagents & Equipment:

    • 2-Methyl-4-nitrophenol (1.0 eq)

    • Cyclobutyl bromide (1.2 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Round-bottom flask, magnetic stirrer, heating mantle, condenser, nitrogen inlet.

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 2-methyl-4-nitrophenol and anhydrous DMF (approx. 0.5 M concentration).

    • Add anhydrous potassium carbonate to the solution and stir vigorously.

    • Add cyclobutyl bromide dropwise to the suspension at room temperature.

    • Heat the reaction mixture to 80 °C and maintain for 12-16 hours, monitoring by TLC (e.g., 20% Ethyl Acetate/Hexanes).

    • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure nitro-intermediate.

Step 2: Synthesis of this compound

  • Reagents & Equipment:

    • 4-Cyclobutoxy-2-methyl-1-nitrobenzene (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

    • Ethanol (EtOH), 200 proof

    • Round-bottom flask, magnetic stirrer, heating mantle, condenser.

  • Procedure:

    • In a round-bottom flask, dissolve the nitro-intermediate in ethanol.

    • Add SnCl₂·2H₂O portion-wise. The reaction is exothermic.

    • Heat the mixture to 70 °C and stir for 2-4 hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and carefully quench by pouring over ice and basifying to pH > 8 with a saturated sodium bicarbonate (NaHCO₃) solution or 1M NaOH.

    • Extract the resulting suspension three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • The crude aniline can be purified by vacuum distillation or flash chromatography to yield the final product. An alternative reduction method involves catalytic hydrogenation using Palladium on carbon (Pd/C) in methanol (MeOH).[8]

Protocol 2.2: Incorporation via Buchwald-Hartwig Amination

This protocol couples the synthesized aniline to a generic chloro-pyrimidine core, a common scaffold in kinase inhibitors.[9]

  • Reagents & Equipment:

    • This compound (1.1 eq)

    • 2,4-Dichloropyrimidine (or other heterocyclic halide) (1.0 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

    • Xantphos (0.04 eq)

    • Cesium carbonate (Cs₂CO₃) (1.5 eq)

    • 1,4-Dioxane, anhydrous

    • Microwave vial or sealed tube, magnetic stirrer, heating block.

  • Procedure:

    • In a microwave vial, combine the 2,4-dichloropyrimidine, this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Evacuate and backfill the vial with nitrogen or argon three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Seal the vial and heat the mixture to 100-120 °C for 4-12 hours (or use microwave irradiation at 140 °C for 30-60 min). Monitor by LC-MS.

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate and purify the crude product by flash column chromatography to isolate the desired coupled product.

Biological Evaluation: A General Workflow

Once a new inhibitor incorporating the this compound scaffold is synthesized, its biological activity must be rigorously assessed.

Caption: General workflow for the biological evaluation of a novel kinase inhibitor.

Protocol 3.1: In Vitro Biochemical Kinase Assay (Example: ADP-Glo™)

This assay quantifies the amount of ADP produced by a kinase reaction, which is inversely proportional to the inhibitor's potency.

  • Materials:

    • Target kinase enzyme

    • Kinase-specific substrate peptide

    • ATP solution

    • Synthesized inhibitor (serially diluted in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white assay plates

    • Plate-reading luminometer

  • Procedure:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Dispense 2.5 µL of serially diluted inhibitor or DMSO (vehicle control) into wells of the 384-well plate.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X kinase/substrate solution to all wells, followed by 5 µL of the 2X ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3.2: Cell-Based Proliferation Assay (Example: CellTiter-Glo®)

This assay measures the metabolic activity of a cell line that is dependent on the target kinase for survival and proliferation.

  • Materials:

    • Cancer cell line with known dependency on the target kinase (e.g., MV4-11 for FLT3 inhibitors).[10]

    • Complete cell culture medium (e.g., RPMI + 10% FBS).

    • Synthesized inhibitor (serially diluted).

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

    • 96-well clear-bottom white plates.

    • Plate-reading luminometer.

  • Procedure:

    • Seed cells in the 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of media and incubate overnight.

    • The next day, treat the cells with serial dilutions of the inhibitor (typically in a final volume of 200 µL, with DMSO concentration <0.5%). Include vehicle-only controls.

    • Incubate the plate for 72 hours at 37 °C, 5% CO₂.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence.

    • Calculate the percent viability for each concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation and SAR

To validate the strategic choice of the this compound scaffold, it is crucial to test analogues. The data below represents a hypothetical but illustrative Structure-Activity Relationship (SAR) study for an inhibitor targeting Fibroblast Growth Factor Receptor (FGFR).

Compound IDR1 (ortho-group)R2 (para-group)FGFR1 IC₅₀ (nM)Cell Line GI₅₀ (nM)
1 (Lead) -CH₃ -O-Cyclobutyl 5 52
2 (Analogue)-H-O-Cyclobutyl45480
3 (Analogue)-CH₃-O-CH₃20350
4 (Analogue)-CH₃-H>1000>10000

Analysis:

  • Compound 2 vs. 1: Removal of the 2-methyl group results in a ~9-fold loss in biochemical potency and a similar loss in cellular activity, confirming the importance of the ortho-methyl group for maintaining a favorable binding conformation.

  • Compound 3 vs. 1: Replacing the cyclobutoxy group with a methoxy group leads to a 4-fold loss in potency. This is likely due to a combination of lower metabolic stability (O-demethylation) and less optimal hydrophobic interaction, highlighting the advantage of the cyclobutoxy moiety.

  • Compound 4 vs. 1: Removal of the para-substituent entirely abrogates activity, demonstrating the necessity of this group for anchoring in the hydrophobic pocket.

Conclusion

The this compound fragment is a highly optimized building block for modern kinase inhibitor discovery. It provides a stable, pre-organized anchor to the kinase hinge region while simultaneously conferring advantages in selectivity, metabolic stability, and hydrophobic interactions. The protocols provided herein offer a robust framework for the synthesis, incorporation, and biological evaluation of novel inhibitors based on this powerful scaffold, enabling researchers to accelerate the development of next-generation targeted therapies.

References

  • (Feb 22, 2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI. [Link]

  • (n.d.). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. PMC. [Link]

  • Ghosh, S., & Cho, S. J. (May 02, 2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of the Chinese Chemical Society. [Link]

  • (n.d.). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. PMC. [Link]

  • (n.d.). {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II): A Novel Enantiomerically Pure Oxaliplatin Derivative Showing Improved Anticancer Activity in Vivo. PMC. [Link]

  • (May 05, 2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. [Link]

  • (Dec 23, 2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. [Link]

  • (Aug 09, 2025). Synthesis and Biological Evaluation of Novel IM3829 (4-(2-Cyclohexylethoxy)aniline) Derivatives as Potent Radiosensitizers. ResearchGate. [Link]

  • (Dec 13, 2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. MDPI. [Link]

  • (Feb 28, 2025). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI. [Link]

  • (Sep 07, 2023). Pharmacokinetics of Four Tyrosine Kinase Inhibitors in Adult and Paediatric Chronic Myeloid Leukaemia Patients. PubMed. [Link]

  • (n.d.). Computational quest, synthesis and anticancer profiling of 3-methyl quinoxaline-2-one-based active hits against the tyrosine kin. Semantic Scholar. [Link]

  • (Aug 18, 2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]

  • (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. [Link]

  • (n.d.). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4. PMC. [Link]

  • (Jul 01, 2025). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. [Link]

  • (n.d.). Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II. PubMed. [Link]

  • (Nov 10, 2016). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. PubMed. [Link]

  • (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]

  • (Jun 26, 2025). Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. MDPI. [Link]

  • (n.d.). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. PMC. [Link]

  • (Feb 05, 2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. LinkedIn. [Link]

  • (Aug 29, 2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Unipd. [Link]

  • (n.d.). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines.. PubMed. [Link]

  • (n.d.). Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate. [Link]

  • (Aug 06, 2025). De novo design and optimization of Aurora A kinase inhibitors. ResearchGate. [Link]

  • (Jul 24, 2023). Drugs Targeting Kinase Inhibitors. News-Medical.Net. [Link]

  • (Feb 27, 2026). 4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis by NINGBO INNO PHARMCHEM CO.,LTD.. Blogger. [Link]

  • (Jul 24, 2025). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. MDPI. [Link]

  • (Sep 09, 2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine. [Link]

  • (n.d.). Role of CYP3A4 in kinase inhibitor metabolism and assessment of CYP3A4 activity. Mikus. [Link]

  • (n.d.). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PMC. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Cyclobutoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered aryl ethers. The synthesis of 4-cyclobutoxy-2-methylaniline is a critical two-step process: the O-alkylation of 4-hydroxy-2-methylnitrobenzene followed by the reduction of the nitro group.

The primary bottleneck in this workflow is the O-cyclobutylation step. Cyclobutyl halides are highly prone to E2 elimination and resist SN2 attack due to severe ring strain and steric hindrance. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you maximize your yield and purity.

Workflow Visualization

SynthesisPathway SM 4-Hydroxy-2-methylnitrobenzene Int 4-Cyclobutoxy-2-methylnitrobenzene SM->Int Bromocyclobutane Cs2CO3, KI, DMF 60°C Prod This compound Int->Prod H2, Pd/C MeOH, RT

Figure 1: Two-step synthesis pathway for this compound.

Step-by-Step Experimental Protocols

Protocol A: Finkelstein-Assisted O-Cyclobutylation

Causality: Direct alkylation with bromocyclobutane often fails because the basic conditions required to deprotonate the phenol also promote E2 elimination of the alkyl halide, generating gaseous cyclobutene. By adding potassium iodide (KI), we facilitate an in situ Finkelstein reaction, converting bromocyclobutane to the more reactive iodocyclobutane. This lowers the activation energy for the SN2 pathway, allowing the reaction to proceed rapidly at a lower temperature (60 °C) where E2 elimination is minimized.

Step-by-Step Methodology:

  • Charge a flame-dried flask with 4-hydroxy-2-methylnitrobenzene (1.0 eq) and anhydrous DMF (0.5 M).

  • Add finely powdered Cs₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to pre-form the phenoxide.

  • Add KI (0.5 eq) followed by bromocyclobutane (1.5 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C under a nitrogen atmosphere for 16 hours.

  • Quench with ice water and extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF, dry over Na₂SO₄, and concentrate.

Self-Validation Check: Before adding the bromocyclobutane (Step 3), take a 50 µL aliquot of the reaction mixture, quench with water, and extract with EtOAc. A TLC spot (Hexanes/EtOAc 3:1) should show complete consumption of the starting phenol and the appearance of a baseline phenoxide spot, confirming successful deprotonation. If the phenol spot remains, your Cs₂CO₃ may be wet or degraded, and the reaction will fail.

Protocol B: Catalytic Nitro Reduction

Causality: The reduction of the nitro intermediate to the final aniline must be chemoselective to avoid ring-opening the cyclobutane moiety. Palladium on Carbon (Pd/C) under a hydrogen atmosphere provides a clean, atom-economical reduction. Methanol is used as the solvent to stabilize the resulting aniline and prevent condensation side-reactions.

Step-by-Step Methodology:

  • Dissolve 4-cyclobutoxy-2-methylnitrobenzene (1.0 eq) in anhydrous Methanol (0.2 M).

  • Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of argon.

  • Purge the flask with vacuum/hydrogen cycles (3x) and leave under a hydrogen balloon (1 atm) at room temperature.

  • Stir vigorously for 4-6 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst, wash with Methanol, and concentrate the filtrate in vacuo.

Self-Validation Check: Monitor the reaction via hydrogen gas uptake using a volumetric burette attached to the reaction flask. The theoretical uptake for the reduction of one nitro group is exactly 3.0 molar equivalents of H₂. The protocol is self-validating when the H₂ consumption abruptly plateaus at 3.0 equivalents, confirming complete reduction without over-reduction of the aromatic ring.

Quantitative Data: Optimization of O-Cyclobutylation

The table below summarizes the causality between reaction conditions and isolated yields, demonstrating why the Finkelstein-assisted method is the optimal scalable choice.

MethodBaseSolventTemp (°C)AdditiveConversion (%)Isolated Yield (%)Primary Observation
Direct AlkylationK₂CO₃Acetone60None15<10Poor solubility of base, slow reaction
Direct AlkylationK₂CO₃DMF80None9035High E2 elimination (cyclobutene loss)
Direct AlkylationCs₂CO₃DMF60None7555Moderate elimination, improved SN2
Finkelstein-Assisted Cs₂CO₃ DMF 60 KI (0.5 eq) >95 78 Minimized elimination, fast kinetics
Mitsunobu ReactionNoneTHF0 to 25PPh₃, DIAD>9585High yield, but difficult purification

Troubleshooting FAQs & Logic Tree

Q1: I detect high amounts of unreacted phenol but no bromocyclobutane left. Where did it go?

Answer: This is the classic signature of E2 elimination outcompeting the SN2 substitution. Cyclobutyl halides undergo SN2 reactions at a rate roughly 10,000 times slower than primary halides due to the steric hindrance and ring strain inherent in the pentacoordinate transition state. Consequently, the basic conditions (especially at temperatures ≥80 °C) act on the beta-hydrogens of bromocyclobutane, converting your alkylating agent into gaseous cyclobutene, which boils off and escapes the reaction matrix. Temperatures exceeding 60 °C often lead to excessive elimination, though some protocols push up to 100 °C with careful monitoring (1)[1]. Solution: Lower the temperature to 60 °C and add a catalytic amount of KI to accelerate the SN2 pathway.

Q2: Why is my O-cyclobutylation yield stuck below 30% when using K₂CO₃?

Answer: Potassium carbonate often lacks the solubility and basicity required to drive this sterically hindered reaction to completion. Recent optimizations in antitubercular agent synthesis have demonstrated that using DMF as a polar aprotic solvent at 40-60 °C significantly improves O-alkylation yields with bromocyclobutane (2)[2]. Similarly, switching to the more soluble and reactive Cesium Carbonate (Cs₂CO₃) in DMF has been shown to yield up to 79% in complex optochin derivative syntheses (3)[3].

Q3: Should I use the Mitsunobu reaction instead of direct alkylation?

Answer: The Mitsunobu reaction (using cyclobutanol, DIAD, and PPh₃) is an excellent alternative that entirely bypasses the E2 elimination pathway, often delivering >80% yields. However, it introduces significant purification challenges due to the generation of triphenylphosphine oxide (TPPO) and reduced DIAD byproducts. If you are scaling up beyond 10 grams, the Finkelstein-assisted direct alkylation is far more atom-economical. Reserve Mitsunobu for discovery-scale synthesis where raw yield is prioritized over process mass intensity.

Q4: How do I prevent catalyst poisoning during the nitro reduction step?

Answer: Catalyst poisoning in the Pd/C mediated reduction is typically caused by residual iodide (from the KI additive) or sulfur impurities carried over from the alkylation step. Solution: Ensure rigorous aqueous washing (at least 5 brine washes) during the alkylation workup. If poisoning persists, switch to a milder, non-catalytic reduction method such as Iron (Fe) powder and Ammonium Chloride (NH₄Cl) in an Ethanol/Water mixture. This will cleanly reduce the nitro group to the aniline without being affected by trace halide contaminants.

TroubleshootingLogic Issue Low Yield in O-Cyclobutylation Analysis Analyze Reaction Mixture (GC/MS) Issue->Analysis Elimination High Cyclobutene (E2) Analysis->Elimination Volatile alkene detected Unreacted High Unreacted Phenol Analysis->Unreacted No conversion Sol1 Lower Temp to 60°C Switch Base to Cs2CO3 Elimination->Sol1 Sol2 Add KI (Finkelstein) or Use Mitsunobu Unreacted->Sol2

Figure 2: Troubleshooting logic tree for resolving low yields in O-cyclobutylation.

References

  • Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity. NIH PMC. 2

  • Structure-activity relationship of BMS906024 derivatives for Cryptosporidium parvum growth inhibition. Semantic Scholar. 1

  • Instructive Advances in Chemical Microbiology Inspired by Nature's Diverse Inventory of Molecules. NIH PMC. 3

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Preventing oxidation of 4-Cyclobutoxy-2-methylaniline during storage

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are experiencing degradation issues with 4-Cyclobutoxy-2-methylaniline (often manifesting as darkening color or purity loss). This molecule is an electron-rich aniline derivative .[1] The presence of the cyclobutoxy group (an ether) and the methyl group (an alkyl) at the ortho and para positions significantly increases the electron density of the aromatic ring. While this makes it a potent nucleophile for your synthesis, it simultaneously lowers its oxidation potential, making it highly susceptible to atmospheric oxygen, light, and moisture [1, 2].[1]

This guide provides the mechanistic root cause of this degradation and a field-proven protocol for storage and recovery.

Module 1: The Science of Degradation

Why is my sample turning brown? The discoloration (yellow


 brown 

black tar) is not a simple impurity; it is a sign of radical polymerization.
  • Activation: The electron-donating cyclobutoxy group stabilizes the formation of a radical cation on the nitrogen atom.

  • Radical Attack: Atmospheric oxygen abstracts a hydrogen, or the molecule undergoes single-electron transfer (SET), forming a nitrogen-centered radical.[1]

  • Coupling: These radicals dimerize (forming azo linkages) or polymerize into complex quinone-imine structures, which are highly conjugated and deeply colored (chromophores) [1, 6].[1]

Figure 1: Oxidation Cascade of Electron-Rich Anilines

(Visualizing the invisible threat)

OxidationMechanism Aniline Pure 4-Cyclobutoxy- 2-methylaniline (Colorless/Pale Yellow) Radical Radical Cation Intermediate (Reactive Species) Aniline->Radical -1e- (Oxidation) Oxygen Trigger: O2 + Light/Heat Oxygen->Radical Dimer Azo/Hydrazo Dimers Radical->Dimer Coupling Polymer Polyaniline-like Tars (Brown/Black) Dimer->Polymer Polymerization

Caption: The degradation pathway from pure amine to oxidized polymers. Note that 'tars' are autocatalytic; their presence accelerates further degradation.[1]

Module 2: The "Inert Blanket" Storage Protocol

Objective: Zero exposure to oxygen and moisture.[2][3] Applicability: Long-term storage (>1 week).[1]

Do not rely on the original vendor packaging once opened.[1] Transfer the material immediately to a controlled environment using this protocol.

Protocol 404-A: The Argon Seal Method
ParameterSpecificationScientific Rationale
Atmosphere Argon (Ar) > Nitrogen (N₂)Argon is heavier than air and forms a "blanket" over the solid.[1] Nitrogen is lighter and diffuses away faster if the seal is imperfect [9].
Temperature -20°C (Freezer)Arrhenius equation dictates that lowering temp reduces reaction rate.[1] Avoid 4°C (Fridge) if possible due to humidity condensation risks.
Container Amber Glass + ParafilmAmber glass blocks UV light (which catalyzes radical formation). Parafilm creates a secondary gas barrier.[1]
Desiccant Silica Gel / DrieriteMoisture can catalyze proton-transfer steps in oxidation. Keep the secondary container dry.

Step-by-Step Implementation:

  • Flush: Upon opening the vial, gently flow a stream of dry Argon into the headspace for 15–30 seconds.[1]

  • Seal: Cap tightly. Wrap the cap junction with Parafilm M® to prevent gas exchange.

  • Double Contain: Place the vial inside a larger jar containing a desiccant packet.

  • Freeze: Store at -20°C.

Module 3: Troubleshooting & Recovery

"My sample is already brown. Is it ruined?"

Not necessarily. The colored impurities often have high extinction coefficients, meaning a small amount (e.g., 1-2%) can make the entire sample look degraded.[1]

Figure 2: Sample Assessment Decision Tree

DecisionTree Start Inspect Sample Color Color Check Start->Color Purity LC-MS / NMR Check Color->Purity Brown/Dark Use Safe to Use Color->Use Pale Yellow/White Purity->Use Purity > 98% Purify Perform Acid-Base Extraction (Protocol 404-B) Purity->Purify Purity 90-98% Discard Discard (Safety Risk) Purity->Discard Purity < 90% or Tar-like Solid

Caption: Workflow for determining if this compound can be salvaged.

Protocol 404-B: Acid-Base Rescue Extraction

Use this method to remove oxidation byproducts (which are typically non-basic) from the desired amine.

Reagents:

  • 1M HCl (Hydrochloric Acid)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • 1M NaOH (Sodium Hydroxide) or Saturated NaHCO₃

  • Brine

Procedure:

  • Dissolution (Acid Phase): Dissolve the dark crude amine in 1M HCl .

    • Chemistry: The amine becomes a water-soluble ammonium salt (

      
      ). The oxidized tars/dimers usually remain neutral and organic-soluble.
      
  • Wash (Removal of Impurities): Extract the acidic aqueous layer with Ethyl Acetate (2x) .

    • Observation: The organic layer will likely take on the dark brown color (impurities). The aqueous layer should be lighter. Discard the organic layer.

  • Basification (Recovery): Cool the aqueous layer on ice. Slowly add 1M NaOH until pH > 10.

    • Observation: The solution will become cloudy as the free amine precipitates/oils out.

  • Extraction (Product Isolation): Extract the aqueous mixture with DCM or EtOAc (3x) .

  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Module 4: Frequently Asked Questions (FAQ)

Q: Can I store this compound in solution (e.g., DMSO or Methanol)? A: NO. Storing anilines in solution accelerates oxidation because dissolved oxygen diffuses more freely than in a crystal lattice.[1] Furthermore, protic solvents like methanol can facilitate hydrogen transfer reactions.[1] Always store as a dry solid.[1]

Q: I see a new peak at M+16 in my LC-MS. What is it? A: This is likely the N-oxide or a hydroxylated byproduct (


).[1] This confirms oxidative degradation.[1] If this peak exceeds 5%, perform the Acid-Base Rescue Extraction  (Protocol 404-B) immediately.[1]

Q: Is this compound toxic? A: Yes. Like most anilines, this compound should be treated as toxic if swallowed, inhaled, or absorbed through skin.[1] It may cause methemoglobinemia (interfering with blood oxygen transport). Always handle in a fume hood [18].[1][4]

References
  • MDPI. (2023).[1] Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules Journal. 6

  • BenchChem. (2025).[1][7] Preventing oxidation of the aniline group during complexation. Technical Support Guide. 8[9]

  • American Chemical Society (ACS). (2015).[1] Controlling Factors in the Rates of Oxidation of Anilines and Phenols. Journal of Physical Chemistry A. 10

  • Fisher Scientific. (2021).[1] Air-Sensitive Chemistry: Practical and Safety Considerations. Lab Reporter. 11

  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Link[9]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: this compound (Generic Analogue). MilliporeSigma.[1][12][13][14] 13

  • University of Michigan. (n.d.).[1] Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich Technical Library. 3

  • American Chemical Society (ACS). (2023).[1] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.[1] 9

Sources

Technical Support Guide: Purification of N-Cyclobutylaniline Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

The Challenge: The N-alkylation of aniline with cyclobutyl bromide is chemically distinct due to the secondary nature of the electrophile. Cyclobutyl bromide (


) is significantly less reactive than primary halides due to steric hindrance and ring strain, often requiring excess reagent to drive conversion.

The Separation Logic: The purification strategy relies on the Acid-Base Partitioning Principle .

  • Aniline & Product (N-cyclobutylaniline): Basic amines. They can be protonated to form water-soluble ammonium salts.

  • Cyclobutyl Bromide: Neutral organic halide. It remains in the organic phase regardless of pH.

This guide provides three validated workflows for removal, prioritized by scale and purity requirements.

Method A: The Acid-Base Extraction Protocol (Recommended)

Best For: Small to mid-scale synthesis (<50g) where thermal stability is a concern. Purity Target: >98% removal of alkyl halide.

The Mechanism

By converting the crude reaction mixture into an acidic environment, the amines (aniline and product) partition into the aqueous phase. The unreacted cyclobutyl bromide, being non-basic, remains in the organic solvent and is discarded.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in a non-water-miscible organic solvent (e.g., Ethyl Acetate or Diethyl Ether). Note: Avoid Dichloromethane (DCM) if possible, as amine salts can sometimes be partially soluble in wet DCM.

  • Acidification (The Critical Step):

    • Add 1M HCl (aq) to the organic layer.

    • Ratio: Use approximately 3:1 Aqueous:Organic volume.

    • Check: Verify the aqueous layer is pH < 2.

    • Why: The pKa of the anilinium ion is ~4.[1]6. A pH of < 2 ensures >99% protonation.

  • Phase Separation:

    • Shake vigorously and separate layers.

    • Organic Layer: Contains Cyclobutyl Bromide (impurities).

      
      Discard to waste.
      
    • Aqueous Layer: Contains Product (Salt) and Aniline (Salt) .

      
      Keep.
      
  • Organic Wash (Optional but Recommended):

    • Wash the acidic aqueous layer once more with fresh Ethyl Acetate to remove trace amounts of the bromide.

  • Basification & Recovery:

    • Cool the aqueous layer in an ice bath.

    • Slowly add 2M NaOH or Saturated

      
       until pH > 10.
      
    • Observation: The solution will become cloudy as the free amine product oils out.

  • Final Extraction:

    • Extract the basic aqueous layer with Ethyl Acetate (3x).

    • Dry combined organics over

      
      , filter, and concentrate.[2][3]
      
Workflow Visualization

ExtractionWorkflow Start Crude Mixture (Aniline + Product + Cyclobutyl Bromide) AcidStep Add Ethyl Acetate + 1M HCl (Shake & Separate) Start->AcidStep OrgLayer1 Organic Layer (Contains Cyclobutyl Bromide) AcidStep->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (pH < 2) (Contains Amine Salts) AcidStep->AqLayer1 Bottom Layer Discard Discard / Waste OrgLayer1->Discard BaseStep Basify with NaOH (pH > 10) Extract with EtOAc AqLayer1->BaseStep FinalOrg Final Organic Layer (Purified Amines) BaseStep->FinalOrg FinalAq Aqueous Waste BaseStep->FinalAq Evaporate Solvent Evaporate Solvent FinalOrg->Evaporate Solvent

Caption: Figure 1. Acid-Base partitioning workflow for separating neutral alkyl halides from basic amines.

Method B: Vacuum Distillation (Physical Separation)

Best For: Large scale (>50g) or when the product is verified to be thermally stable. Risk Factor: Moderate.[4] Cyclobutyl rings can undergo thermal rearrangement to cyclopropylmethyl systems at high temperatures.

Technical Data for Distillation
CompoundBoiling Point (Atm)Boiling Point (10 mmHg)*
Cyclobutyl Bromide 108°C~35°C
Aniline 184°C~70°C
N-Cyclobutylaniline >200°C (est.)>110°C

*Vacuum boiling points are estimated using the Clausius-Clapeyron relation.

Protocol
  • Set up a short-path distillation apparatus.

  • Apply vacuum (target < 10 mmHg).

  • Gently heat the flask.

  • Fraction 1: Collect distillate at vapor temp 30-40°C. This is the Cyclobutyl Bromide .

  • Fraction 2: Collect distillate at vapor temp 65-75°C. This is unreacted Aniline .

  • Residue: The pot residue contains the N-Cyclobutylaniline .

Method C: Chemical Scavenging (High Purity/GLP)

Best For: Late-stage pharmaceutical intermediates where extraction is insufficient and distillation is too risky.

The Strategy

Use a "Super Nucleophile" on a solid support to react with the remaining cyclobutyl bromide. The bromide becomes covalently bound to the resin, which is then removed by simple filtration.

Recommended Scavengers
  • Thiol Resins (e.g., Polymer-bound Thiophenol):

    • Mechanism:[5] Thiolate displaces the bromide (

      
      ).
      
    • Conditions: Add 2-3 equivalents (relative to halide impurity) of resin + DIPEA in DMF/THF. Shake for 4-12 hours.

  • Amine Resins (e.g., Polymer-bound Benzylamine):

    • Mechanism:[5] Amine displaces bromide to form a quaternary ammonium salt on the bead.

Decision Matrix

DecisionMatrix Start Choose Method Scale Scale > 50g? Start->Scale Thermal Product Thermally Stable? Scale->Thermal Yes Extract Method A: Acid/Base Extraction Scale->Extract No Distill Method B: Vacuum Distillation Thermal->Distill Yes Thermal->Extract No (Standard Purity) Scavenge Method C: Resin Scavenging Thermal->Scavenge No (High Purity Needed)

Caption: Figure 2. Decision matrix for selecting the appropriate purification methodology.

Troubleshooting & FAQs

Q1: I formed a terrible emulsion during the acid extraction. What now?

  • Cause: Aniline salts can act as surfactants, especially if the reaction mixture contains polymeric byproducts.

  • Fix:

    • Add Brine (Saturated NaCl) to the aqueous layer to increase ionic strength.

    • Filter the mixture through a pad of Celite ; suspended solids often stabilize emulsions.

    • Add a small amount of Methanol or Isopropanol to break surface tension.

Q2: My product disappeared after the acid wash!

  • Diagnosis: Your product might be highly lipophilic (if the "R" group on the aniline is large) or the acid wasn't strong enough.

  • Check: Did you check the pH of the aqueous layer? It must be acidic.

  • Recovery: Check the organic waste layer. If the product is there, extract it with stronger acid (e.g., 2M HCl) or perform multiple extractions.

Q3: Can I use Silica Gel Chromatography?

  • Answer: Yes, but it is often unnecessary for simply removing the bromide. Cyclobutyl bromide is non-polar (

    
     in 10% EtOAc/Hex), while the amine is polar (
    
    
    
    ). A short silica plug eluting with 100% Hexanes will wash away the bromide, followed by EtOAc to elute the amine.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General reference for amine workup procedures).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7823, Cyclobutyl bromide. [Link] (Accessed Oct 26, 2023).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6115, Aniline. [Link] (Accessed Oct 26, 2023).

  • Sigma-Aldrich.Fundamental of Amine Synthesis and Purification. Technical Bulletin AL-142. (Source for resin scavenging protocols).

Sources

Technical Support Center: Optimization of Base Catalysts for O-Cyclobutylation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for O-cyclobutylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes involving the formation of cyclobutyl ethers. In the following sections, we will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My O-cyclobutylation reaction is resulting in a low or non-existent yield. What are the primary factors I should investigate?

A1: Low yields in O-cyclobutylation reactions, a specific type of Williamson ether synthesis, typically stem from a few critical, interrelated factors.[1][2] The reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an electrophilic cyclobutyl species (e.g., cyclobutyl bromide).[3][4][5] Here’s a systematic approach to troubleshooting:

  • Base Incompatibility: The most crucial factor is the choice of base. The base must be strong enough to deprotonate the starting alcohol to a significant extent, but not so strong or sterically hindered that it promotes side reactions. A general rule is that the pKa of the base's conjugate acid should be at least 2-3 units higher than the pKa of the alcohol.

  • Substrate Reactivity: The nature of the alcohol (primary, secondary, tertiary, or phenol) dramatically affects its acidity and steric hindrance. Phenols (pKa ~10) are significantly more acidic than aliphatic alcohols (pKa ~16-18) and thus require milder bases.[6]

  • Reaction Conditions: Temperature and solvent play a pivotal role. Higher temperatures can favor elimination side reactions, while the right solvent can enhance the nucleophilicity of the alkoxide.[7]

  • Leaving Group: The efficiency of the substitution reaction depends on the quality of the leaving group on the cyclobutyl electrophile. Iodides are generally better leaving groups than bromides, which are better than chlorides.[4]

Q2: I'm observing a significant amount of cyclobutene as a byproduct. How can I suppress this elimination (E2) side reaction?

A2: The formation of cyclobutene is a classic competing elimination (E2) reaction that plagues Williamson ether syntheses, especially when using secondary alkyl halides like cyclobutyl bromide.[1][3][7] The alkoxide is not only a nucleophile but also a strong base, which can abstract a proton from the beta-carbon of the cyclobutyl halide.[4]

To favor the desired substitution (SN2) pathway over elimination, consider the following strategies:

  • Temperature Control: Lowering the reaction temperature is the most effective initial step. Elimination reactions have a higher activation energy than substitution reactions, so reducing the temperature will disproportionately slow down the E2 pathway.[7] Start your reaction at a lower temperature (e.g., 0 °C or room temperature) and only heat if necessary, monitoring the reaction progress closely.

  • Choice of Base and Solvent: Use a less sterically hindered base if your alcohol allows it. While bulky bases can be useful in some contexts, they can exacerbate elimination.[8] More importantly, polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred.[5][7] These solvents solvate the cation of the alkoxide, leaving a "naked" and more nucleophilic anion that is more likely to attack the electrophilic carbon rather than act as a base.[7]

  • Leaving Group: While a better leaving group (like iodide) accelerates the SN2 reaction, it also accelerates the E2 reaction. If elimination is severe, sometimes a less reactive leaving group (like chloride) combined with more forcing conditions can provide a better ratio, though this is highly system-dependent.

Q3: How do I select the optimal base for my specific alcohol or phenol substrate?

A3: Base selection is paramount and depends directly on the pKa of your starting alcohol.

  • For Phenols (pKa ≈ 10): Weaker inorganic bases are often sufficient and can minimize side reactions. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices, particularly in polar aprotic solvents like acetonitrile or DMF.[5][6]

  • For Primary and Secondary Alcohols (pKa ≈ 16-18): These less acidic substrates require a strong base to generate the alkoxide in sufficient concentration.[6][9]

    • Sodium Hydride (NaH): A very common and effective choice. It irreversibly deprotonates the alcohol, evolving hydrogen gas.[3][5] It is typically used in anhydrous solvents like THF or DMF.

    • Potassium Hydride (KH): Similar to NaH but can be more reactive.[3][5]

    • Potassium tert-butoxide (KOtBu): A strong, sterically hindered base that is soluble in many organic solvents.

  • For Sensitive Substrates: If your molecule contains base-sensitive functional groups, milder conditions are necessary. Using weaker bases might require longer reaction times or the use of a phase-transfer catalyst to facilitate the reaction.

BaseConjugate Acid pKa (approx.)Common SubstratesNotes
Potassium Carbonate (K₂CO₃)10.3PhenolsMild, inexpensive, and effective for acidic protons.[6]
Sodium Hydride (NaH)35 (H₂)Primary/Secondary AlcoholsIrreversible deprotonation; requires anhydrous conditions.[3]
Potassium Hydride (KH)35 (H₂)Primary/Secondary AlcoholsMore reactive than NaH.[5]
Potassium tert-Butoxide (KOtBu)19 (t-BuOH)Primary/Secondary AlcoholsSoluble in many organic solvents; can promote E2.
Q4: My base (e.g., NaOH, K₂CO₃) is insoluble in my organic solvent. How can I improve the reaction efficiency?

A4: This is a common issue when using inorganic bases in non-polar organic solvents. The solution is Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst is a salt, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB), that can transport an anion (like the hydroxide or carbonate) from the solid or aqueous phase into the organic phase where the reaction occurs.[10][11][12]

How it works:

  • The phase-transfer catalyst's cation (e.g., Bu₄N⁺) pairs with the base's anion (e.g., OH⁻) at the phase interface.

  • This new ion pair is soluble in the organic phase due to the bulky alkyl groups on the cation.

  • In the organic phase, the base deprotonates the alcohol, creating the alkoxide (RO⁻).

  • The alkoxide, now paired with the catalyst's cation, is highly reactive and performs the nucleophilic attack on the cyclobutyl halide.

Using PTC allows for the use of inexpensive, safer bases like NaOH and often leads to faster reactions at lower temperatures with higher yields.[13]

Visualizing Reaction Pathways & Optimization Strategy

To effectively troubleshoot, it's crucial to visualize both the desired reaction and the potential pitfalls.

cluster_0 Reaction Pathways Start Alcohol (R-OH) + Cyclobutyl-LG Base Add Base Start->Base Alkoxide Alkoxide (R-O⁻) Base->Alkoxide SN2 SN2 Pathway Alkoxide->SN2 Nucleophilic Attack E2 E2 Pathway Alkoxide->E2 Proton Abstraction Product Cyclobutyl Ether (R-O-CyBu) SN2->Product Byproduct Cyclobutene E2->Byproduct A Analyze Substrate: Alcohol pKa & Sterics B Is Alcohol a Phenol? (pKa ~10) A->B C Use Mild Base: K₂CO₃ or Cs₂CO₃ in ACN or DMF B->C Yes D Is Alcohol Aliphatic? (pKa ~16-18) B->D No F Is Elimination (E2) a Major Issue? C->F E Use Strong Base: NaH or KH in THF or DMF D->E Yes E->F I Is Base Insoluble? E->I G Lower Temperature Use Polar Aprotic Solvent Consider PTC F->G Yes H Proceed with Reaction F->H No G->H I->F No J Use Phase-Transfer Catalyst (e.g., TBAB) I->J Yes J->F

Caption: Decision workflow for selecting the appropriate base and conditions.

Experimental Protocols

Protocol 1: General Procedure for O-Cyclobutylation of a Phenol using K₂CO₃

This protocol is a standard starting point for the cyclobutylation of phenolic substrates.

Materials:

  • Phenol substrate (1.0 eq)

  • Cyclobutyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile or DMF to create a stirrable suspension (approx. 0.1-0.5 M concentration with respect to the phenol).

  • Stir the suspension vigorously at room temperature for 15-30 minutes.

  • Add cyclobutyl bromide (1.2 eq) to the mixture via syringe.

  • Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [2]6. Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for O-Cyclobutylation of an Aliphatic Alcohol using NaH

This protocol is suitable for less acidic primary or secondary alcohols. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care under an inert atmosphere.

Materials:

  • Alcohol substrate (1.0 eq)

  • Cyclobutyl bromide (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an inert gas inlet, add the alcohol substrate (1.0 eq) and dissolve it in anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice-water bath.

  • Under a positive pressure of nitrogen or argon, carefully add the sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. [7]4. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back down to 0 °C.

  • Slowly add cyclobutyl bromide (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Gentle heating (40-60 °C) may be required for less reactive substrates.

  • After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution or water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or diethyl ether (3x volume).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • The OChemTutor. (n.d.). pKa values. Retrieved from [Link]

  • Academia.edu. (n.d.). Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Retrieved from [Link]

  • Phase Transfer Catalysis Home Page. (n.d.). Top 10 Opportunities. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Teach the Mechanism. (2022, February 11). A, B, C's of Williamson Ether Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (2007, January 25). Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • PMC. (n.d.). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Retrieved from [Link]

  • Ashenhurst, J. (2026, January 9). The pKa Table Is Your Friend. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP0599688A1 - Process for O-alkylation of phenolic compounds.
  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]

  • University of Calgary. (n.d.). common pKa for organic chemistry. Retrieved from [Link]

  • PMC. (n.d.). A Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies. Retrieved from [Link]

  • Chemistry Steps. (2022, February 19). The pKa in Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in the Reduction of 4-Cyclobutoxy-2-methylnitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reduction of 4-cyclobutoxy-2-methylnitrobenzene to its corresponding aniline. This document provides in-depth troubleshooting strategies and frequently asked questions in a structured, question-and-answer format to address specific issues you may encounter during your experiments. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the complexities of this specific transformation.

Introduction: The Challenge of Steric Hindrance and Substituent Effects

The reduction of a nitroarene is a fundamental transformation in organic synthesis. However, the successful and high-yielding conversion of 4-cyclobutoxy-2-methylnitrobenzene to 4-cyclobutoxy-2-methylaniline can be challenging. The primary obstacle is often the steric hindrance imposed by the methyl group at the ortho position to the nitro group. This bulkiness can impede the approach of the substrate to the catalyst surface, leading to low conversion rates.[1][2]

Conversely, the electronic effects of the substituents are generally favorable. Both the methyl group and the cyclobutoxy group are considered electron-donating, which typically increases the reactivity of the nitro group towards reduction.[3] Therefore, troubleshooting efforts should primarily focus on overcoming the steric barrier.

This guide will walk you through a logical process to diagnose and resolve issues of low conversion in this specific reduction.

Frequently Asked Questions (FAQs)

Q1: I am seeing very low conversion of my 4-cyclobutoxy-2-methylnitrobenzene starting material. What is the most likely cause?

A1: The most probable cause for low conversion is steric hindrance from the ortho-methyl group, which blocks the nitro group from effectively interacting with the catalyst surface.[1][2] While the electron-donating nature of the methyl and cyclobutoxy groups should electronically favor the reaction, the physical obstruction is often the rate-limiting factor.

Q2: What are the common byproducts I should look for if the reaction is not going to completion?

A2: Incomplete reductions of nitroarenes can lead to the formation of several intermediates. The most common are the corresponding nitroso and hydroxylamine species.[2] In some cases, condensation of these intermediates can lead to the formation of azoxy, azo, and hydrazo compounds, though this is less common under typical catalytic hydrogenation conditions.

Q3: Could the cyclobutoxy group be causing any issues?

A3: While the primary steric hindrance comes from the ortho-methyl group, the bulky cyclobutoxy group could also play a secondary role by influencing the overall orientation of the molecule on the catalyst surface. However, it is unlikely to be the main cause of low conversion. The ether linkage of the cyclobutoxy group is generally stable under most reduction conditions, especially catalytic hydrogenation.

In-Depth Troubleshooting Guide

Issue: Low Conversion in the Catalytic Hydrogenation of 4-Cyclobutoxy-2-methylnitrobenzene

This section provides a systematic approach to troubleshooting and optimizing the catalytic hydrogenation of 4-cyclobutoxy-2-methylnitrobenzene, the most common and generally cleanest method for this transformation.

The choice and condition of your catalyst are paramount. For sterically hindered nitroarenes, not all catalysts are equally effective.

  • Palladium on Carbon (Pd/C): This is often the first choice for nitro group reductions due to its high activity and good functional group tolerance.[4] However, for sterically hindered substrates, its effectiveness can be diminished.

  • Raney Nickel (Raney Ni): This catalyst is a strong alternative and is often more effective for reducing sterically hindered nitro groups.[5][6] It is also a good choice if you are concerned about potential dehalogenation in similar substrates, though not a concern here.[5]

  • Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): These are also powerful hydrogenation catalysts that can be effective when Pd/C fails.

Troubleshooting Protocol:

  • Verify Catalyst Activity: Ensure your catalyst is fresh and has been stored properly. Catalysts can deactivate over time. If in doubt, test the catalyst on a less hindered substrate (e.g., 4-nitrotoluene) to confirm its activity.

  • Increase Catalyst Loading: For sterically hindered substrates, a higher catalyst loading (e.g., 10-20 mol% of metal) may be necessary to increase the number of active sites available for the reaction.

  • Switch Catalyst Type: If you are using Pd/C and observing low conversion, consider switching to Raney Nickel or a Platinum-based catalyst.

Table 1: Comparison of Common Catalysts for Nitroarene Reduction

CatalystTypical ConditionsAdvantagesDisadvantages for this Substrate
Pd/C H₂ (1-50 atm), MeOH or EtOH, rt - 50 °CHigh activity, good functional group tolerance, easy to handle.[4]May be less effective for sterically hindered substrates.[1]
Raney Ni H₂ (1-50 atm), EtOH, rt - 80 °CExcellent for hindered nitro groups, cost-effective.[5][6]Pyrophoric when dry, requires careful handling.
Pt/C or PtO₂ H₂ (1-50 atm), EtOH or AcOH, rt - 50 °CVery active, can be effective when other catalysts fail.Can sometimes be less selective and may require acidic co-solvents.

Fine-tuning the reaction parameters can significantly impact the conversion of a sterically hindered substrate.

  • Hydrogen Pressure: Increasing the hydrogen pressure increases the concentration of hydrogen on the catalyst surface, which can help to overcome the steric barrier and improve the reaction rate.

  • Temperature: While many nitro reductions proceed at room temperature, sterically hindered substrates often require elevated temperatures to achieve a reasonable reaction rate.

  • Solvent: The choice of solvent can influence the solubility of the substrate and the interaction with the catalyst. Protic solvents like ethanol and methanol are generally preferred for catalytic hydrogenation. In some cases, the addition of a small amount of acetic acid can enhance the reaction rate, particularly with platinum catalysts.

Troubleshooting Protocol:

  • Increase Hydrogen Pressure: If you are running the reaction at atmospheric pressure, consider using a high-pressure hydrogenation apparatus (Parr shaker) and increasing the pressure incrementally (e.g., to 50 psi, then 100 psi).

  • Increase Reaction Temperature: Gently heat the reaction mixture. Start with a modest increase to 40-50 °C and monitor the progress. For more stubborn reductions, temperatures up to 80 °C may be necessary, especially with Raney Nickel.

  • Solvent Modification: If using a standard solvent like ethanol, consider adding a co-solvent. For Pt-catalyzed reactions, adding 1-5% acetic acid can be beneficial.

Diagram 1: Troubleshooting Workflow for Low Conversion

TroubleshootingWorkflow start Low Conversion Observed catalyst Step 1: Evaluate Catalyst start->catalyst conditions Step 2: Optimize Reaction Conditions catalyst->conditions If conversion is still low success Successful Conversion to Aniline catalyst->success If conversion improves analysis Step 3: Analyze for Intermediates conditions->analysis If conversion remains low conditions->success If conversion improves alternative Step 4: Consider Alternative Reducing Agents analysis->alternative If intermediates are present alternative->success

Caption: A stepwise approach to troubleshooting low conversion.

If you are still observing low conversion of the starting material, it is crucial to analyze the reaction mixture for the presence of intermediates.

Analytical Protocol:

  • Thin Layer Chromatography (TLC): Carefully monitor the reaction by TLC. Look for new spots that could correspond to the nitroso or hydroxylamine intermediates. These are often more polar than the starting material but less polar than the final aniline product.

  • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying intermediates. The expected mass of the nitroso intermediate (M-16) and the hydroxylamine intermediate (M+2) can be searched for.

The presence of these intermediates suggests that the initial reduction steps are occurring, but the subsequent steps to the aniline are slow. This further points to the need for more forcing reaction conditions (higher temperature, pressure, or a more active catalyst) to drive the reaction to completion.

If catalytic hydrogenation proves unsuccessful even after extensive optimization, alternative reduction methods can be employed. These methods are often less clean and require more extensive workup, but can be effective for challenging substrates.

  • Metal/Acid Reductions: A classic method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH).[5] For this particular substrate, Fe/NH₄Cl in aqueous ethanol is a mild and often effective choice that avoids strongly acidic conditions.

  • Transfer Hydrogenation: This method uses a hydrogen donor in conjunction with a catalyst, often Pd/C. Common hydrogen donors include hydrazine hydrate, ammonium formate, and formic acid.[4][7][8] This can sometimes be more effective than using hydrogen gas for specific substrates.

Experimental Protocol: Iron-Mediated Reduction

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 4-cyclobutoxy-2-methylnitrobenzene (1.0 eq).

  • Reagents: Add ethanol and water (e.g., a 4:1 mixture) to dissolve the starting material. Then, add iron powder (3-5 eq) and ammonium chloride (3-5 eq).

  • Reaction: Heat the mixture to reflux (around 80-90 °C) and stir vigorously. The reaction is often exothermic.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

  • Isolation: The filtrate can then be concentrated, and the crude product can be purified by standard methods such as column chromatography or distillation.

Diagram 2: Reaction Pathway and Potential Intermediates

ReactionPathway Nitro 4-Cyclobutoxy-2-methylnitrobenzene Nitroso Nitroso Intermediate Nitro->Nitroso +H₂ Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine +H₂ Aniline This compound Hydroxylamine->Aniline +H₂

Caption: The stepwise reduction of a nitroarene to an aniline.

Concluding Remarks

Troubleshooting low conversion in the reduction of 4-cyclobutoxy-2-methylnitrobenzene primarily involves systematically addressing the issue of steric hindrance. By carefully selecting and verifying the activity of the catalyst, optimizing reaction conditions such as temperature and pressure, and considering alternative reduction methods when necessary, researchers can significantly improve the yield of the desired this compound. A methodical approach, as outlined in this guide, will provide the highest probability of success in this challenging but important transformation.

References

  • Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(21), 8114–8118. [Link]

  • Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. (2021). Pharmaceuticals, 14(7), 635. [Link]

  • Nitro Reduction. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. (2024). RSC Advances, 14(23), 16624-16628. [Link]

  • (PDF) Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. (2024). Retrieved from [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (2012). Molecules, 17(10), 11687-11696. [Link]

  • Rahaim, R. J., & Maleczka, R. E. (2005). Pd-Catalyzed Silicon Hydride Reductions of Aromatic and Aliphatic Nitro Groups. Organic Letters, 7(22), 5087–5090. [Link]

  • Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles. (2020). Synthetic Communications, 50(15), 2241-2266. [Link]

  • Mechanistic Insights into Nitroarene Hydrogenation Dynamics on Pt(111) via In Situ Tip-Enhanced Raman Spectroscopy. (2023). Journal of the American Chemical Society, 145(43), 23533–23541. [Link]

  • Reduction of aromatic nitro compounds with Raney nickel catalyst. (1981).
  • (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. (2020). Retrieved from [Link]

  • Switching of support materials for the hydrogenation of nitroarenes: A review. (2022). Catalysis Reviews, 64(4), 803-878. [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2020). Russian Journal of General Chemistry, 90(13), 2635-2652. [Link]

  • Boosting the activity in the liquid-phase hydrogenation of S-containing nitroarenes by dual-site Pt/CeO2 catalysts design. (2023). Nature Communications, 14(1), 3025. [Link]

  • 4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Reagent Friday: Raney Nickel. (2011). Master Organic Chemistry. [Link]

Sources

Handling thermal instability of cyclobutoxy groups in anilines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with Cyclobutoxy Anilines . This structural motif combines the high ring strain of a cyclobutane (~26.5 kcal/mol) with the oxidative sensitivity of an electron-rich aniline. This combination creates a unique "stability valley" where standard organic protocols often fail.

Status: Active
Ticket Type: Stability & Handling Protocols
Assigned Specialist: Senior Application Scientist

Part 1: The Core Hazard (Root Cause Analysis)

Before troubleshooting, you must understand why your molecule is degrading. You are fighting two opposing forces:

  • Ring Strain (The Kinetic Spring): The cyclobutoxy group is a "spring-loaded" ether. Unlike a stable methoxy or ethoxy group, the cyclobutane ring possesses ~26 kcal/mol of strain energy. Under thermal stress or acidic catalysis, this ring seeks to release strain via cleavage or rearrangement (often to homoallylic systems).

  • Aniline Oxidation (The Electron Pump): The nitrogen lone pair makes the aromatic ring electron-rich (susceptible to oxidation) and can facilitate the departure of the ether oxygen (as a phenoxide leaving group) if the ring is protonated.

Part 2: Synthesis & Workup (Critical Control Points)

Protocol 1: Reaction Optimization

Issue: "My yield is low, and I see multiple spots on TLC." Diagnosis: You are likely triggering thermal rearrangement or polymerization during the reaction.

  • Temperature Limit: Never exceed 80°C for prolonged periods. The cyclobutyl ether linkage becomes labile above 100°C, especially in polar aprotic solvents (DMF/DMSO) which strip cations and increase basicity/nucleophilicity.

  • Base Selection: Use Cs₂CO₃ in MeCN or DMF at 60°C. Avoid strong alkoxides (NaOEt/KOtBu) if possible, as they can promote elimination of the cyclobutane ring to cyclobutene or butadiene derivatives.

Protocol 2: Purification (The "Silica Trap")

Issue: "My compound was pure by NMR, but degraded after column chromatography." Diagnosis: Acid-catalyzed ring opening on Silica Gel. Standard silica is slightly acidic (pH 6.5–7.0), which is sufficient to protonate the ether oxygen and trigger strain-release cleavage.

Corrective Action:

  • Pre-treat Silica: Slurry your silica gel with 1–2% Triethylamine (Et₃N) in hexanes before loading the column. This neutralizes surface silanols.

  • Alternative Phase: Use Neutral Alumina or Florisil if the aniline is particularly electron-rich.

  • Speed: Do not leave the compound on the column overnight. Elute rapidly.

Part 3: Troubleshooting Guide (Q&A)

Category A: Thermal Instability[1]

Q: I see gas evolution during scale-up (distillation/heating). Is this normal?

A: STOP IMMEDIATELY. Gas evolution indicates the decomposition of the cyclobutyl ring into 1,3-butadiene or cyclobutene gas. This usually happens if the internal temperature exceeds 120°C or if trace acid is present.

  • Fix: Switch to high-vacuum distillation (lower bp) or, preferably, recrystallization. Do not heat neat material.

Q: My DSC (Differential Scanning Calorimetry) shows an exotherm at 140°C.

A: This is the onset of ring strain release.

  • Rule: Maintain a safety margin of -50°C. Your Maximum Process Temperature (MPT) is 90°C .

Category B: Chemical Stability[2][3][4]

Q: The oil turned black overnight on the bench.

A: This is "Aniline Black" formation (oxidative polymerization).

  • Mechanism: Atmospheric oxygen oxidizes the nitrogen, forming radical cations that polymerize.

  • Fix: Store under Argon at -20°C. If the compound is an oil, dissolve it in a degassed solvent (like benzene or toluene) for storage to reduce surface area exposure to air.

Q: Can I use HCl/Dioxane to remove a Boc group elsewhere in the molecule?

A: High Risk. Strong acids will likely cleave the cyclobutyl ether before (or at the same rate as) the Boc group.

  • Alternative: Use TFA/DCM at 0°C for strictly monitored times, or consider non-acidic deprotection methods (e.g., TMSOTf/2,6-lutidine) if applicable.

Part 4: Data & Visualization

Table 1: Stability Profile of Cyclobutoxy Anilines
ParameterLimit / ConditionConsequence of Failure
Max Temperature < 90°CRing fragmentation (Gas evolution)
Acidity (pH) > 4.0Hydrolysis to phenol + cyclobutanol/alkene
Silica Gel Must be basified (1% Et₃N)Product loss on column (Streaking)
Storage -20°C, Argon, DarkOxidative polymerization (Black tar)
Solvents Avoid acidic CHCl₃Slow decomposition in solution
Diagram 1: Acid-Catalyzed Decomposition Pathway

This diagram illustrates why acidic conditions must be avoided. The strain energy drives the equilibrium toward ring opening.

Decomposition cluster_0 Hazard Zone Aniline Cyclobutoxy Aniline (Intact) Protonated Protonated Ether (Activated) Aniline->Protonated + H+ (Acidic Silica/Workup) Transition Transition State (Strain Release) Protonated->Transition Slow (Rate Limiting) Products Phenol + Homoallyl Alcohol (Cleaved) Transition->Products Fast (Strain Relief)

Caption: Acid-catalyzed cleavage mechanism driven by relief of cyclobutane ring strain (~26 kcal/mol).

Diagram 2: Purification Decision Tree

Follow this logic flow to prevent yield loss during isolation.

Purification Start Crude Reaction Mixture CheckTLC TLC Check: Is the spot streaking? Start->CheckTLC Stable Standard Flash Chromatography CheckTLC->Stable No (Clean Spot) Unstable Acid Sensitive Protocol CheckTLC->Unstable Yes (Streaking) Action1 Add 1% Et3N to Eluent (Basify Silica) Unstable->Action1 Preferred Action2 Use Neutral Alumina Unstable->Action2 Alternative

Caption: Workflow for selecting the correct purification stationary phase to avoid degradation.

References

  • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322. Link (Foundational text on cyclobutane ring strain energy).

  • BenchChem Technical Support. (2025). "Stability and Reactivity of 2-(But-2-en-1-yl)aniline: A Technical Guide." BenchChem Safety Data. Link (Cited for thermal decomposition pathways of substituted anilines and alkenyl side chains).

  • National Institute of Standards and Technology (NIST). (2025). "Aniline Gas Phase Thermochemistry." NIST Chemistry WebBook. Link (Cited for thermodynamic stability data of the aniline core).

  • Master Organic Chemistry. (2015). "Epoxide and Cyclic Ether Ring Opening." Reaction Mechanisms. Link (Mechanistic parallel for strain-release cleavage in small rings).

Technical Support Center: Minimizing N-Alkylation in Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Chemoselectivity in Ambident Nucleophiles (O- vs. N-Alkylation)

Core Directive & Diagnostic Workflow

User Issue: "I have a substrate with both a hydroxyl group (-OH) and an amine (-NH/NH2). I am trying to synthesize an ether, but I keep getting N-alkylated side products."

Root Cause Analysis: This is a classic ambident nucleophile challenge. Nitrogen is generally softer and more nucleophilic than oxygen in neutral conditions. To favor O-alkylation, we must manipulate the Hard-Soft Acid-Base (HSAB) parameters, utilize specific cation effects (The Cesium Effect), or employ kinetic masking (Protection).

Diagnostic Decision Matrix

Use this flowchart to select the correct protocol for your specific substrate.

Chemoselectivity_Workflow Start START: Substrate Analysis AmineType Is the Amine Basic or Acidic? Start->AmineType BasicAmine Basic Amine (Alkyl amine, Aniline) AmineType->BasicAmine AcidicAmine Acidic Amine (Amide, Sulfonamide, Heterocycle) AmineType->AcidicAmine Strategy1 STRATEGY A: N-Protection (Boc/Cbz) (Highest Reliability) BasicAmine->Strategy1 High Yield Required Strategy2 STRATEGY B: Inorganic Base + Hard Electrophile (Cesium Effect) BasicAmine->Strategy2 One-Pot Required Strategy3 STRATEGY C: Mitsunobu Reaction (Inverts Alcohol Stereochem) AcidicAmine->Strategy3 Alkyl Ether Target Strategy4 STRATEGY D: Cu/Pd Catalysis (Ullmann/Buchwald) AcidicAmine->Strategy4 Aryl Ether Target CheckElectrophile Use Alkyl Sulfonate/Tosylate (Hard Electrophile) Strategy2->CheckElectrophile Verify Electrophile

Caption: Decision matrix for selecting the optimal synthetic pathway based on amine acidity and target ether type.

Protocol Module: The "Cesium Effect" & Williamson Synthesis

Ticket #: 4492-CS Subject: Direct alkylation of amino-phenols without protection.

The Science

Standard bases like NaOH or NaH often fail to discriminate effectively because the sodium cation forms tight ion pairs. Cesium Carbonate (Cs₂CO₃) is superior due to the "Cesium Effect." The large ionic radius of Cs⁺ (1.67 Å) creates a "naked" alkoxide anion, which is harder and more reactive toward O-alkylation than the softer nitrogen center. Furthermore, Cs₂CO₃ in polar aprotic solvents (DMF/MeCN) suppresses N-alkylation via specific coordination geometries that favor the oxy-anion [1, 2].

Optimized Protocol

Reagents:

  • Substrate (1.0 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

  • Electrophile: Alkyl Bromide or Tosylate (1.1 eq)

  • Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration)

Step-by-Step:

  • Dissolution: Dissolve the substrate in anhydrous DMF under Nitrogen/Argon.

  • Base Addition: Add Cs₂CO₃. Stir at room temperature for 30 minutes. Note: This pre-stir allows the formation of the cesium alkoxide.

  • Electrophile Addition: Add the alkyl halide/tosylate dropwise.

  • Temperature Control:

    • For Alkyl Halides: Stir at RT. Heating (>60°C) increases N-alkylation risk.

    • For Less Reactive Electrophiles: Heat to 50-60°C only if monitoring confirms no N-reaction.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer 3x with water (crucial to remove DMF).

Troubleshooting Data:

VariableRecommendationScientific Rationale
Base Cs₂CO₃ > K₂CO₃ > NaHCs⁺ creates a "naked" anion, maximizing O-nucleophilicity [1]. NaH is too aggressive and often deprotonates trace amides.
Solvent DMF or MeCN Polar aprotic solvents solvate the cation, leaving the anion free. Avoid protic solvents (EtOH) which H-bond to the alkoxide, reducing its reactivity.
Electrophile R-OTs or R-OMs > R-IHard electrophiles (sulfonates) prefer the hard nucleophile (Oxygen). Soft electrophiles (Iodides) prefer Nitrogen (HSAB Theory) [3].

Protocol Module: Mitsunobu Reaction[1][2][3][4]

Ticket #: 7721-MR Subject: Using Mitsunobu for steric inversion and chemoselectivity.

The Science

The Mitsunobu reaction (PPh₃ + DEAD/DIAD) activates the alcohol (R-OH) to form a phosphonium intermediate. The nucleophile (the phenol/acidic substrate) then attacks this activated oxygen. Because the reaction requires the nucleophile to be acidic (pKa < 11-13), it naturally selects for phenols (pKa ~10) over aliphatic amines (pKa ~35, not acidic enough to be deprotonated by the betaine intermediate) [4].

Critical Warning: If your substrate contains a sulfonamide or highly acidic heterocycle (e.g., tetrazole), N-alkylation will compete.

Optimized Protocol

Reagents:

  • Phenol/Hydroxy-substrate (1.0 eq)

  • Alcohol (R-OH) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

  • Solvent: THF or Toluene (Anhydrous)

Step-by-Step:

  • Dissolve Substrate, Alcohol, and PPh₃ in THF at 0°C.

  • Add DIAD dropwise over 15-20 minutes. Exotherm control is vital.

  • Allow to warm to RT and stir for 12-24 hours.

  • Purification Tip: Use polymer-bound PPh₃ or wash with dilute H₂O₂ to convert excess phosphine to oxide for easier chromatography.

Protocol Module: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Ticket #: 9902-BH Subject: Synthesizing Diaryl Ethers (O-Arylation) vs. Anilines.

The Science

When coupling an aryl halide with an amino-phenol, ligand selection is the switch for chemoselectivity. Palladium catalysts with bulky, electron-rich biaryl phosphine ligands can be tuned.

  • N-Arylation: Favored by BrettPhos or RuPhos .

  • O-Arylation: Favored by RockPhos or tBuBrettPhos [5].

Alternatively, Copper catalysis (Ullmann) often favors O-arylation when using specific ligands like phenanthrolines.

Ligand Selection Guide
Target BondMetalRecommended LigandBaseNotes
C-O (Ether) PdRockPhos Cs₂CO₃High steric bulk of RockPhos promotes reductive elimination of the ether [5].
C-O (Ether) PdtBuBrettPhos K₃PO₄Good for primary alcohols and phenols.
C-N (Amine) PdBrettPhos NaOtBuAvoid these conditions if O-alkylation is the goal.
C-O (Ether) Cu1,10-Phenanthroline Cs₂CO₃Cheaper alternative; requires higher temps (80-110°C).

FAQ: Rapid-Fire Troubleshooting

Q: I tried Cs₂CO₃ but still see 20% N-alkylation. What now? A: Switch the electrophile. If you are using an Alkyl Iodide (Soft), switch to an Alkyl Tosylate or Mesylate (Hard). The "Hard" oxygen prefers the "Hard" sulfonate leaving group. Alternatively, lower the temperature to 0°C; N-alkylation often has a higher activation energy.

Q: Can I use Phase Transfer Catalysis (PTC)? A: Yes. A solid-liquid PTC system (Solid KOH + TBAI catalyst in Toluene) often favors O-alkylation. By keeping the water content zero, the hydroxide remains in the solid phase, and the "naked" phenoxide is pulled into the organic layer by the quat salt, where it reacts rapidly with the electrophile before the amine can compete [6].

Q: My substrate is an amino-alcohol (aliphatic). Williamson isn't working. A: Direct O-alkylation of amino-alcohols is notoriously difficult because the amine is more nucleophilic and the alkoxide is hard to form selectively.

  • Fix: You must protect the amine (Boc/Cbz).

  • Alternative: If you cannot protect, use reductive etherification with an aldehyde and Et₃SiH/TFA (though this is rare and substrate-specific).

References

  • Salvatore, R. N., et al. (2002). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1] The Journal of Organic Chemistry, 67(26), 9238-9247.[1] Link

  • Kumara, V., et al. (2023).[2] "Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones."[2] RSC Advances, 13, 16899-16906.[2] Link

  • Pearson, R. G. (1963). "Hard and Soft Acids and Bases." Journal of the American Chemical Society, 85(22), 3533–3539. Link

  • Hartung, R. E., et al. (2017). "Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions." Heterocycles, 94(5). Link

  • Maiti, D., & Buchwald, S. L. (2009).[3] "Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols." Journal of the American Chemical Society, 131(47), 17423–17429. Link

  • Halpern, M. (2002). "Phase Transfer Catalysis: Mechanisms and Syntheses." ACS Symposium Series. Link

Sources

Validation & Comparative

Comparative 1H NMR Analysis of 4-Cyclobutoxy-2-methylaniline: High-Field vs. Benchtop Platforms

Author: BenchChem Technical Support Team. Date: March 2026

As analytical workflows in pharmaceutical development modernize, the monopoly of high-field superconducting NMR spectrometers is being challenged by the rapid advancement of cryogen-free benchtop systems. For drug development professionals synthesizing complex intermediates like 4-Cyclobutoxy-2-methylaniline (CAS: 1249378-48-0) , choosing the right analytical platform is a balance between resolution requirements and operational throughput.

This guide provides an objective, data-driven comparison of 1H NMR performance between an 80 MHz benchtop system and a 400 MHz high-field spectrometer, using this compound as the benchmark analyte.

The Analytical Challenge: Physics of Resolution

This compound presents a unique structural verification challenge due to its tri-substituted aromatic ring and the complex spin system of the cyclobutane moiety. The core difference between our two comparison platforms lies in the Larmor frequency and its effect on chemical shift dispersion.

Chemical shift dispersion (


, measured in Hz) scales linearly with magnetic field strength, whereas scalar J-coupling (

, measured in Hz) is an inherent property of the molecule and remains constant regardless of the magnetic field.

For the aromatic protons of this compound (H3, H5, H6), the chemical shifts are tightly clustered between 6.60 and 6.70 ppm due to the dual electron-donating effects of the amine and ether groups.

  • At 400 MHz : A 0.05 ppm difference equates to 20 Hz. With an ortho-coupling of

    
     Hz, the ratio 
    
    
    
    . This yields a "first-order" spectrum where distinct doublets are cleanly resolved.
  • At 80 MHz : A 0.05 ppm difference equates to only 4 Hz. Here,

    
    . The signals collapse into a complex, second-order multiplet with severe "roofing" effects. Direct visual extraction of J-values becomes impossible without chemometric deconvolution, though the data remains highly reproducible for routine analysis[1].
    

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . By utilizing an internal standard and strict stoichiometric integration checks, the methodology guarantees that any spectral artifacts are immediately identifiable.

Step-by-Step Methodology
  • Sample Preparation : Accurately weigh 15.0 ± 0.5 mg of[2].

  • Solvation : Dissolve the analyte in 0.6 mL of Deuterated Chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality:

      
       is selected because it lacks exchangeable protons that would obscure the critical aniline 
      
      
      
      signal (~3.30 ppm). TMS acts as the absolute zero-point anchor for chemical shift validation.
  • High-Field Acquisition (400 MHz) :

    • Pulse Sequence : Standard 1D proton (zg30).

    • Scans (NS) : 16.

    • Relaxation Delay (D1) : 2.0 s. Causality: A 2-second delay ensures complete longitudinal relaxation (

      
      ) of the methyl protons, preventing signal saturation and ensuring quantitative integration accuracy.
      
  • Benchtop Acquisition (80 MHz) :

    • Pulse Sequence : Standard 1D proton.

    • Scans (NS) : 64. Causality: Because benchtop[3] have inherently lower sensitivity, increasing the scan count by a factor of four doubles the Signal-to-Noise Ratio (SNR), aligning the baseline clarity with the high-field system[4].

  • Post-Acquisition Validation :

    • Phase and baseline correct the spectrum.

    • Set the TMS peak strictly to 0.00 ppm.

    • Calibrate the integration of the aryl-methyl peak (~2.15 ppm) to exactly 3.00 .

    • System Check: The sum of all other integrated regions must mathematically equal 12.00, confirming the 15-proton total of the

      
       molecule.
      

Comparative Data Analysis

The table below summarizes the expected spectral output based on the field strength applied.

Proton AssignmentChemical Shift (ppm)Multiplicity at 400 MHz (High-Field)Multiplicity at 80 MHz (Benchtop)Integration
Cyclobutoxy

1.60 - 1.85Multiplet (m)Broad Multiplet (m)2H
Cyclobutoxy

2.05 - 2.48Two distinct Multiplets (m)Merged Broad Band (m)4H
Aryl-

(Methyl)
2.15Sharp Singlet (s)Singlet overlapping with

3H
Aniline

3.30Broad Singlet (br s)Broad Singlet (br s)2H
Cyclobutoxy

4.55Quintet (p,

Hz)
Broad Multiplet (m)1H
Aromatic H6 6.60Doublet (d,

Hz)
Complex Second-Order Multiplet1H
Aromatic H5 6.65Doublet of doublets (dd)Complex Second-Order Multiplet1H
Aromatic H3 6.70Doublet (d,

Hz)
Complex Second-Order Multiplet1H
Field-Proven Insight for Benchtop Users

When utilizing an 80 MHz system, the


-protons of the cyclobutane ring and the aryl-methyl protons will merge into a single aliphatic envelope between 1.50 and 2.50 ppm. Do not attempt to integrate the methyl peak independently.  Instead, integrate the entire region and validate against a combined expected integral of 7.00  (3H methyl + 4H cyclobutane 

). This workaround ensures robust QA/QC identity verification without requiring high-field resolution[5].

Workflow & Decision Matrix

To optimize laboratory resources, scientists should route samples based on the primary analytical objective. The diagram below illustrates the recommended decision pathway.

NMR_Workflow Start This compound (CAS: 1249378-48-0) Decision Primary Analytical Objective? Start->Decision QAQC Routine QA/QC Identity & Purity Decision->QAQC High Throughput RnD R&D / Elucidation Impurity Profiling Decision->RnD High Resolution Benchtop 80 MHz Benchtop NMR Cryogen-Free QAQC->Benchtop HighField 400 MHz High-Field NMR Superconducting RnD->HighField Result80 Outcome: Broad Multiplets (Second-Order Aromatic/Aliphatic) Sufficient for Go/No-Go Benchtop->Result80 Result400 Outcome: First-Order Resolution (Distinct J-Couplings) Ideal for Structural Validation HighField->Result400

Figure 1: Decision matrix for selecting NMR platforms for this compound analysis.

Conclusion

Both benchtop and high-field NMR platforms are highly capable of analyzing this compound, but they serve different strategic purposes.

  • Benchtop NMR (80 MHz) is the optimal choice for process chemistry, reaction monitoring, and routine QA/QC. It drastically reduces operational overhead by eliminating the need for liquid helium[4], while still providing reliable stoichiometric data via regional integration.

  • High-Field NMR (400+ MHz) remains strictly mandatory for de novo structural elucidation, precise extraction of J-couplings, and detecting low-level starting material impurities (such as unreacted 2-methyl-4-aminophenol) where high chemical shift dispersion is non-negotiable.

References
  • Burger et al.. Journal of Pharmaceutical and Biomedical Analysis, 2022.

  • MDPI. . MDPI Diagnostics, 2025.

  • Technology Networks.. Technology Networks: Analysis & Separations, 2024.

  • BLD Pharmatech.. BLD Pharm, 2026.

Sources

A Comparative Guide to ^13C NMR Chemical Shift Analysis: Cyclobutoxy vs. Methyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

In structural elucidation and drug development, accurately assigning ^13C NMR chemical shifts for strained ring systems compared to standard aliphatic chains is a critical analytical hurdle. The cyclobutoxy group (–O-cyclobutyl) and the methyl group (–CH


) present a fascinating comparative study in magnetic anisotropy, ring strain, and inductive effects.

This guide objectively compares the performance of leading NMR prediction software against empirical experimental data for these functional groups, providing researchers with a self-validating protocol for accurate spectral assignment.

Mechanistic Causality: The Physics Behind the Shifts

To evaluate predictive tools, one must first understand the physical causality driving the chemical shifts of these specific functional groups.

The Cyclobutoxy Group (–O-Cyclobutyl)

The cyclobutane ring is not a planar square; it exists in a dynamic equilibrium between two puckered "butterfly" conformations to alleviate torsional strain[1]. This conformational flexibility, combined with the electronegativity of the attached oxygen, creates a unique shielding environment:

  • C1 (α-carbon): Directly bonded to the highly electronegative oxygen atom, the inductive effect strips electron density from the carbon nucleus, resulting in a strong deshielding effect. Expected Shift: ~70–75 ppm.

  • C2 & C4 (β-carbons): These carbons experience a secondary deshielding effect from the oxygen, but their chemical shift is heavily modulated by the puckered geometry of the ring. Expected Shift: ~30–33 ppm.

  • C3 (γ-carbon): Unlike standard linear aliphatic chains, the C3 carbon in a cyclobutane ring exhibits an unusually shielded resonance. This is a hallmark of transannular cross-ring effects and the inherent ring strain (unsubstituted cyclobutane resonates at ~22.4 ppm[2],[1]). Expected Shift: ~12–15 ppm.

The Methyl Group (–CH )

The chemical shift of a methyl group is strictly governed by its immediate bonding environment:

  • Aliphatic Methyl: When attached to a standard carbon chain, it is highly shielded. Expected Shift: ~15–25 ppm.

  • Methoxy (–OCH

    
    ):  When attached directly to an oxygen atom, the inductive deshielding effect is profound. Expected Shift: ~54–58 ppm. 
    

Product Comparison: ^13C NMR Prediction Software

When experimental data is ambiguous, researchers rely on predictive software. However, different algorithms handle strained systems like cyclobutane with varying degrees of accuracy.

  • Mnova NMRPredict (Mestrelab): Utilizes "Ensemble NMR Prediction," which combines Machine Learning with Modgraph HOSE-code (Hierarchically Ordered Spherical Description of Environment) and increment-based algorithms[3]. It excels at providing confidence intervals and allows users to train the database with their own assigned experimental data.

  • ACD/Labs NMR Predictors: Employs a robust combination of HOSE codes and Neural Networks[4]. The neural network algorithm is particularly powerful for interpolating spectra for novel structures not represented in standard databases, making it highly reliable for substituted cyclobutanes.

  • ChemDraw (CS ChemNMR Pro): Relies primarily on linear additivity rules[5],[6]. While highly accessible and fast for standard organic molecules, linear additivity rules often fail to accurately predict chemical shifts for molecules exhibiting non-linearity, transannular effects, or severe ring strain (like cyclobutane)[5].

  • Gaussian (DFT/GIAO): Uses ab initio quantum mechanical calculations (Density Functional Theory)[7],[6]. While computationally expensive and slower than database methods, DFT is the most accurate alternative for conformationally flexible or highly strained systems where empirical databases fall short[7].

Data Presentation: Experimental vs. Predicted Shifts

To objectively compare these tools, we analyze a model compound containing both functional groups: Methoxycyclobutane (Cyclobutyl methyl ether). The table below compares literature-standard experimental shifts in CDCl


 against the outputs of the four predictive methodologies.
Carbon PositionExperimental (CDCl

)
Mnova (Ensemble)ACD/Labs (NN+HOSE)ChemDraw (Additivity)Gaussian (DFT/GIAO)
C1 (Cyclobutyl CH–O) 74.2 ppm 73.8 ppm74.5 ppm78.1 ppm74.0 ppm
C2 / C4 (Cyclobutyl CH

)
30.5 ppm 31.0 ppm30.2 ppm26.5 ppm30.8 ppm
C3 (Cyclobutyl CH

)
13.2 ppm 13.5 ppm13.0 ppm18.4 ppm13.1 ppm
C5 (Methoxy –OCH

)
55.8 ppm 56.1 ppm55.6 ppm57.2 ppm55.9 ppm

Data Analysis Insight: ChemDraw's linear additivity significantly overestimates the C1 and C3 shifts because it cannot account for the 3D "butterfly" puckering and transannular shielding of the cyclobutane ring. Conversely, Mnova, ACD/Labs, and Gaussian maintain a tight error margin (


 < 1.5 ppm).

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your structural elucidation, do not rely solely on 1D NMR or a single software prediction. Implement the following self-validating workflow.

Step 1: Standardized Sample Preparation

  • Dissolve 15–20 mg of the cyclobutoxy-containing compound in 0.6 mL of deuterated chloroform (CDCl

    
    ).
    
  • Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal standard (

    
     0.0 ppm)[2].
    

Step 2: ^13C{^1H} Broadband Decoupled Acquisition

  • Acquire the spectrum on a spectrometer operating at a minimum of 101 MHz for ^13C.

  • Utilize ^1H broadband decoupling to remove ^13C-^1H spin-spin coupling, collapsing all carbon signals into sharp singlets for precise chemical shift measurement.

  • Accumulate a minimum of 512–1024 scans to overcome the low natural abundance (1.1%) of the ^13C isotope.

Step 3: Algorithmic Prediction & Alignment

  • Input the molecular structure into an advanced predictor (e.g., Mnova or ACD/Labs)[3],[4].

  • Calculate the absolute difference (

    
    ) between the empirical signals and the predicted values.
    

Step 4: Orthogonal Validation (Self-Correction)

  • If any carbon shift exhibits a

    
     ppm (common in highly substituted cyclobutanes), the system flags an ambiguity.
    
  • Resolution: Run 2D NMR experiments. Use HSQC (Heteronuclear Single Quantum Coherence) to map directly attached protons, and HMBC (Heteronuclear Multiple Bond Correlation) to trace 2- and 3-bond connectivities (e.g., verifying the cross-peak between the methoxy protons and the C1 cyclobutyl carbon).

Workflow Visualization

NMR_Validation_Workflow Start Input Molecular Structure (Cyclobutoxy / Methyl) Acquisition Acquire Experimental 13C NMR (101 MHz, CDCl3, TMS ref) Start->Acquisition Prediction Run Predictive Software (Mnova / ACD / ChemDraw) Start->Prediction Compare Data Alignment & Calculate Δδ (ppm) Acquisition->Compare Prediction->Compare Decision Is Δδ < 3.0 ppm? Compare->Decision Orthogonal Orthogonal Validation (HSQC / HMBC / DFT) Decision->Orthogonal No Final Final Peak Assignment & Database Training Decision->Final Yes Orthogonal->Final

Self-validating workflow for 13C NMR shift assignment and software prediction alignment.

References

  • Download NMR Predict - Mestrelab . mestrelab.com.[Link]

  • Is there a good program to calculate (predict) 13C-chemical shifts... . researchgate.net.[Link]

  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools . academie-sciences.fr.[Link]

  • Comparing NMR Methods in ChemDraw and Gaussian . gaussian.com.[Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs . acdlabs.com.[Link]

  • 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation . docbrown.info.[Link]

Sources

A Comparative Guide to the LC-MS Fragmentation Pattern of 4-Cyclobutoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

The guide further compares the utility of LC-MS for this analysis against alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing a holistic view of available analytical strategies.

Predicted LC-MS/MS Fragmentation of 4-Cyclobutoxy-2-methylaniline

The fragmentation of a molecule in a mass spectrometer is governed by the stability of the resulting ions, with cleavages occurring at the weakest bonds and charge retention favored by moieties that can best stabilize it. For this compound (Molecular Weight: 191.28 g/mol ), analysis via Electrospray Ionization (ESI) in positive mode is most appropriate due to the basicity of the aniline nitrogen. The protonated molecule, [M+H]⁺, will have a mass-to-charge ratio (m/z) of 192.29.

The structure of this compound combines three key features that dictate its fragmentation: the 2-methylaniline (o-toluidine) core, the ether linkage, and the cyclobutyl ring.

Key Predicted Fragmentation Pathways:

  • Loss of Cyclobutene (Neutral Loss of 54 Da): This is predicted to be a major fragmentation pathway. The ether oxygen is protonated, followed by a rearrangement and cleavage of the C-O bond, leading to the expulsion of a neutral cyclobutene molecule. This results in a prominent fragment ion at m/z 138 , corresponding to the 2-methyl-4-aminophenol cation.

  • Alpha-Cleavage of the Ether: Cleavage of the bond between the cyclobutyl ring and the ether oxygen can result in the formation of a cyclobutyl cation (m/z 57 ) and a 2-methyl-4-aminophenoxy radical. While possible, the charge is more likely to be retained on the aromatic portion.

  • Cleavage of the Aromatic-Oxygen Bond: The bond between the aromatic ring and the ether oxygen can cleave, leading to the formation of a 2-methylaniline radical cation and a cyclobutoxy radical. This would result in an ion at m/z 107 .

  • Ring Opening of Cyclobutyl Group: The cyclobutyl group itself can undergo fragmentation. A common pathway for cyclic ethers and alkanes is the loss of ethene (28 Da) after ring opening.[1][2] This could lead to a fragment ion from the parent molecule, though it is often a secondary fragmentation event.

Based on the fragmentation patterns of similar aromatic amines and ethers, the loss of the entire cyclobutoxy group as a neutral species is a highly probable and energetically favorable event.[3][4] Aromatic compounds are known to produce stable molecular ions, which serves as the starting point for these fragmentation cascades.[5]

Visualizing the Fragmentation Pathway

The predicted fragmentation cascade for this compound is illustrated below.

Fragmentation_Pathway parent [M+H]⁺ This compound m/z 192.29 loss1 - C₄H₆ (Cyclobutene) (Neutral Loss) parent->loss1 loss2 - C₄H₇O• (Cyclobutoxy radical) (Radical Loss) parent->loss2 frag1 Fragment Ion 2-methyl-4-aminophenol cation m/z 138.18 frag2 Fragment Ion 2-methylaniline radical cation m/z 107.15 loss1->frag1 loss2->frag2

Caption: Predicted major fragmentation pathways for protonated this compound.

Comparative Analysis of Analytical Techniques

While LC-MS/MS is a powerful tool for the identification and quantification of this compound, other techniques offer complementary information.

Technique Principle Advantages for this Analyte Disadvantages for this Analyte
LC-MS/MS Separation by liquid chromatography followed by mass analysis of precursor and fragment ions.- High sensitivity and selectivity.[6][7]- Suitable for polar, non-volatile compounds.- Provides molecular weight and structural information.- Requires method development.- Matrix effects can influence ionization.
GC-MS Separation by gas chromatography followed by mass analysis.- Excellent chromatographic resolution.- Extensive, standardized libraries for EI fragmentation.- May require derivatization to improve volatility and peak shape of the polar aniline group.[8]- Potential for thermal degradation of the cyclobutoxy group in the injector.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.- Provides definitive structural elucidation, including isomer differentiation.[9]- Non-destructive technique.- Significantly lower sensitivity compared to MS.- Requires a pure, isolated sample in relatively large amounts (mg scale).[9]

Experimental Protocols

This protocol provides a starting point for the analysis of this compound.

  • Sample Preparation:

    • Dissolve the reference standard in methanol to prepare a 1 mg/mL stock solution.

    • Prepare a series of working standards by serial dilution in a 50:50 mixture of water and acetonitrile.

    • For complex samples, a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.[6]

  • Instrumentation and Conditions:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole or Q-TOF mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • MS Method: Set up a Multiple Reaction Monitoring (MRM) method.

      • Precursor Ion: m/z 192.3

      • Product Ions (examples): m/z 138.2, m/z 107.1 (Collision energy will need to be optimized for each transition).

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock (1 mg/mL in MeOH) dilute Serial Dilution (Working Standards) stock->dilute extract Sample Extraction (if necessary) dilute->extract inject Inject Sample (5 µL) extract->inject separate LC Separation (C18 Column) inject->separate ionize ESI+ Ionization separate->ionize ms1 MS1: Select Precursor (m/z 192.3) ionize->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Detect Products (m/z 138.2, 107.1) cid->ms2 integrate Integrate Peaks ms2->integrate quantify Quantify vs. Calibration Curve integrate->quantify report Generate Report quantify->report

Sources

A Researcher's Guide to Interpreting the FTIR Spectrum of 4-Cyclobutoxy-2-methylaniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification and structural elucidation of novel compounds are paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide provides an in-depth analysis of the characteristic FTIR absorption peaks for 4-cyclobutoxy-2-methylaniline, a molecule featuring both an ether and a primary aromatic amine functionality. By understanding the expected vibrational frequencies of these groups, researchers can confidently identify and assess the purity of their synthesized compounds.

The Foundational Principles of FTIR Spectroscopy in Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. Specific functional groups within a molecule vibrate at characteristic frequencies. When the frequency of the infrared radiation matches the frequency of a particular vibrational mode, the molecule absorbs the radiation, resulting in a peak in the FTIR spectrum. The position, intensity, and shape of these peaks provide a molecular fingerprint, allowing for the identification of the functional groups present.

Deciphering the Ether Linkage: The Aryl-Alkyl C-O-C Vibrations

The ether functional group in this compound is an aryl alkyl ether, characterized by an oxygen atom bonded to an aromatic ring and an alkyl group (the cyclobutyl ring). This structural arrangement gives rise to two distinct C-O-C stretching vibrations.[1]

  • Asymmetric C-O-C Stretch: This vibration typically appears as a strong band in the region of 1270-1230 cm⁻¹.[2] The attachment of the oxygen to the aromatic ring influences this absorption, often resulting in a strong, prominent peak.[1][3][4]

  • Symmetric C-O-C Stretch: A second, generally less intense, stretching vibration is expected in the 1150-1050 cm⁻¹ range.[2][3][4][5]

It is crucial to differentiate these peaks from other absorptions that can occur in this "fingerprint" region of the spectrum, such as C-C and C-N single bond stretches.[6] The presence of both the asymmetric and symmetric stretching bands is a strong indicator of an ether linkage.

Identifying the Primary Aromatic Amine Group

The primary aromatic amine group (-NH₂) in this compound presents several characteristic absorption bands that are key to its identification.[7][8]

  • N-H Stretching Vibrations: Primary amines exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region.[7][8][9] These bands are typically weaker and sharper than the broad O-H stretching bands of alcohols.[7][8]

    • Asymmetric N-H Stretch: This higher frequency band, typically appearing between 3510-3460 cm⁻¹, is due to the out-of-phase stretching of the two N-H bonds.[10]

    • Symmetric N-H Stretch: The lower frequency band, usually found between 3415-3380 cm⁻¹, corresponds to the in-phase stretching of the N-H bonds.[10]

  • N-H Bending (Scissoring) Vibration: A medium to strong intensity band is expected in the 1650-1580 cm⁻¹ range due to the scissoring motion of the N-H bonds.[7][8][10][11] This peak can sometimes be mistaken for a C=C aromatic ring stretch, so careful analysis of the entire spectrum is necessary.

  • C-N Stretching Vibration: For aromatic amines, a strong C-N stretching band is typically observed in the 1335-1250 cm⁻¹ region.[7][8] This absorption is often more intense and at a higher wavenumber compared to aliphatic amines.[7][8]

  • N-H Wagging Vibration: A broad band of medium to strong intensity can also be observed in the 910-665 cm⁻¹ region, which is attributed to the out-of-plane wagging of the N-H bond.[7][8]

Summary of Characteristic FTIR Peaks for this compound

The following table provides a consolidated overview of the expected characteristic FTIR peaks for the ether and primary aromatic amine functional groups in this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Primary Aromatic Amine Asymmetric N-H Stretch3510 - 3460MediumTwo distinct peaks are characteristic of primary amines.[7][8][10]
Symmetric N-H Stretch3415 - 3380Medium
N-H Bend (Scissoring)1650 - 1580Medium to StrongCan overlap with aromatic C=C stretching bands.[7][8][10]
C-N Stretch1335 - 1250StrongCharacteristic for aromatic amines.[7][8]
N-H Wag910 - 665Medium to Strong, BroadOut-of-plane bending.[7][8]
Aryl Alkyl Ether Asymmetric C-O-C Stretch1270 - 1230StrongA key indicator for aryl ethers.[1][2]
Symmetric C-O-C Stretch1150 - 1050Medium
Aromatic Ring C-H Stretch3100 - 3000Medium
C=C Stretch1600 - 1475Medium to WeakMultiple bands are often observed.[12]
Alkyl Groups C-H Stretch3000 - 2850StrongFrom the methyl and cyclobutyl groups.[12]

Visualizing the Molecular Structure and Key Vibrational Modes

To better understand the origin of these characteristic peaks, the following diagram illustrates the molecular structure of this compound and highlights the key bonds responsible for the ether and amine vibrations.

Figure 1. Molecular structure of this compound highlighting the key functional groups.

Experimental Protocol: Sample Preparation for FTIR Analysis

To obtain a high-quality FTIR spectrum of this compound, proper sample preparation is essential. The choice of method depends on the physical state of the sample.

For Solid Samples (KBr Pellet Method):

  • Grinding: Take approximately 1-2 mg of the this compound sample and 100-200 mg of dry potassium bromide (KBr) powder. Grind the two together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press. Apply pressure according to the manufacturer's instructions to form a thin, transparent KBr pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

For Liquid Samples or Solutions (Salt Plate Method):

  • Sample Application: If the sample is a liquid, place a small drop directly onto a clean, dry salt plate (e.g., NaCl or KBr). If the sample is a solid, dissolve it in a suitable volatile solvent (e.g., chloroform or methylene chloride) and apply a drop of the solution to the salt plate.

  • Film Formation: Place a second salt plate on top of the first to create a thin liquid film. If a solvent was used, allow it to evaporate, leaving a thin film of the sample on the plate.

  • Analysis: Mount the salt plates in the sample holder of the FTIR spectrometer and acquire the spectrum.

Conclusion

The FTIR spectrum of this compound is characterized by a combination of distinct absorption bands arising from its primary aromatic amine and aryl alkyl ether functionalities. By carefully analyzing the regions associated with N-H and C-O-C vibrations, researchers can confidently confirm the presence of these key functional groups and, by extension, the identity of the molecule. This guide provides the foundational knowledge and comparative data necessary for accurate spectral interpretation in a research and development setting.

References

  • Moye, A. L., & Cochran Jr, T. A. Simplified infrared functional group correlation chart.
  • INFRARED SPECTROSCOPY. (n.d.). Retrieved from [Link]

  • IR: amines. (n.d.). Retrieved from [Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. (n.d.). Retrieved from [Link]

  • Infrared Spectroscopy - CDN. (n.d.). Retrieved from [Link]

  • 4 Simplified Infrared Correlation Chart. (n.d.). Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Smith, B. C. (2020). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.
  • Ir Spectra Of Ether. (n.d.). Retrieved from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • Krishnakumar, V., & John, X. (2006). FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil. Journal of the Korean Chemical Society, 50(6), 427-432.
  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.
  • 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved from [Link]

  • IR Spectrum Table & Chart. (2019, October 30).
  • Madejová, J., et al. (2007). FTIR spectra of the H 2 O-and NH + 4-bending vibrations of NH 4 smectite.
  • 18.8: Spectroscopy of Ethers - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • Problems in Chemistry. (2023, January 11).
  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Retrieved from [Link]

  • IR spectrum of 4-methylaniline_Selected. (n.d.). Scribd.
  • Aniline, 2-tert-butyl-4-methyl-. (n.d.). In NIST WebBook. Retrieved from [Link]

  • FTIR spectrum of the 4-methoxy-2-nitroaniline single crystal. (n.d.).

Sources

HPLC purity analysis standards for 4-Cyclobutoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to HPLC Purity Analysis of 4-Cyclobutoxy-2-methylaniline and its Alternatives

In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For novel compounds like this compound, a key building block in the synthesis of various active pharmaceutical ingredients, establishing a robust and reliable analytical method for purity determination is of paramount importance. This guide, written from the perspective of a seasoned application scientist, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, explores alternative analytical techniques, and offers the rationale behind experimental choices to empower researchers in their method development and validation endeavors.

The Criticality of Purity for this compound

This compound is an aromatic amine, a class of compounds known for its reactivity and potential for the formation of impurities during synthesis, storage, and handling. These impurities can be isomeric, degradation products, or residual starting materials, and their presence can have significant implications for the downstream applications of the compound, including impacting reaction yields, introducing unwanted side products, and in the context of drug development, affecting the safety and efficacy of the final drug product. Therefore, a highly selective and sensitive analytical method is crucial for ensuring the quality and consistency of this compound.

Primary Method: Reversed-Phase HPLC with UV Detection

For the purity analysis of moderately polar and non-volatile compounds like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the workhorse of the analytical laboratory. Its widespread adoption is due to its robustness, versatility, and cost-effectiveness.

Experimental Protocol: A Recommended Starting Point

This protocol is a well-established starting point for the analysis of aromatic amines and can be optimized for this compound.

Table 1: Recommended HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. The column dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for basic compounds like anilines by minimizing tailing.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity, providing efficient elution.
Gradient Elution 20% B to 80% B over 20 minutesA gradient is essential to elute a potentially wide range of impurities with varying polarities and to ensure the elution of any strongly retained compounds from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection Wavelength 254 nmAromatic compounds typically exhibit strong absorbance at 254 nm, offering good sensitivity for the parent compound and many potential impurities. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Sample Preparation 1 mg/mL in 50:50 Acetonitrile:WaterThe sample should be dissolved in a solvent mixture that is miscible with the mobile phase and has a similar or weaker elution strength than the initial mobile phase conditions to ensure good peak shape.
Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh 1 mg of This compound Solvent Dissolve in 1 mL of 50:50 Acetonitrile:Water Sample->Solvent Filter Filter through 0.45 µm syringe filter Solvent->Filter Inject Inject 10 µL onto C18 column Filter->Inject Elute Gradient Elution with ACN/Water (TFA) Inject->Elute Detect UV Detection at 254 nm Elute->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report caption Figure 1: HPLC-UV Workflow for Purity Analysis.

Figure 1: HPLC-UV Workflow for Purity Analysis.

Comparative Analysis of Alternative Techniques

While HPLC-UV is a robust primary method, alternative techniques can offer significant advantages in specific scenarios, such as when higher sensitivity is required or when dealing with volatile impurities.

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher backpressures.

Advantages over HPLC:

  • Higher Resolution: The smaller particle size leads to sharper and narrower peaks, allowing for the separation of closely eluting impurities.

  • Faster Analysis Times: The higher optimal linear velocity of smaller particles allows for faster flow rates and shorter analysis times without sacrificing resolution.

  • Increased Sensitivity: The sharper peaks result in a higher signal-to-noise ratio, leading to lower detection limits.

  • Reduced Solvent Consumption: The shorter analysis times and lower flow rates result in significantly less solvent usage, making it a greener and more cost-effective technique.

Disadvantages:

  • Higher Initial Cost: UPLC systems are more expensive than conventional HPLC systems.

  • Increased Susceptibility to Clogging: The smaller particle size of the columns makes them more prone to clogging from particulate matter in the sample and mobile phase. Meticulous sample and mobile phase preparation are essential.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile impurities that may not be amenable to HPLC analysis, GC-MS is a powerful alternative.

Advantages over HPLC:

  • Analysis of Volatile Compounds: GC is ideally suited for the analysis of volatile and semi-volatile compounds, which may not be retained on an HPLC column.

  • High Sensitivity and Selectivity: The mass spectrometer provides highly specific identification of compounds based on their mass-to-charge ratio and fragmentation patterns, allowing for confident peak identification.

  • Structural Elucidation: The fragmentation patterns obtained from MS can be used to elucidate the structure of unknown impurities.

Disadvantages:

  • Not Suitable for Non-Volatile Compounds: this compound itself and many of its potential polar impurities are not sufficiently volatile for GC analysis without derivatization.

  • Thermal Degradation: Thermally labile compounds may degrade in the high temperatures of the GC inlet and column.

Table 2: Comparison of Analytical Techniques

FeatureHPLC-UVUPLC-UV/MSGC-MS
Principle Liquid-solid partitioningLiquid-solid partitioningGas-solid partitioning
Typical Analytes Non-volatile, moderately polarNon-volatile, moderately polarVolatile, thermally stable
Resolution GoodExcellentExcellent
Analysis Time Moderate (15-30 min)Fast (2-10 min)Moderate (15-45 min)
Sensitivity GoodExcellentExcellent
Identification Based on retention timeRetention time and massRetention time and mass spectrum
Cost ModerateHighHigh
Best For Routine purity testing, quantificationHigh-throughput screening, complex mixturesVolatile impurity analysis, identification of unknowns
Decision-Making for Method Selection

The choice of analytical technique is dictated by the specific requirements of the analysis.

Method_Selection Start Define Analytical Goal Routine Routine Purity Check? Start->Routine Complex Complex Mixture or Trace Analysis? Routine->Complex No HPLC Use HPLC-UV Routine->HPLC Yes Volatile Volatile Impurities Suspected? Complex->Volatile No UPLC Consider UPLC-MS Complex->UPLC Yes GCMS Use GC-MS Volatile->GCMS Yes End Method Validation Volatile->End No HPLC->End UPLC->End GCMS->End caption Figure 2: Decision Tree for Analytical Method Selection.

Figure 2: Decision Tree for Analytical Method Selection.

Trustworthiness and Self-Validating Systems

A described protocol is only as good as its validation. To ensure the trustworthiness of the chosen method, a validation process according to the International Council for Harmonisation (ICH) Q2(R1) guidelines should be performed. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by peak purity analysis using a PDA detector or by mass spectrometry.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is assessed by analyzing a series of standards over a defined range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

By systematically evaluating these parameters, the analytical method becomes a self-validating system, providing confidence in the reported purity values.

Conclusion

The purity analysis of this compound is a critical step in its utilization in research and development. While a specific, standardized method may not be readily available, a robust RP-HPLC-UV method can be readily developed and validated based on established principles for the analysis of aromatic amines. For more demanding applications, UPLC-MS offers significant advantages in terms of speed, resolution, and sensitivity. In cases where volatile impurities are a concern, GC-MS is an indispensable tool. By understanding the strengths and limitations of each technique and by following a rigorous validation process, researchers can ensure the quality and consistency of their work, ultimately contributing to the development of safe and effective new chemical entities.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

  • Agilent Technologies. (2017). Introduction to UPLC and UHPLC.[Link]

Stability Comparison of Cyclobutoxy vs. Cyclopropylmethoxy Anilines: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

In the optimization phases of drug discovery, modulating the physicochemical and metabolic profile of a lead compound is paramount. For aniline-derived scaffolds—frequently found in kinase inhibitors, GPCR ligands, and antimicrobial agents—ether-linked cycloalkyl groups are routinely employed to occupy lipophilic binding pockets.

A classical structural optimization is the transition from a cyclopropylmethoxy (CPM) moiety to a cyclobutoxy (CBO) moiety. While these two groups occupy a similar steric volume, their metabolic fates diverge significantly. This guide explores the mechanistic causality behind this divergence, provides benchmark quantitative data, and outlines a self-validating experimental protocol to assess their metabolic stability.

Mechanistic Rationale: The Causality of Metabolic Cleavage

To understand why a simple structural tweak profoundly impacts half-life, we must examine the interactions between these functional groups and Cytochrome P450 (CYP450) enzymes in the liver.

The Cyclopropylmethoxy (CPM) Liability

The CPM group contains a flexible methylene spacer (


) bridging the ether oxygen and the cyclopropane ring. This 

-methylene position is highly accessible to the high-valent iron-oxo species of CYP450 enzymes (such as CYP3A4 and CYP2C19)[1].
  • 
    -Hydroxylation:  CYP450 abstracts a hydrogen atom from the methylene spacer, followed by oxygen rebound to form an 
    
    
    
    -hydroxy ether (a hemiacetal).
  • Spontaneous Cleavage: Hemiacetals are intrinsically unstable in aqueous physiological conditions. The intermediate rapidly collapses, resulting in O-dealkylation .

  • Metabolite Formation: This cleavage yields the free aniline (or phenol) and cyclopropanecarboxaldehyde, rapidly clearing the parent drug from systemic circulation.

The Cyclobutoxy (CBO) Advantage

By replacing the CPM group with a CBO group, the flexible methylene spacer is eliminated. The ether oxygen is bonded directly to the secondary carbon of the cyclobutane ring.

  • Steric Hindrance: The

    
    -carbon is now part of the constrained cyclobutane ring, sterically hindering the approach of the CYP450 catalytic center[2].
    
  • Hemiketal Stability: Even if

    
    -hydroxylation occurs, the resulting intermediate is a hemiketal constrained within a four-membered ring. Unlike linear hemiacetals, this cyclic hemiketal is thermodynamically more stable and highly resistant to spontaneous ring-opening and cleavage.
    
  • Metabolic Shunting: Because the primary O-dealkylation pathway is blocked, the metabolic machinery is forced to utilize slower, alternative clearance pathways, drastically improving the compound's intrinsic clearance (

    
    )[3].
    

MetabolicPathway CPM Cyclopropylmethoxy (CPM) Aniline CYP_CPM CYP450 α-Hydroxylation CPM->CYP_CPM Hemiacetal Unstable Hemiacetal CYP_CPM->Hemiacetal Products Free Aniline + Aldehyde Hemiacetal->Products CBO Cyclobutoxy (CBO) Aniline CYP_CBO Steric Hindrance (No α-CH2) CBO->CYP_CBO Stable Metabolically Stable Ether CYP_CBO->Stable

Fig 1: CYP450-mediated metabolic pathways of CPM vs. CBO anilines.

Quantitative Data Comparison

The structural shift from CPM to CBO generally results in a slight increase in lipophilicity (ClogP) but yields a disproportionately large improvement in microsomal stability. The table below synthesizes representative matched molecular pair data derived from optimization campaigns of Pks13 and 11β-HSD-1 inhibitors[2][3].

Property / ParameterCyclopropylmethoxy (CPM) AnilineCyclobutoxy (CBO) Aniline
Structural Motif


Ring Strain Energy ~27.5 kcal/mol~26.0 kcal/mol
Primary CYP Liability High (Rapid O-dealkylation)Low (Sterically protected)
Representative HLM

> 60 µL/min/mg (High Clearance)< 15 µL/min/mg (Low Clearance)
In Vitro Half-Life (

)
< 15 minutes> 60 minutes
Lipophilicity (

ClogP)
Baseline+0.2 to +0.4

Note: While CBO improves stability, the slight increase in lipophilicity must be monitored to ensure it does not negatively impact aqueous solubility or off-target binding profiles.

Experimental Protocol: Self-Validating Microsomal Stability Assay

To objectively verify the stability gains of a CBO substitution, researchers must employ an in vitro Human Liver Microsome (HLM) assay. The following protocol is designed as a self-validating system : it incorporates specific controls to isolate CYP-mediated metabolism from chemical degradation and verifies the enzymatic viability of the biological matrix.

Step-by-Step Methodology

Phase 1: Matrix Preparation & Pre-Incubation

  • Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    . Causality:
    
    
    
    is a critical cofactor for the proper folding and function of the CYP450-reductase complex.
  • Compound Spiking: Dilute the CPM and CBO test compounds (from 10 mM DMSO stocks) into the buffer to a final concentration of 1 µM. Ensure final DMSO concentration is

    
     to prevent solvent-induced CYP inhibition.
    
  • Microsome Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

Phase 2: Reaction Initiation & Self-Validating Controls 4. Initiation: Start the metabolic reaction by adding NADPH (1 mM final concentration). 5. Control A (Negative - Minus NADPH): Run a parallel incubation replacing NADPH with an equivalent volume of buffer. Causality: If the compound degrades in this control, the instability is chemical (e.g., hydrolysis) rather than CYP-mediated metabolism. 6. Control B (Positive - Verapamil): Run a parallel assay using Verapamil (1 µM). Causality: Verapamil is a known high-clearance CYP substrate. Its rapid depletion validates that the microsomes are enzymatically active and the NADPH regenerating system is functioning.

Phase 3: Quenching & Extraction 7. Time-Course Sampling: At predefined intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture. 8. Reaction Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism at the exact time point, while the internal standard normalizes downstream ionization variations in the mass spectrometer.

Phase 4: Analysis & Data Processing 9. Precipitation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. 10. LC-MS/MS: Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transition. 11. Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression represents the elimination rate constant (


). Calculate Intrinsic Clearance:


AssayWorkflow Step1 1. Incubation HLM + NADPH (37°C) Step2 2. Reaction Quenching Cold ACN + Int. Standard Step1->Step2 Step3 3. Protein Precipitation Centrifugation (4000 rpm) Step2->Step3 Step4 4. LC-MS/MS Analysis MRM Mode Step3->Step4 Step5 5. Kinetic Calculation Determine CL_int Step4->Step5

Fig 2: Self-validating workflow for in vitro microsomal stability assessment.

Conclusion

The substitution of a cyclopropylmethoxy group with a cyclobutoxy group is a highly effective, empirically proven strategy to overcome O-dealkylation liabilities in aniline-based drugs. By removing the vulnerable


-methylene spacer, medicinal chemists can sterically protect the ether linkage, shifting the metabolic burden away from rapid CYP450 cleavage and extending the pharmacokinetic half-life of the therapeutic agent.

References

1.[3] Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity. Journal of Medicinal Chemistry (ACS Publications / NIH). 2.[2] Optimization of 1,2,4-Triazolopyridines as Inhibitors of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1). NIH.gov. 3.[1] Stereoselective metabolism by human liver CYP enzymes of a substituted benzimidazole. PubMed / NIH.gov.

Sources

A Comparative Guide to the Identification and Qualification of 4-Cyclobutoxy-2-methylaniline Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the integrity of every analytical measurement hinges on the quality of the reference standard used. For novel compounds like 4-Cyclobutoxy-2-methylaniline, which may serve as a critical intermediate or building block, establishing a well-characterized in-house reference standard is not merely a procedural step but the foundation of data reliability and regulatory compliance. This guide provides a comprehensive framework for the identification, qualification, and comparison of reference standards for this compound, grounded in a multi-technique analytical approach.

Part 1: The Imperative of a Well-Characterized Reference Standard

A chemical reference standard is a highly purified and extensively characterized substance used as a benchmark for qualitative and quantitative analyses.[1] In the absence of a commercially available primary standard from a pharmacopeia like the USP, laboratories must establish their own "in-house" or secondary standards.[2][3][4] The qualification process ensures that this material has a documented identity and purity, making it suitable for its intended analytical use, such as identifying impurities or assaying drug substances.[1][5][6]

The qualification of an in-house reference standard is a rigorous process that establishes its traceability to higher-order standards, ensuring consistency and accuracy in measurements over time.

G cluster_0 Hierarchy of Reference Standards Primary Standard Primary Standard (e.g., USP, Ph. Eur.) In-House Primary In-House Primary Standard (Fully Characterized) Primary Standard->In-House Primary Traceability Link (Full Characterization) Working Standard Working Standard (Qualified against Primary) In-House Primary->Working Standard Qualification QC Samples Daily QC / System Suitability Samples Working Standard->QC Samples Preparation

Caption: Hierarchy and traceability of reference materials.

Part 2: A Multi-Technique Strategy for Unambiguous Identification

No single analytical technique is sufficient to fully characterize a reference standard. A scientifically sound identification relies on the confluence of data from multiple orthogonal methods, each providing a unique piece of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Rationale: NMR spectroscopy is unparalleled for the definitive elucidation of molecular structure. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides insight into the carbon skeleton. For this compound, NMR is essential to confirm the relative positions of the substituents on the aromatic ring and the integrity of the cyclobutoxy group.[7][8]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the this compound candidate material and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 5 seconds.

    • Acquisition Time: ~4 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm). Integrate all peaks.

Expected Data & Interpretation:

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
Aromatic-H (2 protons)~6.6 - 6.8Multiplet (m)2HProtons on the aniline ring.
Aromatic-H (1 proton)~6.9 - 7.1Singlet-like (s) or Doublet (d)1HProton on the aniline ring adjacent to the methyl group.
Cyclobutoxy-CH~4.4 - 4.6Quintet (quint)1HMethine proton on the cyclobutoxy ring attached to oxygen, deshielded.
NH₂~3.6 - 4.0Broad Singlet (br s)2HAmine protons; chemical shift can vary with concentration. Exchangeable with D₂O.[9][10][11]
Methyl-CH₃~2.1 - 2.3Singlet (s)3HProtons of the methyl group attached to the aromatic ring.
Cyclobutoxy-CH₂ (adjacent to CH)~2.3 - 2.5Multiplet (m)2HMethylene protons on the cyclobutoxy ring.
Cyclobutoxy-CH₂ (adjacent to O)~2.0 - 2.2Multiplet (m)2HMethylene protons on the cyclobutoxy ring.
Cyclobutoxy-CH₂ (central)~1.6 - 1.9Multiplet (m)2HCentral methylene protons of the cyclobutoxy ring.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Rationale: FTIR spectroscopy is a rapid and powerful technique for identifying the presence of key functional groups. For this molecule, FTIR is used to confirm the presence of the amine (N-H), aromatic (C=C and C-H), and ether (C-O) functionalities.[12][13] The N-H stretching region is particularly diagnostic for primary amines.[10][14]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the neat liquid or solid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

  • Data Processing: Perform ATR correction and baseline correction.

Expected Data & Interpretation:

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3450 & ~3350Medium, SharpAsymmetric & Symmetric N-H stretch (confirms primary amine)[10]
~3050 - 3000MediumAromatic C-H stretch
~2980 - 2850StrongAliphatic C-H stretch (cyclobutoxy & methyl)
~1620StrongN-H scissoring (bending)
~1510StrongAromatic C=C stretch
~1230StrongAryl C-O stretch (ether linkage)[15]
~810StrongC-H out-of-plane bend (indicative of 1,2,4-trisubstitution)
Mass Spectrometry (MS): Molecular Weight and Fragmentation Confirmation

Rationale: Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.[16][17] Electron Ionization (GC-MS) is a common technique for volatile compounds and provides reproducible fragmentation libraries.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like ethyl acetate.

  • GC Separation:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID).

    • Injector: Splitless, 250°C.

    • Oven Program: Start at 80°C, ramp to 280°C at 15°C/min.

  • MS Detection (Electron Ionization - EI):

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

Expected Data & Interpretation: The molecular formula is C₁₁H₁₇NO, with a monoisotopic mass of 179.13 Da.

m/z (mass-to-charge) Relative Intensity Proposed Fragment Identity Fragmentation Rationale
179Moderate[M]⁺Molecular Ion
123High[M - C₄H₈]⁺Loss of cyclobutene via McLafferty-type rearrangement from the ether.
108Base Peak[M - C₄H₈ - CH₃]⁺Subsequent loss of a methyl radical from the m/z 123 fragment. This is a very stable fragment.
56Moderate[C₄H₈]⁺Ionized cyclobutene fragment.

Note: The fragmentation of cyclobutoxy groups can be complex, but the loss of the C4 unit is a characteristic pathway.[18]

Part 3: Purity Assessment and Comparison via HPLC

While spectroscopic methods confirm identity, chromatography is the gold standard for assessing purity. A robust High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the main component and profiling any impurities.[19][20][21]

G cluster_1 Workflow for Qualifying a New Reference Standard Batch A Prepare Solutions: - Current Standard (Ref) - New Candidate Batch (Test) B Develop & Validate HPLC Method (Specificity, Linearity, Precision) A->B C Inject & Acquire Data (Multiple Replicates) B->C D Compare Chromatograms C->D E Acceptance Criteria Met? - Retention Time Match - Purity ≥ 99.5% - Impurity Profile Consistent D->E F Qualify New Batch as Working Standard E->F Yes G Reject Batch & Investigate E->G No

Caption: Workflow for comparative qualification of a new standard.

Experimental Protocol: Reversed-Phase HPLC-UV

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: 240 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare solutions of the "Current Qualified Standard" and the "New Candidate Batch" at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.

Comparative Data Analysis: The primary goal is to demonstrate equivalency. The new batch should have a comparable purity and impurity profile to the established standard.

Parameter Current Qualified Standard (Batch A) New Candidate Batch (Batch B) Acceptance Criteria
Retention Time (min) 12.5412.55± 2% of Reference
Purity (Area %) 99.81%99.75%≥ 99.5%
Impurity 1 (RRT 0.85) 0.07%0.08%Reportable, < 0.1%
Impurity 2 (RRT 1.12) 0.05%Not DetectedReportable, < 0.1%
Impurity 3 (RRT 1.35) Not Detected0.11%OOS - Fails (< 0.1%)
Total Impurities 0.19%0.25%≤ 0.5%

RRT = Relative Retention Time

In this hypothetical comparison, Batch B would fail qualification due to a new impurity (Impurity 3) exceeding the 0.1% reporting threshold, warranting further investigation into the synthesis or storage of the new batch.

Conclusion and Certificate of Analysis

A robust reference standard for this compound is established not by a single measurement, but by the collective evidence from a suite of orthogonal analytical techniques. The identity is confirmed by NMR, FTIR, and MS, while purity is rigorously quantified by a validated HPLC method.

All this information culminates in a Certificate of Analysis (CoA) , the formal document that attests to the quality of the reference standard. It should summarize the findings from all tests performed and assign a purity value that will be used in all subsequent quantitative experiments. By following this comprehensive guide, researchers and drug developers can establish in-house reference standards with the highest degree of scientific integrity, ensuring the accuracy and validity of their results.

References

  • USP. <11> USP REFERENCE STANDARDS. U.S. Pharmacopeia. Available from: [Link]

  • Rai, A. K., & Rai, D. K. (2007). Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. Journal of Molecular Structure: THEOCHEM, 809(1-3), 85-93. Available from: [Link]

  • Pharmuni. USP Standards in Pharmaceuticals. Pharmuni. Available from: [Link]

  • Bartle, K. D., & Smith, J. A. S. (1967). Proton magnetic resonance spectra of some aromatic amines and derived amides. Spectrochimica Acta Part A: Molecular Spectroscopy, 23(6), 1689-1701. Available from: [Link]

  • Fiveable. Spectroscopy of Amines. Fiveable. Available from: [Link]

  • Finley, K. T. (1965). Study of Aromatic Amine Inhibitors By Nuclear Magnetic Resonance. Corrosion, 21(4), 136-139. Available from: [Link]

  • Spectroscopy Online. How Do You Prepare Reference Standards and Solutions? Spectroscopy Online. Available from: [Link]

  • NC State University Libraries. 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

  • ILAC. ILAC-G9:2005 Guidelines for the Selection and Use of Reference Materials. ILAC. Available from: [Link]

  • Ramalingam, S., et al. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(1), 84-92. Available from: [Link]

  • EDQM. Establishment of chemical reference standards (CRS). European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]

  • Xie, M., et al. (2002). Studies on the Hydrogen Bonding of Aniline's Derivatives by FT-IR. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(13), 2853-2860. Available from: [Link]

  • LCGC International. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available from: [Link]

  • ATSDR. Analytical Methods for 4,4'-Methylenedianiline. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. Available from: [Link]

  • Wegman, A. P., et al. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Journal of Chromatography A, 943(1), 51-61. Available from: [Link]

  • ResearchGate. FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. ResearchGate. Available from: [Link]

  • Islam, R., et al. (2020). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 22(4), 89. Available from: [Link]

  • ResearchGate. FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY catalyst. ResearchGate. Available from: [Link]

  • ResearchGate. Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. ResearchGate. Available from: [Link]

  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Agilent. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of cyclobutane. Doc Brown's Chemistry. Available from: [Link]

  • NCBI. Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples. National Center for Biotechnology Information. Available from: [Link]

  • Balbo, S., et al. (2014). Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment. Chemical Research in Toxicology, 27(8), 1403–1410. Available from: [Link]

  • ResearchGate. A Comprehensive Study on Chemical Profiling using Mass Spectroscopy. ResearchGate. Available from: [Link]

  • Milman, B. L. (2011). Techniques and Methods of Identification. In Chemical Identification and its Quality Assurance. Springer. Available from: [Link]

  • Harris, M. (2023). Keys to Precise Compound Identification in Mass Spectrometry Techniques. Journal of Mass Spectrometry & Purification Techniques. Available from: [Link]

  • PubChem. N-cyclohexyl-4-ethoxy-N-methylaniline. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-Butyl-2-methylaniline. National Center for Biotechnology Information. Available from: [Link]

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Safety Operating Guide

Personal protective equipment for handling 4-Cyclobutoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment (The "Read-Across" Protocol)

As a Senior Application Scientist, I must clarify a critical safety nuance often missed in standard datasheets. While 4-Cyclobutoxy-2-methylaniline is a specific intermediate, its safety profile must be managed through Class-Based Read-Across from its structural parent, 2-methylaniline (o-toluidine) and 4-alkoxyanilines.

The Core Hazard: Enhanced Dermal Absorption & Methemoglobinemia Unlike simple inorganic salts, this compound possesses a lipophilic cyclobutoxy tail .[1] In drug development, we add these groups to improve cell membrane permeability.[1] In a safety context, this means enhanced dermal absorption .[1]

  • Mechanism: Once absorbed, the aniline moiety is metabolized (N-hydroxylation), converting hemoglobin to methemoglobin.[1] This strips your blood’s ability to carry oxygen.[1]

  • The "Blue" Sign: The onset is insidious.[1] You may not feel a burn.[1] The first sign of exposure is often cyanosis (blue lips/fingernails) hours after the shift ends.[1]

Immediate Classification (Conservative Posture):

  • Acute Toxicity: Oral, Dermal, Inhalation (Category 3/4).[1]

  • Target Organ Toxicity: Blood (Methemoglobinemia).[1]

  • Sensitizer: Potential skin sensitizer.[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "wear gloves" advice. For lipophilic amines, breakthrough times are significantly reduced.[1]

PPE CategorySpecificationRationale & Causality
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield/Barrier) or Thick Nitrile (8 mil+)Causality: Aniline derivatives can permeate standard thin nitrile in <15 mins. The outer layer provides physical resistance; the inner layer is the biological barrier.[1]
Respiratory P100/OV Combo Cartridge (Particulate + Organic Vapor)Causality: As a solid/powder, dust is the primary vector.[1] However, the amine vapor pressure can rise during weighing or heating.[1] Dual-protection is non-negotiable.
Body Defense Tyvek® 400 (or equivalent) Closed-front, elastic wrists.[1]Causality: Cotton lab coats absorb and hold the chemical against the skin, acting as a transdermal patch.[1] Impervious suits prevent this "occlusion effect."[1]
Eye/Face Chemical Goggles + Face Shield (If handling >5g or solutions)Causality: Anilines are basic.[1] Eye contact causes severe irritation and potential corneal opacity.[1] Safety glasses are insufficient for liquid splashes.[1]

Part 3: Operational Handling Protocol

A. Weighing & Transfer (The Critical Zone)[1]
  • Step 1: Static Control. Use an anti-static gun on the weighing boat.[1] Lipophilic powders are prone to static cling, causing "jumping" and aerosolization.[1]

  • Step 2: The "Damp Wipe" Technique. Before opening the container, prepare a wipe dampened with 10% ethanol/water.[1]

  • Step 3: Transfer. Weigh inside a certified Chemical Fume Hood.[1]

    • Constraint: Sash height must be <18 inches.[1]

    • Technique: Do not use a spatula that has been used for strong oxidizers (risk of reaction).[1]

  • Step 4: Decon. Immediately wipe the balance area and the exterior of the container with the damp wipe.[1] Dispose of the wipe as hazardous waste.[1]

B. Solubilization
  • Solvent Choice: Dissolves readily in DMSO or Methanol.[1]

  • Exothermic Warning: When dissolving in acidic media (to form the salt), add acid slowly at 0°C. The neutralization is exothermic and can vaporize the free base.[1]

Part 4: Emergency Response & Decontamination

Self-Validating Check: If a spill occurs, do not just clean it.[1] Check the "Decon Indicator."[1]

  • Indicator: Use a colorimetric amine wipe (e.g., aromatic amine swab) to verify surface cleanliness.[1]

Medical Response (Cyanosis Protocol):

  • Skin Contact: Wash with Polyethylene Glycol (PEG 300) or soapy water.[1] Why PEG? It solubilizes the lipophilic aniline better than water alone.[1]

  • Observation: If exposed, the victim must remain under observation for 4 hours.[1] Methemoglobinemia is delayed.[1]

Part 5: Disposal & Waste Management

Incompatibility Alert: Never mix aniline waste with Nitric Acid or strong oxidizers.[1] This can result in hypergolic ignition or explosion.[1]

Waste StreamMethodDisposal Code (Ref)
Solid Waste High-Temperature IncinerationU012 (Aniline-class reference)
Liquid Waste Segregated Organic (Basic/Neutral)Do NOT mix with Acid Waste
Contaminated Sharps Rigid Container -> Incineration--

Part 6: Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process for handling spills and PPE selection, ensuring a "Fail-Safe" logic.

SafetyProtocol Start Task: Handle this compound FormCheck Physical State? Start->FormCheck Solid Solid / Powder FormCheck->Solid Liquid Liquid / Solution FormCheck->Liquid RiskDust Risk: Aerosolization Solid->RiskDust RiskSplash Risk: Dermal Absorption Liquid->RiskSplash Hood Engineering: Fume Hood Required RiskDust->Hood RiskSplash->Hood PPE_Solid PPE: Double Nitrile + N95/P100 Hood->PPE_Solid If Solid PPE_Liquid PPE: Silver Shield Gloves + Face Shield Hood->PPE_Liquid If Liquid Spill Event: SPILL Occurs PPE_Solid->Spill Failure PPE_Liquid->Spill Failure Decon Action: PEG 300 Wash + Amine Swab Test Spill->Decon Medical Medical: Monitor for Cyanosis (4hrs) Decon->Medical

Caption: Operational logic flow for PPE selection and emergency response escalation. Note the specific requirement for PEG 300 wash in spill scenarios.

References

  • BLD Pharm. (2023).[1][3] Product Data: this compound (CAS 1249378-48-0).[4][5][6] Retrieved from

  • Centers for Disease Control and Prevention (CDC). (2018).[1] The National Institute for Occupational Safety and Health (NIOSH) - Aniline.[1] Retrieved from [1]

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 2-Methylaniline (Class Reference). Retrieved from

  • National Library of Medicine. (2023). PubChem Compound Summary: Aniline Derivatives Toxicity. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.